Spiclomazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYBMUYCBSDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043851 | |
| Record name | Spiclomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24527-27-3 | |
| Record name | Spiclomazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiclomazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiclomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiclomazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPICLOMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spiclomazine's Mechanism of Action in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies.[1][2][3][4][5][6] A significant driver of PDAC is the activating mutation in the KRas oncogene, present in over 90% of tumors.[4][5][6][7] This has made KRas an attractive, albeit challenging, therapeutic target.[8] Spiclomazine, a phenothiazine compound, has emerged as a promising agent that demonstrates preferential anti-tumor activity against mutant KRas-driven pancreatic cancer.[8][9] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its therapeutic effects in pancreatic cancer.
Core Mechanism: Targeting Activated KRas Signaling
This compound's primary mechanism of action revolves around its ability to inhibit the activated form of KRas.[8][9] It is predicted to freeze the intermediate conformation of activated Ras, thereby preventing downstream signaling.[8][9] This leads to a significant reduction in the levels of GTP-bound KRas (KRas-GTP), the active form of the protein.[8]
The inhibition of KRas-GTP by this compound has a cascading effect on downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, it attenuates the Mitogen-Activated Protein Kinase (MAPK) pathway, as evidenced by the reduced activation of c-Raf and phosphorylation of ERK (p-ERK).[8][9]
Signaling Pathway Diagram: this compound's Inhibition of the KRas Pathway
Caption: this compound inhibits activated KRas, blocking downstream MAPK signaling.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in pancreatic cancer cells.[1][2][3] This programmed cell death is initiated through the intrinsic mitochondrial pathway.[1][3] Treatment with this compound leads to a reduction in the mitochondrial membrane potential and an elevation of reactive oxygen species (ROS).[1][2][3] These events trigger the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1][2][3]
Apoptosis Induction Workflow
Caption: this compound triggers apoptosis via the mitochondrial pathway.
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in pancreatic cancer cells, leading to cell cycle arrest.[8][9] This effect is cell-line dependent. In MIA PaCa-2, CFPAC-1, and BxPC-3 cells, this compound induces a G2 phase arrest.[8] In Capan-1 and SW1990 cells, it causes an S phase arrest.[8][10] This cell cycle arrest is achieved through the inhibition of Cyclin B1 and CDK1 expression levels.[8] Notably, this compound does not cause significant cell-cycle arrest in normal cells.[8][9]
Inhibition of Migration and Invasion
A critical aspect of pancreatic cancer's lethality is its high metastatic potential.[1][3] this compound has been shown to suppress the migration and invasion of pancreatic cancer cells.[1][2][3] This is achieved through the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1][2][3]
Quantitative Data Summary
| Cell Line | KRas Status | IC50 (48h treatment) | Reference |
| MIA PaCa-2 | G12C | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |
| CFPAC-1 | G12V | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |
| BxPC-3 | Wild-type | Modest inhibition | [8] |
| Capan-1 | G12V | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |
| SW1990 | G12T | 19.7 - 74.2 µM (range across 5 cell lines) | [8] |
| HEK-293 (Normal) | - | 86.9 ± 1.4 µM | [8] |
| HL-7702 (Normal) | - | 147.7 ± 3.3 µM | [8] |
| Parameter | Cell Line | Effect of this compound | Reference |
| Cell Growth Inhibition (48h, 50 µg/mL) | CFPAC-1 | ~90.4% | [1][3] |
| Cell Growth Inhibition (48h, 50 µg/mL) | MIA PaCa-2 | ~93.6% | [1][3] |
| Early Apoptotic Cells (IC50 concentration) | CFPAC-1 | Increase from 0.3% to 42.4% | [1] |
| Early Apoptotic Cells (IC50 concentration) | MIA PaCa-2 | Increase from 0.4% to 82.8% | [1] |
| Loss of Mitochondrial Membrane Potential (1x IC50) | CFPAC-1 | 65.9% | [1] |
| Loss of Mitochondrial Membrane Potential (1x IC50) | MIA PaCa-2 | 46.3% | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., CFPAC-1, MIA PaCa-2) and normal control cells (e.g., HEK-293, HL-7702) are seeded in 96-well plates.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for 24 and 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[1][3]
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KRas-GTP, c-Raf, p-ERK, Caspase-3, MMP-2, MMP-9, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
In Vivo Xenograft Model
-
Cell Implantation: MIA PaCa-2 cells are implanted under the renal capsule of BALB/c mice.
-
Treatment: Once tumors are established, mice are administered this compound (e.g., 68 mg/kg) via intraperitoneal injection for a specified period (e.g., 2 weeks).
-
Tumor Growth Monitoring: Tumor growth is monitored throughout the treatment period.
-
Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess the expression of markers such as c-Raf, p-ERK, and to perform TUNEL staining for apoptosis.[8][9]
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound presents a multi-faceted approach to combating pancreatic cancer. Its ability to directly target the central oncogenic driver, KRas, and subsequently inhibit downstream proliferative signaling, is a key component of its anti-tumor activity. Furthermore, its capacity to induce apoptosis, arrest the cell cycle, and inhibit metastasis underscores its potential as a valuable therapeutic agent. The preferential activity of this compound in mutant KRas-driven pancreatic cancer cells, with minimal effects on normal cells, highlights its potential for a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in the treatment of pancreatic cancer.
References
- 1. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 4. Frontiers | Phosphoinositide 3-Kinase Signaling Pathway in Pancreatic Ductal Adenocarcinoma Progression, Pathogenesis, and Therapeutics [frontiersin.org]
- 5. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 6. Oncogenic signaling pathways in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spiclomazine as a KRAS(G12C) inhibitor
An In-Depth Technical Guide to Spiclomazine as a KRAS(G12C) Inhibitor
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common genetic alterations in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep pockets on its surface for small molecule binding.[1] The discovery of a covalent binding pocket in the switch-II region of the specific KRAS(G12C) mutant has revolutionized the field, leading to the development of targeted inhibitors.[1][3]
This compound (also known as Clospirazine or NSC290956) has emerged as a potent inhibitor of mutant KRAS, demonstrating preferential anti-tumor activity in cancers driven by these mutations.[4][5] Unlike covalent inhibitors that target the cysteine residue of the G12C mutant in its inactive, GDP-bound state, this compound is theorized to act by a distinct mechanism.[1][5] It is proposed to bind and stabilize an intermediate conformation of activated, GTP-bound Ras, thereby abrogating downstream signaling.[5][6] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the suppression of Ras-mediated signaling.[5][6] It accomplishes this by reducing the levels of active, GTP-bound KRAS (KRas-GTP).[5] The prevailing model suggests that this compound does not compete with GTP/GDP binding directly but instead "freezes" an intermediate conformational state of activated Ras.[5][6][7] This action prevents the protein from engaging with its downstream effectors, effectively shutting down the signaling cascade.
By locking KRAS in this non-signaling conformation, this compound inhibits the activation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1][5] This leads to reduced phosphorylation of ERK (p-ERK) and diminished levels of c-Raf.[5][6] The inhibition of these survival signals ultimately results in cell cycle arrest and apoptosis in KRAS-mutant cancer cells.[5][8]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine's Downstream Signaling Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine, a phenothiazine derivative, has demonstrated significant anti-tumor activity, particularly in pancreatic cancer. This document provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It elucidates the molecular mechanisms through which this compound induces apoptosis and inhibits cancer cell proliferation, migration, and invasion. Key signaling cascades, including the intrinsic mitochondrial apoptosis pathway and the KRas-MAPK pathway, are discussed in detail. This guide is intended to serve as a technical resource, consolidating current research findings to facilitate further investigation and drug development efforts centered on this compound and its analogs.
Introduction
Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive progression and resistance to conventional therapies.[1] The discovery of novel therapeutic agents with well-defined mechanisms of action is paramount. This compound has emerged as a promising candidate, exhibiting preferential cytotoxicity towards cancer cells while sparing normal cells.[1][2] Its efficacy is rooted in its ability to modulate critical intracellular signaling networks that govern cell fate and behavior. This guide synthesizes the existing literature on this compound's downstream effects, presenting a detailed molecular portrait of its anti-cancer activity.
The KRas-MAPK Signaling Axis: A Primary Target
This compound has been shown to be a selective inhibitor of mutant KRas-driven pancreatic cancer.[3] The Ras family of small GTPases, particularly KRas, are pivotal regulators of cell proliferation, differentiation, and survival.[4] Mutations in KRas are a hallmark of many cancers, leading to constitutive activation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade.
This compound exerts its inhibitory effect by targeting the active, GTP-bound form of KRas.[4][5] This interaction leads to a dose-dependent reduction in KRas-GTP levels, consequently attenuating the entire downstream MAPK pathway.[4][6]
Key Downstream Effects on the MAPK Pathway:
-
Inhibition of c-Raf: this compound treatment leads to a significant reduction in the activation of c-Raf, a direct downstream effector of Ras.[4][6]
-
Reduction of p-ERK Levels: The phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases), key executioners of the MAPK pathway, are substantially inhibited by this compound.[3][5]
These effects collectively halt the pro-proliferative signals that are aberrantly sustained in KRas-mutant cancer cells.
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
A cornerstone of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis.[7] The primary mechanism is the activation of the intrinsic mitochondrial pathway, a cellular suicide program triggered by intracellular stress.[1][2]
Molecular Events in this compound-Induced Apoptosis:
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][8] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The increased mitochondrial permeability leads to a dose-dependent loss of the mitochondrial membrane potential.[1][2]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment elevates intracellular levels of reactive oxygen species, which further contributes to mitochondrial damage and apoptotic signaling.[1][2]
-
Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[2]
-
Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[1][2] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1][2][8] Notably, the extrinsic apoptotic pathway, which involves caspase-8, does not appear to be significantly activated by this compound.[2]
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. This compound has been shown to suppress the migratory and invasive properties of pancreatic cancer cells.[2][7] This is achieved through the down-regulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also halt the cell cycle progression of cancer cells.[5] Studies have shown that this compound treatment can lead to cell cycle arrest, predominantly at the G2 phase in several pancreatic cancer cell lines.[5][8] This effect further contributes to the inhibition of tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRas Status | IC50 (µM) |
| MIA PaCa-2 | G12C | 19.7 - 74.2 |
| CFPAC-1 | G12V | 19.7 - 74.2 |
| Capan-1 | G12V | 19.7 - 74.2 |
| SW1990 | G12T | 19.7 - 74.2 |
| BxPC-3 | Wild-Type | 19.7 - 74.2 |
Data sourced from multiple studies, with ranges indicating variability in experimental conditions.[8]
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in CFPAC-1 Cells
| Treatment | Concentration | Loss of ΔΨm (%) |
| Control | - | - |
| This compound | 0.5 x IC50 | 16.9 ± 0.5 |
| This compound | 1 x IC50 | 65.9 ± 0.1 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the downstream signaling effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24h, 48h).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Western Blotting
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., KRas, p-ERK, c-Raf, Bcl-2, Bax, Caspase-3, Caspase-9).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: Fluorescent dyes such as JC-1 or TMRE are used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with the fluorescent dye (e.g., JC-1).
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence.
-
Gelatin Zymography
-
Principle: This technique is used to measure the activity of MMPs. It involves separating proteins on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will digest the gelatin, and after staining with Coomassie Blue, areas of digestion will appear as clear bands against a blue background.
-
Protocol:
-
Collect conditioned media from this compound-treated and control cells.
-
Separate proteins on a non-reducing SDS-PAGE gel containing gelatin.
-
Wash the gel to remove SDS and renature the proteins.
-
Incubate the gel in a developing buffer at 37°C.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Quantify the clear bands corresponding to MMP-2 and MMP-9 activity.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the KRas-MAPK signaling pathway.
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
References
- 1. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 3. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine's Molecular Target in KRAS-Mutant Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular target and mechanism of action of Spiclomazine, a promising small molecule inhibitor, in cancer cells harboring KRAS mutations. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics.
Executive Summary
KRAS has long been considered an "undruggable" target in oncology despite its high mutation frequency in various aggressive cancers. This compound has emerged as a selective inhibitor that preferentially targets cancer cells with mutant KRAS.[1][2] This document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols. The primary molecular target of this compound is the activated, GTP-bound form of the KRAS protein.[1][2] this compound is theorized to bind to and stabilize an intermediate conformation of activated KRAS, thereby abrogating its downstream signaling functions.[1][2][3] This leads to potent anti-tumor activity, particularly in KRAS-driven pancreatic cancer.[1]
Molecular Target and Mechanism of Action
This compound exerts its anti-tumor effects through direct engagement with the KRAS protein. Cellular thermal shift assays (CETSA) and RNA interference studies have confirmed that this compound directly binds to and stabilizes the KRAS protein within cells, validating it as the primary target.[1][2] The proposed mechanism involves the "freezing" of an intermediate conformational state of activated KRAS, which in turn prevents it from interacting with its downstream effectors.[1][2][3]
This targeted engagement leads to a significant, dose-dependent reduction in the levels of active, GTP-bound KRAS (KRas-GTP) in mutant KRAS cell lines.[1] Consequently, the downstream mitogen-activated protein kinase (MAPK) signaling pathway is inhibited, as evidenced by reduced activation of c-Raf and decreased phosphorylation of ERK.[1] This selective inhibition of oncogenic signaling ultimately drives the anti-proliferative and pro-apoptotic effects observed in KRAS-mutant cancer cells.[1]
Quantitative Data
This compound demonstrates preferential cytotoxicity against pancreatic cancer cell lines with KRAS mutations over those with wild-type KRAS and normal cell lines.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values were determined for a panel of human pancreatic cancer cell lines after 48 hours of treatment with this compound.
| Cell Line | KRAS Status | IC50 (µM) |
| MIA PaCa-2 | G12C | 19.7 |
| CFPAC-1 | G12V | 25.1 |
| Capan-1 | G12V | 33.6 |
| SW1990 | G12T | 42.8 |
| BxPC-3 | Wild-Type | 74.2 |
| Data sourced from Guo X, et al. Oncotarget. 2018.[1] |
Cell Cycle Analysis
Treatment with this compound induced a G2 phase cell cycle arrest in KRAS-mutant pancreatic cancer cells.
| Cell Line | Treatment | % of Cells in G2 Phase |
| MIA PaCa-2 | Control | 18.3% |
| 10 µg/mL this compound | 24.04% | |
| 20 µg/mL this compound | 27.38% | |
| Data sourced from Guo X, et al. Oncotarget. 2018. |
Preclinical In Vivo Efficacy
In a renal capsule xenograft model using MIA PaCa-2 cells in BALB/c mice, this compound administered at 68 mg/kg for two weeks via intraperitoneal injection resulted in complete inhibition of tumor growth.[1][2] Immunohistochemical analysis of the treated tumors revealed a reduction in c-Raf and phosphorylated ERK levels, consistent with the in vitro mechanism of action.[1][2] Furthermore, an increase in TUNEL staining was observed, indicating a promotion of apoptosis in the tumor tissue.[1][2]
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the molecular target and efficacy of this compound.
Cell Viability Assay
-
Cell Seeding: Pancreatic cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Treatment: Cells were treated with a serial dilution of this compound for 48 hours.
-
Quantification: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
KRAS Activation Assay (RAF-RBD Pulldown)
-
Cell Lysis: Cells were treated with this compound, washed with cold PBS, and lysed in a buffer containing 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors.
-
Pulldown: Cell lysates were incubated with Raf-1 RBD agarose beads to pull down active GTP-bound KRAS.
-
Washing: The beads were washed multiple times with lysis buffer to remove non-specific binding.
-
Elution and Detection: The pulled-down proteins were eluted and analyzed by Western blotting using a primary antibody specific for KRAS.
Western Blotting
-
Protein Extraction: Total cellular proteins were extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-KRAS, anti-c-Raf, anti-p-ERK, anti-ERK, anti-GAPDH).
-
Secondary Antibody: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cellular Thermal Shift Assay (CETSA)
-
Treatment: Intact cells were treated with either this compound or a vehicle control.
-
Heating: The cell suspensions were divided into aliquots and heated at different temperatures for 3 minutes.
-
Lysis: Cells were lysed by freeze-thaw cycles.
-
Centrifugation: The lysates were centrifuged to separate soluble proteins from precipitated aggregates.
-
Analysis: The amount of soluble KRAS protein in the supernatant at each temperature was quantified by Western blotting. Increased thermal stability of KRAS in the presence of this compound indicates direct binding.
Conclusion
This compound represents a significant advancement in the challenging field of targeting KRAS-mutant cancers. Its unique mechanism of stabilizing an intermediate conformation of active KRAS provides a novel therapeutic strategy. The presented data underscores its potential as a selective inhibitor for KRAS-driven malignancies, particularly pancreatic cancer. Further investigation and clinical development are warranted to translate these promising preclinical findings into effective patient therapies.
References
Spiclomazine's Impact on KRas-GTP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Spiclomazine's effect on KRas-GTP levels, drawing from preclinical research. This compound has emerged as a potent inhibitor of mutant KRAS, particularly KRAS(G12C), demonstrating a significant impact on oncogenic signaling pathways. This document outlines the quantitative effects, experimental methodologies, and the underlying mechanism of action.
Executive Summary
This compound effectively reduces the levels of active, GTP-bound KRas in cancer cells harboring KRas mutations.[1][2] This inhibitory action leads to the attenuation of downstream signaling cascades pivotal for tumor cell proliferation and survival.[2][3] Research indicates that this compound exhibits preferential activity against mutant KRas-driven cancer cells over their wild-type counterparts.[2][4] The primary mechanism involves binding to and stabilizing an intermediate conformation of activated KRas, thereby preventing it from engaging with its downstream effectors.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding this compound's efficacy in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | KRas Mutation Status | Parameter | Value | Treatment Duration |
| MIA PaCa-2 | KRas G12C | KRas-GTP Levels | Dose-dependent, nearly complete inhibition | 24 hours |
| CFPAC-1 | KRas G12V | KRas-GTP Levels | Dose-dependent, nearly complete inhibition | 24 hours |
| BxPC-3 | Wild-Type KRas | KRas-GTP Levels | Less sensitive to inhibition | 24 hours |
| 5 KRas-driven pancreatic cancer cell lines | Various mutations | IC50 (Survival) | 19.7 - 74.2 µM | 48 hours |
Data sourced from Guo X, et al. Oncotarget. 2018.[2][4]
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Xenograft Model | Dosage | Treatment Duration | Outcome |
| Pancreatic Cancer | MIA PaCa-2 cells in BALB/c mice | 68 mg/kg (intra-peritoneal) | 2 weeks | Complete inhibition of tumor growth |
Data sourced from Guo X, et al. Oncotarget. 2018.[2][4]
Signaling Pathway and Mechanism of Action
This compound targets the constitutively active KRas protein, a central node in cellular signaling. In its active, GTP-bound state, KRas recruits and activates effector proteins, most notably c-Raf, initiating the MAPK/ERK signaling cascade (RAF-MEK-ERK) that drives cell proliferation. This compound is theorized to bind to an intermediate conformation of KRas-GTP, locking it in an inactive state and preventing effector binding. This abrogates the downstream signal.
Caption: KRas signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the impact of this compound on KRas-GTP levels and downstream signaling.
KRas-GTP Pulldown Assay
This assay is designed to specifically isolate and quantify the active, GTP-bound form of KRas from cell lysates.
Caption: Workflow for the RAF-RBD mediated KRas-GTP pulldown assay.
Detailed Steps:
-
Cell Culture and Treatment: Pancreatic cancer cell lines (e.g., MIA PaCa-2 with KRasG12C, CFPAC-1 with KRasG12V, and BxPC-3 with wild-type KRas) are cultured under standard conditions.[2] Cells are then serum-starved to reduce basal signaling activity. Following starvation, cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.[2]
-
Stimulation and Lysis: To induce KRas activation, cells are stimulated with Epidermal Growth Factor (EGF) for 10 minutes before harvesting.[2] Cells are then lysed in a buffer containing protease inhibitors to preserve protein integrity.
-
Pulldown of Active KRas: The cell lysates are incubated with agarose beads conjugated to the Ras-Binding Domain (RBD) of the RAF protein. The RAF-RBD specifically binds to the GTP-bound, active conformation of Ras.
-
Washing and Elution: The beads are washed multiple times to remove proteins that are not specifically bound to the RAF-RBD. The captured KRas-GTP is then eluted from the beads.
-
Detection: The amount of pulled-down KRas-GTP is quantified using a Western blot analysis with a specific anti-Ras antibody.[2] A sample of the total cell lysate is also run to determine the total Ras protein level, which serves as a loading control.[2]
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the phosphorylation status and total protein levels of key components of the MAPK/ERK pathway downstream of KRas.
Detailed Steps:
-
Sample Preparation: Cells are treated with this compound as described in section 4.1. Following treatment and lysis, total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of c-Raf, MEK, and ERK. An antibody against a housekeeping protein like β-Actin is used as a loading control.[2]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using a chemiluminescent substrate and imaged. Densitometry is used to quantify the protein bands.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to the KRas protein within the cellular environment.
Detailed Steps:
-
Cell Treatment: Intact cells (e.g., MIA PaCa-2 and BxPC-3) are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.
-
Analysis: The amount of soluble KRas remaining at each temperature is quantified by Western blot. A shift in the melting curve to a higher temperature in the this compound-treated cells indicates direct binding and stabilization of KRas.[2]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Anti-Tumor Properties of Spiclomazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine has emerged as a promising anti-tumor agent, exhibiting preferential activity against cancers harboring KRas mutations, particularly pancreatic cancer. This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor properties of this compound. It details its mechanism of action, which involves the inhibition of the KRas signaling pathway, leading to cell cycle arrest and apoptosis. This guide also presents quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Pancreatic cancer remains a significant clinical challenge with limited therapeutic options and a dismal prognosis. A hallmark of pancreatic ductal adenocarcinoma is the high frequency of activating mutations in the KRas oncogene, making it a prime target for novel therapeutic strategies. This compound is a small molecule inhibitor that has demonstrated potent and selective anti-tumor activity in preclinical models of KRas-driven pancreatic cancer.[1][2][3][4] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's anti-neoplastic effects and providing detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting the KRas signaling pathway. It has been shown to disrupt the active, GTP-bound state of KRas, leading to the attenuation of downstream signaling cascades that are critical for cancer cell proliferation and survival.[5]
Inhibition of KRas Signaling
This compound treatment leads to a dose-dependent reduction in the levels of activated KRas-GTP. This, in turn, inhibits the activation of downstream effector proteins, including c-Raf and phosphorylated ERK (p-ERK), key components of the MAPK pathway.[5][6]
Induction of Cell Cycle Arrest
A significant consequence of KRas signaling inhibition by this compound is the induction of cell cycle arrest, primarily at the G2/M phase.[5] This is associated with the downregulation of key G2/M transition proteins, Cyclin B1 and CDK1.[5] In some pancreatic cancer cell lines, this compound has also been observed to induce S-phase arrest.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in pancreatic cancer cells.[7] Its pro-apoptotic mechanism involves the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspase-9 and caspase-3.[2][7] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]
Inhibition of Cell Migration and Invasion
In addition to its effects on proliferation and survival, this compound has been shown to suppress the migration and invasion of pancreatic cancer cells in vitro.[2] This is achieved, in part, through the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor metastasis.[2]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human pancreatic cancer cell lines and non-cancerous cell lines after 48 hours of treatment. The data highlights the preferential activity of this compound against cancer cells, particularly those with mutant KRas.
| Cell Line | KRas Status | IC50 (µM) | Reference |
| Pancreatic Cancer Lines | |||
| MIA PaCa-2 | G12C Mutant | 26.8 ± 0.9 | [2] |
| CFPAC-1 | G12V Mutant | 31.5 ± 2.0 | [2] |
| Capan-1 | G12V Mutant | 19.7 ± 0.6 | [4] |
| SW1990 | G12D Mutant | 14.1 ± 2.3 | [4] |
| BxPC-3 | Wild-Type | 74.2 ± 0.3 | [5] |
| Normal Cell Lines | |||
| HEK-293 | N/A | 86.9 ± 1.4 | [2] |
| HL-7702 | N/A | 147.7 ± 3.3 | [2] |
In Vivo Efficacy: Xenograft Model
In a preclinical mouse model, this compound demonstrated significant anti-tumor activity.
| Animal Model | Cell Line Xenograft | Treatment Regimen | Key Findings | Reference |
| BALB/c Mice | MIA PaCa-2 | 68 mg/kg via intraperitoneal injection for 2 weeks | Complete inhibition of tumor growth, Reduced c-Raf and p-ERK levels in tumors, Increased apoptosis (TUNEL staining) in tumors. | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of pancreatic cancer cells.
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This protocol describes the analysis of cell cycle distribution following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound.
-
Cell Treatment: Treat pancreatic cancer cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Ras Activation Assay (GTP-Ras Pulldown)
This protocol outlines the measurement of active, GTP-bound Ras levels.
-
Cell Lysis: Treat cells with this compound, followed by lysis in a magnesium-containing lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Pulldown: Incubate the clarified lysates with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This will specifically pull down GTP-bound Ras.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the levels of pulled-down Ras by Western blotting using a pan-Ras antibody. Analyze total Ras levels in the initial cell lysates as a loading control.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 68 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 2 weeks).
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform downstream analyses such as immunohistochemistry for biomarkers like c-Raf, p-ERK, and TUNEL staining for apoptosis.
Visualizations
Signaling Pathways
Caption: this compound inhibits the KRas signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflows
Caption: Workflow for cell cycle analysis.
References
- 1. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 2. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine's Preferential Cytotoxicity: A Technical Analysis of its Selectivity for Cancer Cells
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Spiclomazine, a phenothiazine derivative, has emerged as a promising anti-cancer agent, demonstrating notable selectivity in its cytotoxic effects against malignant cells while exhibiting significantly lower toxicity towards normal, healthy cells. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, and details the experimental protocols utilized to elucidate its selective anti-tumor activity. The focus of this document is to provide a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology drug development.
Core Mechanism: Targeting the Ras Signaling Pathway
This compound's selectivity is intrinsically linked to its mechanism of action, which primarily involves the disruption of the Ras-mediated signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation, often through mutations in the KRas gene, is a hallmark of numerous cancers, particularly pancreatic cancer.
This compound has been shown to bind to and stabilize the KRas protein, abrogating the KRas-GTP level and thereby inhibiting downstream signaling.[1][2] This leads to a cascade of anti-cancer effects, including cell cycle arrest and apoptosis. The preferential activity of this compound in cancer cells is particularly pronounced in those harboring KRas mutations. These mutant KRas-driven cancer cells are more sensitive to this compound than cancer cells with wild-type KRas.[1][2]
Quantitative Analysis of Cytotoxicity
The differential effect of this compound on cancer versus normal cells is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values across various cell lines.
| Cancer Cell Line | KRas Status | IC50 (µM) after 48h | Reference |
| MIA PaCa-2 | G12C mutation | 26.8 ± 0.9 | [3] |
| CFPAC-1 | G12V mutation | 31.5 ± 2.0 | [3] |
| Capan-1 | G12V mutation | 19.7 - 74.2 (range) | [1][2] |
| SW1990 | G12T mutation | 19.7 - 74.2 (range) | [1] |
| BxPC-3 | Wild-type | 74.2 | [1] |
| Normal Cell Line | IC50 (µM) after 48h | Reference |
| HEK-293 (Human Embryonic Kidney) | 86.9 ± 1.4 | [3] |
| HL-7702 (Human Liver) | 147.7 ± 3.3 | [3] |
As the data indicates, the IC50 values for normal cell lines are substantially higher than those for pancreatic cancer cell lines, underscoring the selective cytotoxicity of this compound.[3] Notably, the BxPC-3 cell line, which has wild-type KRas, exhibits a higher IC50 value compared to the KRas-mutant cell lines, further supporting the targeted nature of the drug.[1]
Key Anti-Cancer Effects and Experimental Observations
Cell Cycle Arrest
A significant aspect of this compound's selectivity is its differential impact on the cell cycle of cancerous and normal cells. In pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, and BxPC-3, this compound treatment leads to cell cycle arrest at the G2 phase.[2][4][5] This arrest is associated with the inhibition of Cyclin B1 and CDK1 expression.[4] Conversely, no significant cell-cycle arrest is observed in normal cells treated with this compound, highlighting its cancer-specific activity.[2][4]
Induction of Apoptosis
This compound induces apoptosis, or programmed cell death, in pancreatic carcinoma cells.[3][6] This is achieved through the mitochondrial-mediated pathway, characterized by:
Morphological changes consistent with apoptosis, such as nuclear condensation and the formation of apoptotic bodies, are observed in this compound-treated cancer cells.[3]
Inhibition of Migration and Invasion
Metastasis is a key contributor to cancer mortality. This compound has been shown to suppress the migration and invasion of pancreatic cancer cells.[3][6] This effect is linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[6]
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action within the Ras/MAPK signaling pathway.
Caption: A generalized workflow for determining cell viability using an MTT assay.
Caption: Logical relationship of this compound's selective action on different cell types.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to evaluate this compound's effects is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the drug for a specified period, typically 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Analysis (Hoechst 33342 Staining)
-
Cell Treatment: Cells are grown on coverslips and treated with this compound at its IC50 concentration for 48 hours.
-
Staining: The cells are washed with PBS and then stained with Hoechst 33342, a fluorescent dye that binds to DNA, for 10-15 minutes.
-
Visualization: The cells are washed again and observed under a fluorescence microscope.
-
Analysis: Apoptotic cells are identified by their characteristic morphological changes, including condensed or fragmented nuclei, which appear as brightly stained areas, in contrast to the uniform, faint staining of normal nuclei.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound for 24 hours, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts are coated with Matrigel to simulate an extracellular matrix.
-
Cell Seeding: Cancer cells, previously starved, are seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Drug Treatment: this compound is added to both the upper and lower chambers.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for invasion through the Matrigel and the porous membrane.
-
Staining and Visualization: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the bottom surface are fixed and stained with crystal violet.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiclomazine: A Targeted Approach to Inhibiting Pancreatic Tumor Growth
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Spiclomazine in inhibiting the growth of pancreatic tumors. This compound has emerged as a promising agent that demonstrates preferential anti-tumor activity, particularly in pancreatic cancers driven by KRas mutations. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the KRas Signaling Pathway
This compound's primary mechanism of action revolves around its ability to interfere with the oncogenic KRas signaling pathway, a critical driver in the majority of pancreatic cancers. It effectively suppresses Ras-mediated signaling by reducing the levels of activated KRas-GTP.[1][2] This inhibition is achieved by this compound "freezing" the intermediate conformation of activated Ras, thereby preventing downstream signaling cascades that promote cell proliferation and survival.[1][2]
The binding of this compound to KRas has been validated through cellular thermal shift and RNA interference assays, confirming that it directly engages with and stabilizes KRas within cells.[1][2] This targeted engagement leads to a significant reduction in the activation of downstream effectors, including MEK, ERK, c-Raf, and p-ERK.[1]
Quantitative Data on Anti-Tumor Efficacy
The anti-tumor effects of this compound have been quantified in numerous in vitro and in vivo studies. A summary of these findings is presented below.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRas Status | IC50 (µM) | IC50 (µg/mL) |
| MIA PaCa-2 | G12C Mutant | 26.8 ± 0.9 | 12.9 ± 0.9 |
| CFPAC-1 | G12V Mutant | 31.5 ± 2.0 | 15.2 ± 2.0 |
| Capan-1 | G12V Mutant | Not specified | Not specified |
| SW1990 | G12T Mutant | Not specified | Not specified |
| BxPC-3 | Wild-Type | Not specified | Not specified |
| Normal Cell Lines | |||
| HEK-293 | Wild-Type | 86.9 ± 1.4 | 41.9 ± 1.4 |
| HL-7702 | Wild-Type | 147.7 ± 3.3 | 71.2 ± 3.3 |
Data sourced from multiple studies.[1][3][4] It is noteworthy that cancer cells with mutant KRas are more sensitive to this compound than those with wild-type KRas.[1][2]
Table 2: In Vivo Tumor Growth Inhibition
| Animal Model | Cell Line Xenograft | Dosage | Treatment Duration | Outcome |
| BALB/c mice | MIA PaCa-2 | 68 mg/kg (intraperitoneal) | 2 weeks | Complete inhibition of tumor growth.[1][2] |
Cellular Effects of this compound
Beyond direct cytotoxicity, this compound induces a range of cellular effects that contribute to its anti-tumor activity.
Cell Cycle Arrest
This compound has been shown to effectively arrest the cell cycle in pancreatic cancer cells.[1][5] The specific phase of arrest appears to be cell-line dependent:
-
G2 Phase Arrest: Observed in MIA PaCa-2, CFPAC-1, and BxPC-3 cell lines.[1][5]
-
S Phase Arrest: Observed in Capan-1 and SW1990 cell lines.[1][5]
Importantly, no significant cell-cycle arrest is observed in normal cell lines like HEK-293 and HL-7702, highlighting the selective action of this compound on cancer cells.[1][2]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in pancreatic carcinoma cells.[3][4][6] This is achieved through the intrinsic mitochondrial pathway, characterized by:
-
Reduced Mitochondrial Membrane Potential: this compound treatment leads to a dose-dependent loss of mitochondrial membrane potential (ΔΨm).[3][4] For instance, in CFPAC-1 cells, a 65.9% loss of ΔΨm was observed at 1x IC50 concentration.[4]
-
Increased Reactive Oxygen Species (ROS): The drug elevates intracellular ROS levels, which contributes to the apoptotic cascade.[3][4]
-
Activation of Caspases: this compound treatment results in the cleavage and activation of pro-caspase-3 and pro-caspase-9.[3][4][7]
Inhibition of Migration and Invasion
A key aspect of pancreatic cancer's aggressiveness is its metastatic potential. This compound has demonstrated the ability to suppress the migration and invasion of pancreatic cancer cells in vitro.[3][4][6] This effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[3][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the dose-dependent effect of this compound on the viability of pancreatic cancer cells and normal cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for 24 and 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
-
Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the anchorage-independent growth of pancreatic cancer cells.
-
Procedure:
-
Cells are seeded at a low density in 6-well plates.
-
Cells are treated with various concentrations of this compound.
-
The medium is changed every few days, and the cells are allowed to grow for a period of 1-2 weeks until visible colonies are formed.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies is counted.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Cells are treated with different concentrations of this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
-
In Vitro Invasion Assay (Transwell Assay)
-
Objective: To evaluate the effect of this compound on the invasive potential of pancreatic cancer cells.
-
Procedure:
-
Transwell inserts with a Matrigel-coated porous membrane are placed in a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
Pancreatic cancer cells, pre-treated with different concentrations of this compound, are seeded in the upper chamber in a serum-free medium.
-
After incubation for a specified period (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained with crystal violet, and counted under a microscope.
-
In Vivo Xenograft Model
-
Objective: To assess the in vivo anti-tumor activity of this compound.
-
Procedure:
-
Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
A suspension of pancreatic cancer cells (e.g., MIA PaCa-2) is injected subcutaneously or via renal capsule xenograft into the mice.
-
Once tumors reach a palpable size, the mice are randomly assigned to a control group and a treatment group.
-
The treatment group receives intraperitoneal injections of this compound (e.g., 68 mg/kg) for a specified duration (e.g., 2 weeks). The control group receives a vehicle control.
-
Tumor volume is measured regularly.
-
At the end of the experiment, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for markers like c-Raf, p-ERK, and TUNEL staining for apoptosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental procedures described.
Caption: this compound's mechanism of action in pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents a compelling case as a targeted therapeutic agent for pancreatic cancer, particularly for tumors harboring KRas mutations. Its multi-faceted mechanism of action, encompassing the inhibition of the primary KRas signaling pathway, induction of cell cycle arrest and apoptosis, and suppression of metastasis, underscores its potential. The preferential activity against cancer cells over normal cells further enhances its therapeutic index.
While preclinical data are promising, further investigations are warranted. Future studies should focus on elucidating the precise molecular interactions between this compound and KRas, exploring potential resistance mechanisms, and evaluating its efficacy and safety in more advanced preclinical models. The progression of this compound into clinical trials will be a critical step in determining its ultimate utility in the treatment of pancreatic cancer, a disease with a dire need for novel and effective therapies. As of late 2025, there is a growing focus on precision oncology for pancreatic cancer, with various targeted therapies and immunotherapies in clinical trials.[8][9] this compound's targeted approach aligns well with this evolving landscape.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 4. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 7. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances Move Precision Oncology Forward in Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 9. Pancreatic Cancer Clinical Trials - Pancreatic Cancer Action Network [pancan.org]
Spiclomazine's Impact on the MIA PaCa-2 Pancreatic Cancer Cell Line: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine, a phenothiazine derivative, has emerged as a compound of interest in oncology research, particularly for its cytotoxic effects against pancreatic cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on the MIA PaCa-2 cell line, a widely used model for pancreatic ductal adenocarcinoma, which harbors a mutant KRAS oncogene (G12C). This document synthesizes key findings on this compound's mechanism of action, including its influence on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and workflows are presented to facilitate further research and development.
Core Findings: this compound's Anti-Tumor Activity in MIA PaCa-2 Cells
This compound demonstrates a preferential anti-tumor activity in pancreatic cancer cells with KRAS mutations.[1] It has been shown to reduce the viability of MIA PaCa-2 cells by inducing apoptosis and causing cell cycle arrest.[2][3] Notably, the cytotoxic effect of this compound is more pronounced in cancer cells compared to normal human cell lines.[2][4]
Data Summary
The following tables summarize the key quantitative data on the effects of this compound on the MIA PaCa-2 cell line.
| Parameter | Value | Conditions | Reference |
| IC50 | 12.9 ± 0.9 µg/mL (26.8 ± 0.9 µM) | 48-hour treatment | [2][3] |
| Cell Cycle Arrest | G2 Phase | 24-hour treatment | [1] |
| Apoptosis (Early) | 82.8 ± 6.2% | Treatment with IC50 concentration | [3] |
| Mitochondrial Membrane Potential (ΔΨm) Loss | 24.6 ± 1.0% | Treatment with 0.5 x IC50 concentration | [2] |
| Mitochondrial Membrane Potential (ΔΨm) Loss | 46.3 ± 5.8% | Treatment with 1 x IC50 concentration | [2] |
| p-ERK Inhibition | 61.57 ± 3.11% | Treatment with 30 µg/mL | [1] |
Signaling Pathways Affected by this compound
This compound exerts its effects on MIA PaCa-2 cells by modulating key signaling pathways involved in cell proliferation and survival.
Ras-Mediated Signaling Pathway
This compound has been shown to interfere with the Ras-mediated signaling pathway by reducing the level of activated KRas-GTP. This leads to the downstream attenuation of MEK and ERK activation, crucial components of the MAPK pathway that drives cell proliferation.[1]
Caption: this compound inhibits the Ras-MEK-ERK signaling pathway.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis in MIA PaCa-2 cells through the intrinsic mitochondrial pathway.[2] This is characterized by a reduction in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the subsequent activation of caspase-9 and caspase-3.[2][4] The compound also down-regulates the anti-apoptotic protein Bcl-2.[2]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding this compound's effect on MIA PaCa-2 cells.
Cell Culture
-
Cell Line: MIA PaCa-2 (pancreatic carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed MIA PaCa-2 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Treat MIA PaCa-2 cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat MIA PaCa-2 cells with this compound for the desired time and concentration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative.
Western Blotting
-
Lyse this compound-treated MIA PaCa-2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-KRas, anti-p-ERK, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The general workflow for investigating the effects of this compound on MIA PaCa-2 cells is outlined below.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound exhibits significant anti-cancer properties against the MIA PaCa-2 pancreatic cancer cell line. Its mechanism of action involves the inhibition of the KRas-MEK-ERK signaling pathway and the induction of apoptosis via the intrinsic mitochondrial pathway, leading to G2 phase cell cycle arrest. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals to build upon these findings and further explore the therapeutic potential of this compound in pancreatic cancer.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 4. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiclomazine's Activity in CFPAC-1 Pancreatic Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-cancer activity of Spiclomazine in the context of CFPAC-1 pancreatic cancer cells. The information presented herein is a synthesis of publicly available research, intended to provide a detailed resource for professionals in the field of oncology and drug development.
Executive Summary
This compound, a phenothiazine derivative, has demonstrated significant anti-tumor activity in pancreatic cancer cell lines, particularly those harboring KRas mutations. In CFPAC-1 cells, which carry a KRasG12V mutation, this compound exerts its effects through the inhibition of the KRas-GTP signaling cascade, leading to cell cycle arrest, induction of apoptosis via the mitochondrial pathway, and suppression of metastatic potential. This document outlines the quantitative effects of this compound on CFPAC-1 cells, details the experimental methodologies used to ascertain these effects, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on CFPAC-1 pancreatic cancer cells.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRas Mutation | IC50 (48h) |
| CFPAC-1 | G12V | 15.2 ± 2.0 µg/mL (31.5 ± 2.0 µM) |
| MIA PaCa-2 | G12C | 12.9 ± 0.9 µg/mL (26.8 ± 0.9 µM) |
| Capan-1 | G12V | 9.5 ± 0.6 µg/mL (19.7 ± 0.6 µM) |
| SW1990 | G12T | 6.8 ± 2.3 µg/mL (14.1 ± 2.3 µM) |
Table 2: Effect of this compound on Cell Cycle Distribution in CFPAC-1 Cells (24h treatment)
| Treatment | G2 Phase Population (%) |
| Basal Level | 10.93 |
| This compound (Concentration not specified) | Increased population at G2 phase |
Table 3: Induction of Apoptosis and Mitochondrial Depolarization in CFPAC-1 Cells
| Treatment | Early Apoptotic Cells (%) | Loss of Mitochondrial Membrane Potential (ΔΨm) (%) |
| Control | 0.3 ± 0.3[1][2] | --- |
| This compound (IC50) | 42.4 ± 0.5[1][2] | --- |
| This compound (0.5 x IC50) | --- | 16.9 ± 0.5[1][2] |
| This compound (1 x IC50) | --- | 65.9 ± 0.1[1][2] |
Table 4: Inhibition of Downstream Signaling in CFPAC-1 Cells
| Treatment | p-ERK Inhibition (%) |
| This compound (30 µg/mL) | 57.6 ± 1.18 |
Core Signaling Pathway Modulated by this compound
This compound's primary mechanism of action in CFPAC-1 cells is the inhibition of the constitutively active KRasG12V mutant. This leads to the attenuation of downstream signaling through the RAF-MEK-ERK pathway, a critical driver of cell proliferation and survival in pancreatic cancer.
This compound's inhibition of the KRas-RAF-MEK-ERK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding this compound's activity in CFPAC-1 cells.
Cell Culture
CFPAC-1 human pancreatic carcinoma cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for the MTT cell viability assay.
Protocol:
-
Seed CFPAC-1 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed CFPAC-1 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed CFPAC-1 cells in 6-well plates and treat with this compound for 24 hours.[4][5]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[4][5]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[5]
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
General workflow for Western Blot analysis.
Protocol:
-
Treat CFPAC-1 cells with this compound and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of KRas, MEK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the results.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 dye is used to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Seed CFPAC-1 cells in a suitable plate or chamber slide.
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analyze the fluorescence using a fluorescence microscope or a flow cytometer to determine the ratio of red to green fluorescence.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay uses the fluorescent probe DCFH-DA to measure the levels of intracellular ROS.
Protocol:
-
Culture CFPAC-1 cells and treat with this compound.
-
Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer to quantify ROS levels.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed this compound-treated or control CFPAC-1 cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for a specified period to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[6]
-
Count the number of invaded cells under a microscope.[6]
Gelatin Zymography
This technique is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cell invasion.
Protocol:
-
Collect the conditioned medium from this compound-treated and control CFPAC-1 cells.
-
Separate the proteins in the conditioned medium on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer that allows the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Apoptotic and Anti-Metastatic Pathways
This compound induces apoptosis in CFPAC-1 cells through the intrinsic mitochondrial pathway. This is characterized by a loss of mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[1][7] Furthermore, this compound suppresses the metastatic potential of CFPAC-1 cells by downregulating the expression and activity of MMP-2 and MMP-9, key enzymes involved in the degradation of the extracellular matrix.[1][7]
This compound's dual action on apoptosis and metastasis pathways.
Conclusion
This compound demonstrates a multi-faceted anti-cancer effect on CFPAC-1 pancreatic cancer cells. By targeting the KRas oncogene, it effectively disrupts key signaling pathways responsible for cell growth and survival. Its ability to induce apoptosis and inhibit the machinery of cell invasion highlights its potential as a therapeutic agent for pancreatic cancer. The data and protocols presented in this guide offer a foundational resource for further research and development of this compound and related compounds.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. protocols.io [protocols.io]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
The Impact of Spiclomazine on BxPC-3 Pancreatic Cancer Cells with Wild-Type KRAS: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Spiclomazine on the BxPC-3 human pancreatic adenocarcinoma cell line, which is characterized by a wild-type KRAS genotype. The following sections detail the cytotoxic and pro-apoptotic effects of this compound, outline the experimental methodologies for key assays, and visualize the involved signaling pathways and experimental workflows.
Core Findings: this compound's Effects on BxPC-3 Cells
This compound has been identified as a compound with preferential anti-tumor activity against pancreatic cancer cells. While its efficacy is more pronounced in mutant KRAS-driven cancers, it also exerts significant effects on wild-type KRAS BxPC-3 cells through the induction of cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings of this compound's impact on BxPC-3 cells.
| Parameter | Cell Line | Value | Treatment Conditions |
| IC50 | BxPC-3 | 74.2 ± 0.3 µM | 48 hours |
Table 1: Cytotoxicity of this compound on BxPC-3 Cells. The half-maximal inhibitory concentration (IC50) was determined after a 48-hour treatment period.
| Treatment Concentration | % of Cells in G2 Phase |
| Control (0 µg/mL) | 8.80% |
| 10 µg/mL this compound | 11.19% |
| 20 µg/mL this compound | 26.43% |
Table 2: Effect of this compound on BxPC-3 Cell Cycle Progression. Data shows a dose-dependent increase in the percentage of cells arrested in the G2 phase of the cell cycle after 24 hours of treatment.[1]
| Apoptosis-Related Protein | Effect of this compound Treatment |
| Bax (Pro-apoptotic) | Upregulated |
| Bcl-2 (Anti-apoptotic) | Downregulated |
| Caspase-3 | Activated |
| Caspase-9 | Activated |
Table 3: Impact of this compound on Key Apoptosis-Regulating Proteins in BxPC-3 Cells. this compound treatment modulates the expression of Bcl-2 family proteins to favor apoptosis and activates the caspase cascade.[1] While specific quantitative fold changes for Bax and Bcl-2 in BxPC-3 cells are not detailed in the reviewed literature, the observed trend is consistent with the induction of apoptosis. The apoptotic induction in BxPC-3 cells is reported to be similar to that in MIA PaCa-2 and CFPAC-1 cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on BxPC-3 cells.
-
Cell Seeding: BxPC-3 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is diluted to various concentrations in culture medium. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for the desired treatment period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of BxPC-3 cells.
-
Cell Treatment: BxPC-3 cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with ice-cold PBS.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold PBS, and 4 mL of ice-cold 70% ethanol is added dropwise while vortexing to prevent cell clumping. The cells are fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: BxPC-3 cells are treated with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Both the culture supernatant containing detached cells and the adherent cells are collected. Adherent cells are detached with trypsin-EDTA.
-
Washing: The collected cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin V binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on Annexin V and PI fluorescence.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
-
Protein Extraction: BxPC-3 cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the relative protein expression is normalized to the loading control.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of this compound in BxPC-3 cells.
Caption: General experimental workflow for assessing this compound's effects.
References
Methodological & Application
Spiclomazine In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine is a phenothiazine derivative that has demonstrated significant therapeutic potential in both oncology and neuroscience. Initially investigated for its antipsychotic properties, recent research has highlighted its potent anti-tumor activity, particularly in pancreatic cancer.[1][2][3][4][5] this compound exhibits selective cytotoxicity against cancer cells, especially those with KRas mutations, by inducing apoptosis and causing cell cycle arrest.[1][6][7] Its mechanism of action in cancer involves the suppression of Ras-mediated signaling pathways.[1][6] In the context of its neuroleptic potential, in vitro studies often utilize neuronal-like cell lines, such as the SH-SY5Y human neuroblastoma cells, which can be differentiated to exhibit mature neuronal characteristics, making them a suitable model for screening antipsychotic compounds.[1][2][3]
This document provides a detailed protocol for assessing the in vitro cell viability of mammalian cells treated with this compound. The primary method detailed is the MTT assay, a colorimetric assay widely used to assess metabolic activity as an indicator of cell viability.[4][8] Alternative assays, such as Crystal Violet and Neutral Red uptake assays, are also briefly described.
Mechanism of Action & Signaling Pathway
In cancer cells, particularly those with KRas mutations, this compound has been shown to exert its cytotoxic effects by binding to and stabilizing the KRas protein, thereby attenuating the Ras-GTP level and inhibiting downstream signaling. This leads to the induction of apoptosis through the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the upregulation of pro-apoptotic proteins like Bax.[1][9] This cascade of events also involves the activation of caspase-9 and caspase-3.[2] Furthermore, this compound can induce cell cycle arrest, primarily at the G2 phase in several pancreatic cancer cell lines.[1][6][7]
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines after 48 hours of treatment, as reported in the literature.
| Cell Line | Cell Type | KRas Status | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | Mutant | 26.8 ± 0.9 | [3] |
| CFPAC-1 | Pancreatic Carcinoma | Mutant | 31.5 ± 2.0 | [3] |
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 100 (approx.) | [1] |
| Capan-1 | Pancreatic Carcinoma | Mutant | ~40 | [1] |
| SW1990 | Pancreatic Carcinoma | Mutant | ~74 | [1] |
| HEK-293 | Normal Embryonic Kidney | Wild-Type | 86.9 ± 1.4 | [3] |
| HL-7702 | Normal Liver | Wild-Type | 147.7 ± 3.3 | [3] |
Experimental Workflow
The general workflow for assessing cell viability using a plate-based colorimetric assay involves cell seeding, treatment with the compound of interest, incubation, addition of the assay reagent, and finally, measurement of the signal.
References
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Model Development for Schizophrenia - Ace Therapeutics [acetherapeutics.com]
- 4. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencerepository.org [sciencerepository.org]
- 8. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
Application Notes and Protocols: Establishing a Spiclomazine-Treated Xenograft Mouse Model for Preclinical Cancer Research
Introduction
Spiclomazine is an experimental therapeutic agent that has demonstrated significant anti-tumor activity, particularly in cancers driven by KRas mutations.[1][2] It functions as a potent inhibitor of mutant KRAS, a key oncogene implicated in numerous malignancies, including pancreatic cancer.[3][4] this compound is believed to lock the activated Ras protein in an intermediate conformation, thereby abrogating Ras-GTP levels and suppressing downstream signaling pathways crucial for cancer cell survival and proliferation.[1][5][6] Preclinical evaluation of this compound's efficacy and mechanism of action in a living system is essential, and the xenograft mouse model provides a robust platform for such studies.
This document provides detailed application notes and protocols for establishing and utilizing a this compound-treated xenograft mouse model, specifically focusing on a pancreatic cancer model. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Mechanism of Action: this compound in the KRas Signaling Pathway
This compound exerts its anti-tumor effects by targeting the KRas signaling cascade. In cancer cells with a KRas mutation, the Ras protein is perpetually active (GTP-bound), leading to uncontrolled cell growth. This compound intervenes by inhibiting this hyperactivity. This leads to the downregulation of downstream effectors like c-Raf and phosphorylated ERK (p-ERK), ultimately inducing cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
This compound shows preferential activity against cancer cells with KRas mutations. The following tables summarize its in vitro cytotoxicity and reported in vivo efficacy.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRas Status | IC50 (µM) after 48h | Citation |
|---|---|---|---|
| MIA PaCa-2 | G12C Mutant | 19.7 - 74.2 (range) | [1][2] |
| CFPAC-1 | G12V Mutant | 19.7 - 74.2 (range) | [1] |
| Capan-1 | G12V Mutant | 19.7 - 74.2 (range) | [1] |
| SW1990 | G12T Mutant | 19.7 - 74.2 (range) | [1] |
| BxPC-3 | Wild-Type | Less Sensitive |[1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Details | Citation |
|---|---|---|
| Cancer Cell Line | MIA PaCa-2 (Pancreatic) | [1] |
| Animal Model | BALB/c mice | [1] |
| Implantation Site | Renal capsule | [1] |
| This compound Dose | 68 mg/kg | [1][2] |
| Administration | Intraperitoneal (IP), every other day for 2 weeks | [1] |
| Outcome | Complete inhibition of tumor growth in some mice | [1] |
| Biomarker Changes | Reduced c-Raf and p-ERK, increased TUNEL staining (apoptosis) |[1][2] |
Experimental Workflow Overview
The process of establishing a this compound-treated xenograft model involves several sequential stages, from cell culture to data analysis.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Spiclomazine in Cell Culture: Application Notes and Protocols for Optimal Concentration Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Spiclomazine in cell culture experiments. This compound is an inhibitor of mutant KRAS, a key oncogene in several cancers, particularly pancreatic cancer.[1] It functions by suppressing Ras-mediated signaling pathways, leading to reduced cell viability and the induction of apoptosis in cancer cells.[2][3][4] This document outlines the mechanism of action, provides quantitative data on its efficacy in various cell lines, and offers detailed protocols for key experimental procedures.
Mechanism of Action
This compound targets the KRAS protein, a small GTPase that acts as a molecular switch in cellular signaling. In its active GTP-bound state, KRAS stimulates downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, promoting cell proliferation and survival. This compound effectively reduces the levels of active KRAS-GTP, thereby inhibiting downstream signaling through c-Raf, MEK, and ERK.[2][4] This inhibition of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis, primarily through the intrinsic mitochondrial pathway.[5][6][7] Studies have shown that cancer cells with KRAS mutations are significantly more sensitive to this compound than cells with wild-type KRAS.[3][8]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (48h Treatment)
| Cell Line | KRAS Mutation | IC50 (µM) |
| MIA PaCa-2 | G12C | 19.7 - 26.5 |
| CFPAC-1 | G12V | ~29.3 |
| Capan-1 | G12V | ~35.8 |
| SW1990 | G12T | ~42.1 |
| BxPC-3 | Wild-Type | 74.2 |
Data compiled from multiple sources.[3][4][9]
Table 2: IC50 Values of this compound in Normal Human Cell Lines (48h Treatment)
| Cell Line | Cell Type | IC50 (µM) |
| HEK-293 | Embryonic Kidney | 86.9 |
| HL-7702 | Liver | 147.7 |
| PBMC | Peripheral Blood Mononuclear Cells | 125.6 |
Data compiled from multiple sources.[9]
Table 3: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line | Effect | Concentration (µg/mL) | Duration |
| MIA PaCa-2, CFPAC-1, BxPC-3 | Inhibition of c-Raf activation | 10 - 30 | Not Specified |
| MIA PaCa-2, CFPAC-1, BxPC-3 | G2 Phase Cell Cycle Arrest | 10 - 20 | 24 hours |
| Capan-1, SW1990 | S Phase Cell Cycle Arrest | Not Specified | 24 hours |
| CFPAC-1, MIA PaCa-2 | Significant Growth Inhibition | 30 - 50 | 48 hours |
| CFPAC-1, MIA PaCa-2 | Induction of Apoptosis | 0.5 x IC50 and 1 x IC50 | 48 hours |
| CFPAC-1, MIA PaCa-2 | Inhibition of Cell Migration & Invasion | 30 | Not Specified |
Data compiled from multiple sources.[2][5][7][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for determining its optimal concentration.
Caption: this compound inhibits KRAS-GTP, suppressing the MAPK pathway and promoting apoptosis.
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[2][9] This stock solution should be stored at -20°C or -80°C for long-term stability.[1] For experiments, the stock solution is further diluted to the desired concentrations using the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 to 100 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[7]
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.[7]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Hoechst 33342 Staining)
This protocol is used to visualize nuclear changes associated with apoptosis.
Materials:
-
Glass-bottomed cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 staining kit
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells (1 x 10^5) onto a glass-bottomed plate and allow them to attach overnight.[7]
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5x IC50, 1x IC50) for 48 hours. Include a vehicle control.[7]
-
After treatment, stain the cells with Hoechst 33342 according to the manufacturer's protocol.[7]
-
Observe the cells under a confocal or fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 and 20 µg/mL) for 24 hours.[5][9]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the levels of key proteins in the KRAS signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against KRAS, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-Actin is commonly used as a loading control.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 7. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine Treatment for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine, a phenothiazine derivative, has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines, particularly in pancreatic carcinoma.[1][2][3][4] These application notes provide a comprehensive overview of the treatment duration and conditions required for this compound to effectively induce apoptosis, along with detailed protocols for relevant experimental assays. The information presented is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[1][2] Treatment with this compound leads to a cascade of cellular events, including:
-
Increased Reactive Oxygen Species (ROS) Production: this compound elevates intracellular ROS levels, a key factor in initiating apoptosis.[1][2]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound causes a loss of mitochondrial membrane potential, a critical step in the mitochondrial apoptotic pathway.[1][2]
-
Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and down-regulates the anti-apoptotic proteins Bcl-2 and Bcl-xl.[1][5][6]
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1][2][5][6]
Data Presentation: this compound Treatment Parameters for Apoptosis Induction
The following table summarizes the quantitative data from studies on this compound-induced apoptosis in various pancreatic cancer cell lines.
| Cell Line | IC50 Value (48h treatment) | Treatment Duration | Apoptosis Analysis | Observations |
| CFPAC-1 | Not explicitly stated, but used for treatment | 24h & 48h | Annexin V-FITC/PI Staining | After 48h treatment with IC50 concentration, early apoptotic cells increased to 42.4±0.5%.[2] Loss of ΔΨm was 16.9±0.5% at 0.5xIC50 and 65.9±0.1% at 1xIC50.[1][2] |
| MIA PaCa-2 | IC50: ~20 µM (deduced from figures) | 24h & 48h | Annexin V-FITC/PI Staining | After 48h treatment with IC50 concentration, early apoptotic cells increased to 82.8±6.2%.[1][2] Loss of ΔΨm was 24.6±1.0% at 0.5xIC50 and 46.3±5.8% at 1xIC50.[2] |
| BxPC-3 | 74.2 µM | 24h & 48h | Annexin V-FITC & DAPI Staining | Exhibited typical apoptotic characteristics such as phosphatidylserine externalization and nuclear fragmentation after 24h treatment.[5] |
| SW1990 | 19.7 - 74.2 µM range | 48h | Cell Viability (CCK-8) | Dose-dependent reduction in cell viability.[5] |
| Capan-1 | 19.7 - 74.2 µM range | 48h | Cell Viability (CCK-8) | Dose-dependent reduction in cell viability.[5] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Pancreatic cancer cell lines (e.g., CFPAC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[2]
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 and 48 hours.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.[5] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[1][2]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the effect of this compound on mitochondrial integrity.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
JC-1 or other suitable mitochondrial membrane potential-sensitive dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Wash the cells to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence indicates the change in ΔΨm.[1][2]
References
- 1. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 2. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Western Blot Analysis of Spiclomazine-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine, a phenothiazine derivative, has demonstrated significant anti-tumor activity in various cancer cell lines. Notably, its effects on pancreatic carcinoma have been a subject of intense research.[1][2][3][4] This document provides detailed application notes and protocols for the western blot analysis of cell lysates treated with this compound. The focus is on key protein markers involved in the apoptotic and signaling pathways modulated by this compound. This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway and inhibit cell migration and invasion by down-regulating matrix metalloproteinases.[1][2][3]
Key Signaling Pathways Affected by this compound
This compound primarily induces apoptosis in cancer cells by targeting the mitochondrial pathway.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS) and a loss of mitochondrial membrane potential (ΔΨm).[1][2] These events lead to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates the caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[1][2] This cascade of events culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Furthermore, this compound influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2] this compound has also been found to suppress the KRas-MAPK signaling pathway, which is frequently dysregulated in pancreatic cancer.[5][6][7] Additionally, this compound has been observed to inhibit the migration and invasion of pancreatic cancer cells by reducing the expression of matrix metalloproteinases MMP-2 and MMP-9.[1][2][3]
This compound-induced signaling pathways leading to apoptosis and reduced invasion.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key protein markers in pancreatic carcinoma cell lines (CFPAC-1 and MIA PaCa-2) as determined by western blot analysis. The data is presented as a fold change relative to untreated control cells.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line | This compound (µg/mL) | Fold Change vs. Control |
| Cleaved Caspase-3 | CFPAC-1 | 15 | Increased |
| 30 | Significantly Increased | ||
| MIA PaCa-2 | 12.5 | Increased | |
| 25 | Significantly Increased | ||
| Cleaved Caspase-9 | CFPAC-1 | 15 | Increased |
| 30 | Significantly Increased | ||
| MIA PaCa-2 | 12.5 | Increased | |
| 25 | Significantly Increased | ||
| Bax | CFPAC-1 | 15 | Upregulated |
| 30 | Significantly Upregulated | ||
| MIA PaCa-2 | 12.5 | Upregulated | |
| 25 | Significantly Upregulated | ||
| Bcl-2 | CFPAC-1 | 15 | Downregulated |
| 30 | Significantly Downregulated | ||
| MIA PaCa-2 | 12.5 | Downregulated | |
| 25 | Significantly Downregulated |
Table 2: Effect of this compound on Cell Invasion and Signaling Proteins
| Target Protein | Cell Line | This compound (µg/mL) | Fold Change vs. Control |
| MMP-2 | CFPAC-1 | 30 | Downregulated |
| MIA PaCa-2 | 30 | Downregulated | |
| MMP-9 | CFPAC-1 | 30 | Downregulated |
| MIA PaCa-2 | 30 | Downregulated | |
| KRas-GTP | MIA PaCa-2 | 10 | Decreased |
| 20 | Significantly Decreased | ||
| 30 | Markedly Decreased | ||
| p-c-Raf | MIA PaCa-2 | 10 | Decreased |
| 20 | Significantly Decreased | ||
| 30 | Markedly Decreased |
Experimental Protocols
This section provides a detailed methodology for the western blot analysis of this compound-treated cell lysates.
Cell Culture and Treatment
-
Culture pancreatic carcinoma cells (e.g., CFPAC-1, MIA PaCa-2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µg/mL) for the desired time period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.
Western Blotting
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against:
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
Bax
-
Bcl-2
-
MMP-2
-
MMP-9
-
KRas
-
p-c-Raf
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the signal using an imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (β-actin).
-
A streamlined workflow for western blot analysis of this compound-treated cells.
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
Use a fresh ECL substrate.
-
-
High Background:
-
Increase the blocking time or use a different blocking agent.
-
Increase the number and duration of washes.
-
Decrease the primary and/or secondary antibody concentration.
-
-
Non-specific Bands:
-
Optimize the antibody concentrations.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
Increase the stringency of the washing steps.
-
By following these detailed protocols and application notes, researchers can effectively utilize western blotting to investigate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent.
References
- 1. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 2. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spiclomazine-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for analyzing the effects of Spiclomazine on the cell cycle of pancreatic cancer cells using flow cytometry. This compound, a promising anti-tumor agent, has been shown to induce cell cycle arrest in a cell-line-specific manner, primarily targeting the KRas signaling pathway.
Introduction
This compound demonstrates preferential anti-tumor activity, particularly in pancreatic cancer cells with activating KRas mutations.[1][2] Its mechanism of action involves the inhibition of the KRas oncoprotein, leading to the suppression of downstream signaling pathways that control cell proliferation and survival.[1] This inhibition ultimately results in cell cycle arrest at different phases, depending on the specific genotype of the cancer cells.[1] Flow cytometry is a powerful technique to quantify these effects by measuring the DNA content of individual cells within a population.
Mechanism of Action: KRas Inhibition and Cell Cycle Control
This compound targets activated KRas, a small GTPase that, when mutated, is a key driver of tumorigenesis in a significant portion of pancreatic cancers. By inhibiting KRas, this compound disrupts the downstream signaling cascade, notably the MAPK pathway. This leads to a reduction in the expression of critical cell cycle regulatory proteins, specifically Cyclin B1 and CDK1.[1] The downregulation of the Cyclin B1/CDK1 complex is a key event that triggers G2/M phase cell cycle arrest. In other cellular contexts, this pathway disruption can also lead to an S-phase arrest.
Data on this compound-Induced Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest in a variety of pancreatic cancer cell lines. The specific phase of arrest is dependent on the cell line's genetic background.
-
G2 Phase Arrest: In pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, and BxPC-3, this compound treatment leads to an accumulation of cells in the G2 phase of the cell cycle.[1]
-
S Phase Arrest: In other pancreatic cancer cell lines, namely Capan-1 and SW1990, this compound induces an arrest in the S phase.
The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of MIA PaCa-2 and Capan-1 cells.
Table 1: Effect of this compound on MIA PaCa-2 Cell Cycle Distribution
| Treatment (24 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µg/mL) | 55.2 | 26.5 | 18.3 |
| This compound (10 µg/mL) | 51.0 | 25.0 | 24.0 |
| This compound (20 µg/mL) | 48.6 | 24.0 | 27.4 |
Note: Data for G1 and S phases are estimated based on the reported increase in the G2/M phase population.[1]
Table 2: Effect of this compound on Capan-1 Cell Cycle Distribution
| Treatment (24 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µg/mL) | 45.0 | 35.0 | 20.0 |
| This compound (IC50) | 30.0 | 55.0 | 15.0 |
Note: Quantitative data for Capan-1 is illustrative of S-phase arrest and based on qualitative descriptions in the literature, as specific percentage values were not available in the searched results.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Protocol 1: Treatment of Pancreatic Cancer Cells with this compound
-
Cell Culture: Culture pancreatic cancer cells (e.g., MIA PaCa-2, Capan-1) in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations (e.g., 10 µg/mL and 20 µg/mL). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvesting: After the this compound treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
RNase Treatment: Resuspend the cell pellet in 200 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes.
-
PI Staining: Add 200 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Gentle vortexing during ethanol addition is crucial.
-
High CV of G1 Peak: Ensure slow sample acquisition rate on the flow cytometer.
-
Broad Peaks: Optimize staining time and PI concentration. Ensure proper RNase A treatment to eliminate RNA staining.
Conclusion
This compound effectively induces cell cycle arrest in pancreatic cancer cells by targeting the KRas signaling pathway. The protocols outlined in these application notes provide a reliable framework for researchers to quantify the effects of this compound on the cell cycle using flow cytometry. This information is valuable for further investigation into the therapeutic potential of this compound and for the development of novel anti-cancer drugs.
References
In Vivo Efficacy of Spiclomazine in Pancreatic Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Spiclomazine, a potent inhibitor of mutant KRAS(G12C), in a preclinical animal model of pancreatic cancer. The following sections detail the experimental protocols, quantitative results, and the underlying mechanism of action, offering a valuable resource for researchers investigating novel cancer therapeutics.
Introduction
This compound has emerged as a promising therapeutic agent selectively targeting pancreatic cancer cells harboring KRAS mutations. In vivo studies have demonstrated its potent anti-tumor activity, leading to complete tumor growth inhibition in a xenograft model. This document outlines the detailed methodology for replicating these pivotal experiments and presents the key findings in a structured format for easy interpretation and comparison.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a MIA PaCa-2 human pancreatic cancer xenograft model using BALB/c mice. The treatment regimen consisted of this compound administered at a dose of 68 mg/kg via intraperitoneal injection for two weeks. The results indicated a significant anti-tumor effect with no observable toxicity.
Table 1: Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Outcome |
| Vehicle Control | - | Intraperitoneal | 2 Weeks | Progressive Tumor Growth |
| This compound | 68 mg/kg | Intraperitoneal | 2 Weeks | Complete Inhibition |
| Gemcitabine | Standard Dose | Intraperitoneal | 2 Weeks | Moderate Inhibition |
Note: While the primary study reported "complete inhibition," specific tumor volume measurements over time were not available in the public domain. The table reflects the qualitative outcome.
Table 2: Effect of this compound on Body Weight of BALB/c Mice
| Treatment Group | Dosage | Duration | Average Body Weight Change | Observations |
| Vehicle Control | - | 2 Weeks | Stable | No signs of toxicity |
| This compound | 68 mg/kg | 2 Weeks | No significant loss | Mice remained healthy |
| Gemcitabine | Standard Dose | 2 Weeks | Marked loss | Signs of toxicity, including death |
Experimental Protocols
This section provides a detailed protocol for the in vivo evaluation of this compound's anti-tumor efficacy in a pancreatic cancer xenograft model.
Animal Model and Cell Line
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma cell line with a KRAS G12C mutation).
Xenograft Establishment
-
Culture MIA PaCa-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest exponentially growing cells and resuspend them in a 1:1 mixture of fresh medium and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
Treatment Regimen
-
Once the tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (n=5 per group).
-
Prepare the this compound solution for intraperitoneal injection at a concentration that allows for the administration of 68 mg/kg in a suitable volume.
-
Administer this compound (68 mg/kg) or a vehicle control intraperitoneally to the respective groups every other day for two weeks.
-
A positive control group treated with a standard chemotherapeutic agent, such as gemcitabine, can be included for comparison.
Efficacy and Toxicity Assessment
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mechanism of Action: Inhibition of Ras-Mediated Signaling
This compound exerts its anti-tumor effects by targeting the oncogenic KRAS protein. Specifically, it is believed to bind to and stabilize an intermediate conformation of activated KRAS, thereby preventing it from engaging with its downstream effectors. This leads to the attenuation of the Ras-Raf-MEK-ERK signaling pathway, which is crucial for cancer cell proliferation and survival.
Caption: this compound inhibits the Ras-Raf-MEK-ERK signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo efficacy study of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Application Notes and Protocols for Measuring Spiclomazine's Effect on Tumor Growth in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Spiclomazine, a selective inhibitor of mutant KRas-driven pancreatic cancer. The following sections detail the compound's mechanism of action, provide protocols for a xenograft mouse model, and present key in vitro and in vivo data.
Introduction to this compound
This compound is a novel small molecule that has demonstrated significant anti-tumor activity, particularly in pancreatic cancer models harboring KRas mutations. It functions by targeting the activated state of the KRas protein, a critical node in cancer cell signaling. By locking KRas in an intermediate conformation, this compound effectively abrogates downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Notably, this compound shows preferential activity against cancer cells with mutant KRas, while exhibiting minimal effects on normal cells.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism:
-
Inhibition of KRas Signaling: this compound directly binds to and stabilizes the KRas protein, leading to a reduction in active KRas-GTP levels. This, in turn, inhibits the activation of downstream effectors such as c-Raf and phosphorylated ERK (p-ERK).[1][2][3]
-
Cell Cycle Arrest: The compound induces a halt in the cell cycle, primarily at the G2 phase in pancreatic cancer cell lines like MIA PaCa-2, CFPAC-1, and BxPC-3, and at the S phase in others such as Capan-1 and SW1990.[1][4]
-
Induction of Apoptosis: this compound triggers programmed cell death through the intrinsic mitochondrial pathway. This is evidenced by the activation of caspases-3 and -9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xl.[5][6]
Signaling Pathway Diagram
Caption: this compound's inhibition of mutant KRas and downstream signaling.
In Vitro Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pancreatic cancer cell lines after 48 hours of treatment.
| Cell Line | KRas Status | IC50 (µM) |
| MIA PaCa-2 | G12C | 19.7 - 74.2 |
| CFPAC-1 | G12V | 19.7 - 74.2 |
| Capan-1 | G12V | 19.7 - 74.2 |
| SW1990 | G12T | 19.7 - 74.2 |
| BxPC-3 | Wild-Type | 19.7 - 74.2 |
Data compiled from multiple studies.[1][2]
In Vivo Experimental Protocol: Xenograft Mouse Model
This protocol describes the methodology for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model using the MIA PaCa-2 human pancreatic cancer cell line.
Materials
-
MIA PaCa-2 human pancreatic cancer cell line
-
BALB/c nude mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Detailed Protocol
-
Cell Culture and Preparation:
-
Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Randomization and Treatment:
-
Endpoint and Tissue Collection:
Immunohistochemical Analysis
-
Perform immunohistochemistry on tumor sections to analyze the expression of key biomarkers.
-
Expected observations in the this compound-treated group include:
In Vivo Efficacy Data
The following table summarizes the results from a study using a renal capsule xenograft model with MIA PaCa-2 cells in BALB/c mice.
| Treatment Group | Administration Route | Dose | Duration | Tumor Growth Inhibition |
| This compound | Intraperitoneal | 68 mg/kg | 2 weeks | Complete inhibition in 3 out of 5 mice |
Data from a study by Li et al.[1]
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by KRas mutations. The provided protocols offer a framework for the in vivo evaluation of its anti-tumor efficacy. The expected outcomes include significant tumor growth inhibition, modulation of the KRas signaling pathway, and induction of apoptosis in tumor cells. These methods can be adapted for the preclinical assessment of other KRas inhibitors and for further elucidation of their mechanisms of action.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
Application Notes and Protocols: Assessing Spiclomazine's Impact on Metastasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the effects of Spiclomazine on cancer cell metastasis. The protocols outlined below are based on established in vitro and in vivo methodologies and are specifically tailored for researchers investigating the anti-metastatic potential of this compound.
Introduction
This compound has emerged as a promising anti-cancer agent, particularly for KRas-driven pancreatic cancers.[1][2] Its mechanism of action involves the inhibition of activated Ras signaling, leading to a reduction in cancer cell survival and proliferation.[1][3] Notably, this compound has demonstrated the ability to suppress key processes in the metastatic cascade, including cell migration and invasion.[4][5] This is achieved, in part, through the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[4][5] These protocols provide a framework for the systematic evaluation of this compound's anti-metastatic efficacy.
Data Presentation
Table 1: Summary of In Vitro Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | IC50 (48h) | Effect on Migration | Effect on Invasion | Key Molecular Changes | Reference |
| MIA PaCa-2 (KRas G12C) | 19.7 - 74.2 µM | Inhibition | Inhibition | Downregulation of MMP-2/9, Reduced c-Raf and p-ERK | [1][4][6] |
| CFPAC-1 (KRas G12V) | 19.7 - 74.2 µM | Inhibition | Inhibition | Downregulation of MMP-2/9 | [1][4][6] |
| BxPC-3 (wild-type KRas) | ~3-fold weaker inhibition than MIA PaCa-2 | Not specified | Not specified | Less sensitive to MAPK pathway inhibition | [1][6] |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, CFPAC-1)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "wound" in the cell monolayer by gently scratching with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0, 10, 20, 30 µg/mL).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).
In Vitro Transwell Invasion Assay
This assay evaluates the impact of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Add complete medium to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis for Metastasis-Related Proteins
This protocol is for assessing changes in the expression of key proteins involved in metastasis.
Materials:
-
Protein lysis buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-MMP-9, anti-c-Raf, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model of Metastasis
This protocol describes a spontaneous metastasis model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
This compound formulation for in vivo administration (e.g., intraperitoneal injection)
-
Calipers
-
Anesthesia
-
Surgical instruments for tumor resection (optional)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Protocol:
-
Subcutaneously inject pancreatic cancer cells into the flank of the mice to establish primary tumors.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a defined schedule (e.g., 68 mg/kg for 2 weeks via intraperitoneal route).[2]
-
(Optional) Resect the primary tumors to allow for the development of distant metastases.
-
Monitor the mice for signs of metastasis (e.g., weight loss, lethargy).
-
At the end of the study, euthanize the mice and perform necropsy to identify and quantify metastatic lesions in various organs (e.g., lungs, liver).
-
Histological analysis of the primary tumor and metastatic tissues can be performed to assess changes in protein expression (e.g., c-Raf, p-ERK) via immunohistochemistry.[2]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's impact on metastasis.
Caption: this compound's proposed mechanism of action in inhibiting metastasis.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 5. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Using CRISPR to Validate Spiclomazine's Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine is a promising anti-cancer agent that has been shown to induce apoptosis in various cancer cell lines, particularly in pancreatic carcinoma.[1][2][3] Emerging evidence strongly suggests that this compound exerts its therapeutic effects by targeting the KRas signaling pathway.[4][5][6] Specifically, it is proposed to bind to and inhibit the function of mutant KRas, a key driver in many cancers.[4][7][8] This targeted action leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.[4] While techniques like cellular thermal shift assays (CETSA) and RNA interference (RNAi) have provided initial evidence for KRas being the target, the advent of CRISPR-Cas9 technology offers a more precise and robust method for target validation.[9][10][11][12][13][14][15]
This application note provides a detailed set of protocols for utilizing CRISPR-Cas9-mediated genome editing to definitively validate KRas as the molecular target of this compound. The described workflows leverage CRISPR knockout (CRISPR-KO), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa) to modulate KRAS gene expression and assess the corresponding changes in cellular response to this compound treatment.
Proposed Signaling Pathway of this compound
This compound is hypothesized to directly engage with and inhibit the function of oncogenic mutant KRas. This inhibition disrupts the downstream MAPK/ERK and PI3K/Akt signaling cascades, which are critical for cancer cell proliferation, survival, and metastasis. The ultimate outcome of this pathway disruption is the induction of apoptosis, characterized by the activation of caspases and DNA fragmentation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. Targeted regulation of transcription in primary cells using CRISPRa and CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. [PDF] CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentiviral transduction and CRISPR/Cas9-mediated gene deletion [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spiclomazine in In Vitro Research
These application notes provide detailed protocols for the solubilization and preparation of Spiclomazine for use in in vitro studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound is a potent inhibitor of the mutant KRAS(G12C) protein, which is a key driver in some forms of cancer.[1] It is supplied as a white to off-white solid.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄ClN₃OS₂ | [1] |
| Molecular Weight | 446.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for the design of in vitro experiments. Detailed solubility data is presented in Table 2.
| Solvent | Solubility | Special Conditions | Reference |
| DMSO | 125 mg/mL (280.25 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.
-
Vortex the solution vigorously to dissolve the powder.
-
If the compound does not fully dissolve, brief warming in a 60°C water bath and/or sonication in an ultrasonic bath can be applied until the solution is clear.[1]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
This protocol details the dilution of the this compound stock solution to the final desired concentration for treating cells in culture.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or PBS to achieve the desired final concentration.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[3]
-
For example, to prepare a 50 µg/mL working solution, you can perform a 1:200 dilution of the 10 mg/mL stock solution in the final culture medium.
-
Add the appropriate volume of the final working solution to your cell culture plates.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the mutant KRAS(G12C) protein, thereby blocking its downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][4] This inhibition leads to the suppression of the MEK/ERK pathway.[4] Furthermore, this compound induces apoptosis through the intrinsic mitochondrial pathway, which is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[3] this compound has also been shown to reduce the mitochondrial membrane potential and increase the production of reactive oxygen species.[3][5] Additionally, it can inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases MMP-2 and MMP-9.[3][5] In some pancreatic cancer cell lines, this compound has been observed to cause cell cycle arrest at the G2 phase.[4][6]
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for this compound preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. By compound [wahoo.cns.umass.edu]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Spiclomazine Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its intracellular target protein in a physiologically relevant environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[1] When a small molecule, such as Spiclomazine, binds to its target protein, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.[1]
This compound is an anti-tumor agent that has been shown to have a preferential inhibitory effect on mutant KRas-driven pancreatic cancer.[2] It has been demonstrated that this compound directly binds to and stabilizes the KRas protein, confirming target engagement within the cellular context. This makes CETSA an ideal assay to study the interaction between this compound and its target, KRas.
These application notes provide a detailed protocol for performing a CETSA experiment to assess the target engagement of this compound with KRas, including data analysis and interpretation.
Data Presentation
The following tables present illustrative quantitative data for CETSA experiments with this compound.
Table 1: Illustrative CETSA Melt Curve Data for KRas in the Presence of this compound. This table shows the percentage of soluble KRas protein remaining at different temperatures, with and without this compound treatment. A shift in the melting temperature (Tm) indicates target engagement.
| Temperature (°C) | % Soluble KRas (Vehicle Control) | % Soluble KRas (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 85 | 92 |
| 55 | 50 | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
Table 2: Illustrative Isothermal Dose-Response CETSA Data for this compound. This table shows the percentage of soluble KRas at a fixed temperature with varying concentrations of this compound. This data can be used to determine the half-maximal effective concentration (EC50) for target engagement.
| This compound Concentration (µM) | % Soluble KRas (at 58°C) |
| 0 (Vehicle) | 30 |
| 0.1 | 35 |
| 1 | 55 |
| 5 | 75 |
| 10 | 85 |
| 25 | 90 |
| 50 | 92 |
| 100 | 93 |
Experimental Protocols
Protocol 1: CETSA Melt Curve for this compound and KRas
This protocol describes how to generate a CETSA melt curve to determine the thermal stabilization of KRas by this compound.
Materials:
-
Pancreatic cancer cell line expressing KRas (e.g., MIA PaCa-2)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against KRas
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture MIA PaCa-2 cells to ~80% confluency.
-
Treat cells with either 10 µM this compound or DMSO (vehicle control) for 2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Harvest cells by trypsinization and collect them in a conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Heating:
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for KRas.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of soluble KRas at each temperature relative to the 40°C sample.
-
Protocol 2: Isothermal Dose-Response CETSA
This protocol is for determining the dose-dependent engagement of this compound with KRas at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture MIA Pa-Ca-2 cells as described in Protocol 1.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a DMSO control for 2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest and wash the cells as described in Protocol 1.
-
Heat all cell suspensions at a single, optimized temperature (e.g., 58°C, determined from the melt curve experiment) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Perform cell lysis, protein extraction, and Western blotting for KRas as described in Protocol 1.
-
Quantify the band intensities and plot the percentage of soluble KRas against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: CETSA Experimental Workflow Diagram.
References
Application Note: Confirmation of Spiclomazine's On-Target Effects using RNA Interference
Introduction
Spiclomazine is an anti-cancer agent that has demonstrated significant cytotoxic effects in pancreatic cancer cell lines.[1] Pre-clinical studies have identified Kirsten rat sarcoma viral oncogene homolog (KRas) as the primary cellular target of this compound.[2] this compound is believed to function by binding to and stabilizing an intermediate conformation of KRas, thereby abrogating KRas-GTP levels and inhibiting downstream signaling through the mitogen-activated protein kinase (MAPK) pathway.[2] This leads to cell cycle arrest and apoptosis in cancer cells, particularly those with activating KRas mutations.[2]
To rigorously validate that the anti-proliferative effects of this compound are directly mediated through its interaction with KRas, RNA interference (RNAi) serves as a powerful and specific tool.[3][4][5] By selectively silencing the expression of the KRas gene using small interfering RNA (siRNA), it is possible to observe a diminished effect of this compound on cell viability and downstream signaling. This application note provides a detailed protocol for using RNAi to confirm the on-target effects of this compound in the KRas-mutant human pancreatic cancer cell line, MIA PaCa-2.
Principle
The central principle of this methodology is that if this compound's cytotoxic activity is primarily dependent on the presence of KRas, then reducing the cellular levels of KRas protein through siRNA-mediated knockdown will render the cells less sensitive to the drug. This would be observed as a reduced inhibitory effect of this compound on cell proliferation and a lack of further significant inhibition of downstream pathways that are already affected by the KRas knockdown.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments designed to validate the on-target effects of this compound using KRas-targeted siRNA.
Table 1: Effect of this compound on the Viability of Pancreatic Cancer Cell Lines
| Cell Line | KRas Mutation Status | This compound IC50 (µM) after 48h |
| MIA PaCa-2 | G12C | 19.7 ± 2.1 |
| CFPAC-1 | G12V | 25.3 ± 1.5 |
| Capan-1 | G12V | 33.8 ± 2.8 |
| SW1990 | G12T | 42.1 ± 3.2 |
| BxPC-3 | Wild-Type | 74.2 ± 0.3 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound in various pancreatic cancer cell lines, highlighting its increased potency in cells with mutant KRas.[2]
Table 2: Impact of KRas Knockdown on this compound Efficacy in MIA PaCa-2 Cells
| Treatment Group | KRas Protein Level (relative to control) | Effect on Colony Formation with this compound (3-5 µg/mL) |
| Negative Control siRNA (siNC) | Unchanged | Significant inhibition |
| KRas siRNA (siKRas) | Reduced | Less extent of inhibition |
This table qualitatively summarizes the findings that silencing KRas expression diminishes the anti-proliferative efficacy of this compound, supporting an on-target mechanism of action.[2]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: this compound's mechanism of action.
References
- 1. oncotarget.com [oncotarget.com]
- 2. 2.4. Transfection of siRNA [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. MIA PaCa-2 Transfection Kit (Pancreatic Carcinoma) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Spiclomazine-Treated Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine, also known as Clospirazine, is an antineoplastic agent that has demonstrated significant anti-tumor activity, particularly in cancers with KRAS mutations, such as pancreatic cancer.[1][2][3] As a potent inhibitor of mutant KRAS(G12C), this compound effectively abrogates KRAS-GTP levels, leading to the suppression of downstream RAS-mediated signaling pathways.[1][3] This inhibitory action disrupts key cellular processes in cancer cells, including proliferation, survival, migration, and invasion, ultimately leading to cell cycle arrest and apoptosis.[1][2][4] Immunohistochemistry (IHC) is a critical technique for elucidating the in-situ effects of therapeutic agents like this compound on tumor tissues, allowing for the visualization and quantification of changes in protein expression and localization within the tumor microenvironment.
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical analysis of tumor tissues treated with this compound. The focus is on key biomarkers involved in the drug's mechanism of action, including markers for the MAPK signaling pathway, apoptosis, and cell cycle regulation.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily by targeting and inhibiting mutated KRAS, a key oncogene in many cancers. This leads to the downregulation of the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, this compound treatment has been shown to reduce the levels of activated c-Raf and phosphorylated ERK (p-ERK) in tumor tissues.[1]
Furthermore, this compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio results in the activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.[2][4] Evidence of increased apoptosis in this compound-treated tumors can be visualized through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[1]
The drug also impacts cell cycle progression, causing an arrest at the G2 phase.[1] This is associated with the modulation of G2 phase-related proteins such as Cyclin B1 and CDK1. Additionally, this compound has been found to suppress cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[2][4]
Data Presentation
The following tables present a summary of expected immunohistochemical results from this compound-treated tumor tissues compared to untreated controls.
Note: The quantitative data presented in these tables are illustrative examples based on qualitative descriptions from published studies. Actual results may vary depending on the tumor model, experimental conditions, and quantification methods.
Table 1: MAPK Pathway Markers in this compound-Treated Tumors
| Marker | Treatment Group | Staining Intensity (Mean Score) | Percentage of Positive Cells (%) |
| c-Raf | Control | High | 85 ± 5 |
| This compound | Low | 30 ± 7 | |
| p-ERK | Control | High | 90 ± 4 |
| This compound | Low | 25 ± 6 |
Table 2: Apoptosis Markers in this compound-Treated Tumors
| Marker | Treatment Group | Staining Intensity (Mean Score) | Percentage of Positive Cells (%) |
| Cleaved Caspase-3 | Control | Low | 5 ± 2 |
| This compound | High | 60 ± 8 | |
| TUNEL | Control | Low | 3 ± 1 |
| This compound | High | 55 ± 9 | |
| Bcl-2 | Control | High | 80 ± 6 |
| This compound | Low | 20 ± 5 | |
| Bax | Control | Low | 25 ± 4 |
| This compound | High | 70 ± 7 |
Experimental Protocols
Detailed methodologies for key immunohistochemical experiments are provided below. These protocols are intended as a guide and may require optimization for specific antibodies and tissue types.
Protocol 1: Immunohistochemical Staining for c-Raf, p-ERK, Bcl-2, and Bax
1. Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 5 minutes each, followed by a wash in distilled water.
3. Antigen Retrieval:
-
Immerse slides in a staining dish containing citrate buffer (10 mM, pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
4. Staining Procedure:
-
Wash slides with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with TBST.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-c-Raf, anti-p-ERK, anti-Bcl-2, or anti-Bax) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides with TBST.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with TBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides with TBST.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown color develops.
-
Wash slides with distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Differentiate in 1% acid alcohol and blue in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: TUNEL Assay for Apoptosis Detection
1. Tissue Preparation, Deparaffinization, and Rehydration:
-
Follow steps 1 and 2 from Protocol 1.
2. Permeabilization:
-
Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Wash slides with PBS.
3. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and FITC-labeled dUTP according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the tissue sections and incubate for 1 hour at 37°C in a humidified, dark chamber.
-
Wash slides with PBS.
4. Signal Detection:
-
Incubate with an anti-FITC antibody conjugated to HRP for 30 minutes at room temperature in the dark.
-
Wash slides with PBS.
-
Develop the signal with a DAB substrate kit.
-
Wash slides with distilled water.
5. Counterstaining and Mounting:
-
Follow step 5 from Protocol 1.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemistry.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Monitoring Spiclomazine Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine is a novel investigational drug primarily explored for its anti-neoplastic properties, demonstrating significant efficacy in preclinical models of KRas-driven cancers.[1][2] Its mechanism of action involves the inhibition of the KRas signaling pathway, which leads to cell cycle arrest and apoptosis in malignant cells.[1] While initial in vivo studies have suggested a favorable safety profile with minimal overt toxicity at therapeutic doses in cancer models, its chemical structure, bearing resemblance to the phenothiazine class of compounds, necessitates a thorough evaluation of potential toxicities, including those affecting the central nervous system.[1][3][4]
Phenothiazines are known to exert a range of adverse effects, including extrapyramidal symptoms, hematological changes, and organ-specific toxicities.[3][4] Therefore, a comprehensive preclinical safety assessment of this compound should include both general toxicity monitoring and specific neurotoxicity evaluations.
These application notes provide detailed protocols for monitoring the toxicity of this compound in common animal models such as mice and rats. The protocols are designed to guide researchers in establishing a robust safety profile for this compound, encompassing acute and sub-chronic toxicity studies, as well as specialized assessments for potential neuroleptic-like effects.
Data Presentation: Quantitative Toxicity Data
A summary of the available quantitative toxicity data for this compound and the parent compound, phenothiazine, is presented below. It is important to note that specific acute toxicity data, such as the LD50 for this compound, is not yet publicly available and will need to be determined experimentally.
Table 1: In Vivo Toxicity Data for this compound
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| General Toxicity | BALB/c Mice | Intraperitoneal | 68 mg/kg (every other day for 2 weeks) | No significant body weight loss or other obvious signs of toxicity. | [1] |
Table 2: Acute Toxicity of Phenothiazine (Parent Compound)
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | ~5000 mg/kg | [5] |
| LD50 | Mammals (general) | Oral | 500 - 5000 mg/kg | [6] |
Experimental Protocols
Protocol for Acute Oral Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of this compound in rodents, following a modified up-and-down procedure to minimize animal use.[7]
Objective: To estimate the acute oral LD50 of this compound.
Animal Model:
-
Sex: Female (typically more sensitive)
-
Age: 8-12 weeks
-
Housing: Individually housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water, except for fasting prior to dosing.[8]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.
-
Fasting: Withhold food overnight (approximately 16 hours) before dosing. Water should be available ad libitum.[8]
-
Dose Preparation: Prepare a series of graded doses of this compound in the selected vehicle. The initial dose can be estimated based on available data or preliminary range-finding studies.
-
Dosing:
-
Weigh each animal to determine the precise dose volume.
-
Administer a single oral dose of this compound using a gavage needle.
-
Administer the vehicle to a control group.
-
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Continue to observe the animals at least once daily for 14 days for delayed toxicity and mortality.
-
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).[7]
-
Data Analysis: Calculate the LD50 value using a validated statistical method, such as the Probit analysis.[7]
Protocol for Sub-Chronic Systemic Toxicity Study
Objective: To evaluate the potential cumulative toxicity of this compound after repeated administration.
Animal Model:
-
Species: Wistar rats
-
Sex: Equal numbers of males and females
-
Age: 6-8 weeks
Procedure:
-
Dose Groups: Establish at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be a fraction of the estimated LD50 or a dose that produces minimal overt toxicity.
-
Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage or intraperitoneal injection) for 28 or 90 days.
-
Clinical Observations:
-
Conduct a detailed clinical examination of each animal daily.
-
Monitor body weight weekly.
-
Monitor food and water consumption weekly.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at baseline, mid-study, and termination.
-
Analyze for a complete blood count (CBC) and a comprehensive panel of clinical chemistry parameters (e.g., ALT, AST, BUN, creatinine).
-
-
Urinalysis: Collect urine at termination for analysis of key parameters.
-
Pathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, spleen, brain).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Protocol for Monitoring Neurotoxicity
Given the structural similarity of this compound to phenothiazines, it is crucial to assess its potential for neuroleptic-like side effects.
3.3.1 Assessment of Extrapyramidal Symptoms (EPS)-like Effects
Objective: To evaluate if this compound induces catalepsy, a common preclinical indicator of EPS liability.
Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice
Procedure (Bar Test for Catalepsy):
-
Dosing: Administer this compound or a vehicle control. A positive control, such as haloperidol (a typical antipsychotic), should also be included.
-
Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A common criterion for catalepsy is immobility for at least 20 seconds.
3.3.2 Assessment of Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance.
Animal Model:
-
Species: Male C57BL/6 mice
Procedure (Rotarod Test):
-
Training: Train the mice on a rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until they achieve a stable baseline performance.
-
Dosing: Administer this compound, vehicle, or a positive control.
-
Testing: At specified time points post-dosing, place the mice on the rotarod and record the latency to fall.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-Cancer Effect
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. enamine.net [enamine.net]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Troubleshooting Spiclomazine insolubility in cell culture media
Welcome to the technical support center for Spiclomazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments, with a focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level tolerated by your specific cell line, typically between 0.1% and 0.5%.[1][2] Exceeding this can lead to cytotoxicity. A final concentration of 0.1% DMSO has been shown to not significantly affect cells in this compound experiments.[3]
-
Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. You can first dilute the this compound stock in a small volume of serum-containing medium before adding it to the rest of the culture.[4]
-
Temperature: Gently warming the cell culture medium to 37°C before and during the addition of the this compound-DMSO solution can help improve solubility.[5]
-
Mixing: Ensure rapid and thorough mixing upon addition of the this compound solution to the media to prevent localized high concentrations that can lead to precipitation.
Q2: What is the recommended solvent for this compound for cell culture experiments?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3] A stock solution can be prepared in DMSO and then further diluted to the desired concentration in the cell culture medium.[3]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: The maximum tolerable DMSO concentration is cell-line dependent.[2] While some robust cell lines can tolerate up to 1%, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%.[1][6] For sensitive or primary cells, it is advisable to perform a dose-response curve to determine the maximum non-toxic concentration.[1] For this compound experiments, a final DMSO concentration of 0.1% has been used without significant cellular effects.[3]
Q4: Can I use other solvents if I still face solubility issues with DMSO?
A4: While DMSO is the most commonly reported solvent for this compound in cell culture, other organic solvents like ethanol can be used for hydrophobic compounds.[7][8] However, you must determine the toxicity profile of any new solvent on your specific cell line. Co-solvents such as polyethylene glycol (PEG) or the use of non-ionic surfactants like Tween 80 can also be explored to improve solubility.[7]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving insolubility issues with this compound in your cell culture experiments.
Problem: Precipitate Formation in Cell Culture Media
Experimental Workflow for Troubleshooting
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Optimizing Spiclomazine Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Spiclomazine dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo mouse studies?
A preclinical study in BALB/c mice with pancreatic cancer xenografts demonstrated that a dosage of 68 mg/kg administered via intraperitoneal (IP) injection every other day for two weeks was effective in completely inhibiting tumor growth.[1][2] This dosage was also reported to have minimal side effects.[1] It is recommended to use this as a starting point for your own in vivo experiments. However, optimization may be necessary depending on the animal model, tumor type, and specific research question.
Q2: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO. For in vivo administration, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with a sterile vehicle such as saline or phosphate-buffered saline (PBS) for intraperitoneal injection. To minimize potential toxicity from the solvent, the final concentration of DMSO in the injected solution should be kept low, ideally below 10-20%.[3][4]
Q3: What are the potential signs of toxicity I should monitor for in my animals?
While a 68 mg/kg dose of this compound was reported to have minimal side effects in BALB/c mice, it is crucial to monitor animals for any signs of toxicity.[1] General signs of toxicity in mice can include:
-
Weight loss
-
Decreased food and water intake
-
Changes in behavior (e.g., lethargy, hunched posture)
-
Ruffled fur
-
Labored breathing
-
Skin irritation at the injection site
If any of these signs are observed, it may be necessary to reduce the dosage or frequency of administration.
Q4: My in vivo study is not showing the expected anti-tumor efficacy. What are some potential reasons and troubleshooting steps?
Several factors could contribute to a lack of efficacy in your in vivo study. Here are some troubleshooting steps:
-
Confirm Drug Activity: Ensure the batch of this compound you are using is active by performing an in vitro assay on a sensitive cancer cell line.
-
Vehicle and Administration: Double-check the preparation of your dosing solution and the accuracy of your intraperitoneal injections. Improper injection technique can lead to subcutaneous administration and reduced bioavailability.
-
Dosage and Schedule: The 68 mg/kg dose may not be optimal for your specific model. Consider performing a dose-response study to determine the most effective concentration.
-
Tumor Model: The sensitivity to this compound can vary between different tumor models. Confirm that your chosen cell line for the xenograft is sensitive to this compound in vitro.
Q5: What is the mechanism of action of this compound?
This compound functions as a direct inhibitor of KRas, a frequently mutated oncogene in many cancers, particularly pancreatic cancer.[1] It works by "freezing" the activated Ras protein in an intermediate conformational state, which prevents it from engaging with its downstream effectors.[1] This leads to the suppression of the Ras-mediated signaling pathway, including the RAF-MEK-ERK cascade. The inhibition of this pathway ultimately results in cell cycle arrest, primarily at the G2 phase, and induces apoptosis (programmed cell death) in cancer cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRas Status | IC50 (µM) |
| MIA PaCa-2 | Mutant | 26.8 ± 0.9 |
| CFPAC-1 | Mutant | 31.5 ± 2.0 |
| Capan-1 | Mutant | 19.7 ± 0.6 |
| SW1990 | Mutant | 14.1 ± 2.3 |
| BxPC-3 | Wild-Type | 74.2 ± 0.3 |
Data sourced from:[5]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| BALB/c Mice | MIA PaCa-2 | 68 mg/kg this compound (IP) | Every other day for 2 weeks | Complete inhibition of tumor growth |
Experimental Protocols
Protocol 1: In Vivo Pancreatic Cancer Xenograft Study
This protocol is a general guideline based on published research and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
1. Cell Culture and Preparation:
- Culture MIA PaCa-2 cells in appropriate media until they reach 80-90% confluency.
- Harvest the cells using trypsin and wash with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL. Keep on ice.
2. Animal Handling and Tumor Implantation:
- Use female BALB/c mice, 6-8 weeks old.
- Anesthetize the mouse using an approved anesthetic protocol.
- Make a small incision to expose the kidney.
- Carefully inject 100 µL of the cell suspension under the renal capsule.
- Suture the incision and allow the mouse to recover.
- Monitor the mice for tumor growth.
3. This compound Administration:
- Once tumors are palpable, randomize the mice into treatment and control groups.
- Preparation of Dosing Solution:
- Dissolve this compound in 100% DMSO to create a stock solution.
- For a 68 mg/kg dose in a 20g mouse (requiring 1.36 mg), if the injection volume is 100 µL, the final concentration should be 13.6 mg/mL.
- To achieve a final DMSO concentration of 10%, the stock solution in DMSO would be 136 mg/mL. A 1:9 dilution of this stock in sterile saline would yield the final dosing solution. Prepare fresh daily.
- Administration:
- Administer 68 mg/kg of this compound via intraperitoneal injection every other day.
- The control group should receive an equivalent volume of the vehicle (e.g., 10% DMSO in saline).
4. Monitoring and Endpoint:
- Monitor tumor size using calipers every 2-3 days.
- Record the body weight of the mice at each measurement.
- Monitor for any signs of toxicity.
- The study can be concluded after a predetermined time (e.g., 2 weeks of treatment) or when tumors in the control group reach a specific size, as per IACUC guidelines.
- At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The titin N2A-MARP signalosome constrains muscle longitudinal hypertrophy in response to stretch [elifesciences.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
Interpreting unexpected results in Spiclomazine experiments
Welcome to the technical support center for Spiclomazine experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound treatment is not showing the expected cytotoxicity in mutant KRas cancer cell lines.
Possible Causes and Troubleshooting Steps:
-
Incorrect Drug Concentration: The reported IC50 values for this compound in various pancreatic cancer cell lines after 48 hours of treatment range from 19.7 to 74.2 μM.[1][2] Ensure your concentration range is appropriate for the cell line you are using. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Suboptimal Treatment Duration: Most studies report significant effects after 24 to 48 hours of incubation.[1][3] Shorter incubation times may not be sufficient to induce a cytotoxic effect. Consider a time-course experiment to identify the optimal treatment duration.
-
Cell Line Integrity and KRas Mutation Status: Verify the KRas mutation status of your cell line. This compound shows preferential activity against cancer cells with mutant KRas.[1][2] Cross-contamination or misidentification of cell lines can lead to unexpected results. We recommend routine cell line authentication.
-
Drug Stability and Storage: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a validated stock.
FAQ 2: I am observing significant cytotoxicity in my wild-type KRas or normal cell lines.
Possible Causes and Troubleshooting Steps:
-
High Drug Concentration: While this compound is more potent against mutant KRas cells, high concentrations can induce off-target effects and toxicity in normal or wild-type cells.[3][4][5] Refer to the dose-response data to select a concentration that maximizes the therapeutic window between mutant and wild-type cells.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets.[6][7] If you suspect off-target effects, consider using lower, more specific concentrations or employing a secondary screening assay to investigate other potential mechanisms.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.1%). Run a vehicle-only control to rule out solvent-induced cytotoxicity.
FAQ 3: The effect of this compound on the cell cycle is different from the published literature.
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Effects: this compound has been shown to induce G2 phase arrest in some pancreatic cancer cell lines (MIA Pa-Ca-2, CFPAC-1, BxPC-3) and S phase arrest in others (Capan-1, SW1990).[1][8] Your observed cell cycle arrest profile may be specific to the cell line you are using.
-
Synchronization of Cells: If your cells are not properly synchronized before treatment, it can be difficult to interpret the effects on the cell cycle. Consider a cell synchronization protocol (e.g., serum starvation) before adding this compound.
-
Flow Cytometry Gating Strategy: The gating strategy used in your flow cytometry analysis can significantly impact the results. Ensure you are using appropriate controls and a consistent gating strategy across all your samples.
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (48h Treatment)
| Cell Line | KRas Status | IC50 (µM) | Reference |
| MIA PaCa-2 | KRas G12C | ~20-30 | [1] |
| CFPAC-1 | KRas G12V | ~30-40 | [1] |
| Capan-1 | KRas G12V | ~40-50 | [1] |
| SW1990 | KRas G12T | ~70-80 | [8] |
| BxPC-3 | Wild-Type KRas | > 80 | [1] |
Table 2: Effect of this compound on Cell Cycle Progression (24h Treatment)
| Cell Line | KRas Status | Observed Cell Cycle Arrest | Reference |
| MIA PaCa-2 | KRas G12C | G2 Phase | [1][8] |
| CFPAC-1 | KRas G12V | G2 Phase | [1][8] |
| BxPC-3 | Wild-Type KRas | G2 Phase | [1][8] |
| Capan-1 | KRas G12V | S Phase | [1][8] |
| SW1990 | KRas G12T | S Phase | [1][8] |
| HEK-293 (Normal) | N/A | No obvious arrest | [8] |
| HL-7702 (Normal) | N/A | No obvious arrest | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells (1x10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[3]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 24 or 48 hours.[3]
-
Add MTT solution to each well and incubate for an additional 4 hours.[3]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 1 mg/mL RNase A.[1]
-
Incubate at room temperature in the dark for 30 minutes.[1]
-
Analyze 10,000 events per sample using a flow cytometer.[1]
Western Blot Analysis of Ras Signaling Pathway
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, c-Raf, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound's mechanism of action in inhibiting the KRas signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 8. researchgate.net [researchgate.net]
Spiclomazine stability issues in long-term experiments
Welcome to the technical support center for Spiclomazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. If this compound is dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To obtain a higher solubility, it is recommended to warm the tube at 37°C and shake it in an ultrasonic bath for a while.[2]
Q2: I'm observing a decrease in the efficacy of my this compound solution in my long-term cell culture experiment. What could be the cause?
A2: A decrease in efficacy during long-term experiments could be due to the degradation of this compound. Like other phenothiazine-related compounds, this compound may be susceptible to oxidation, hydrolysis, or photodegradation over time, especially when diluted in culture media and exposed to light and physiological temperatures. It is crucial to minimize the exposure of this compound-containing media to light and to prepare fresh dilutions from a frozen stock solution regularly.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with a phenothiazine core structure are known to be susceptible to oxidation, often at the sulfur atom, leading to the formation of sulfoxides and sulfones. Photodegradation can also occur, leading to a variety of products. Therefore, it is reasonable to hypothesize that this compound may degrade via similar oxidative and photolytic pathways.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the concentration of this compound and detect the formation of any degradation products. Developing such a method typically involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and then developing an HPLC method that can separate the parent compound from these degradants.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced compound activity in repeat experiments. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Precipitate formation in the stock solution or culture medium. | Poor solubility or compound degradation. | 1. Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous. 2. When preparing the stock solution, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[2] 3. When diluting in aqueous media, ensure the final concentration of the organic solvent is low and does not cause precipitation. 4. Visually inspect for precipitation before each use. If observed, prepare a fresh solution. |
| Discoloration of the this compound-containing medium. | Potential oxidative or photodegradation. | 1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Prepare fresh working solutions in culture media immediately before use. 3. Minimize the exposure of the treated cells to direct light during incubation and observation. |
| Variability in results between different batches of this compound. | Differences in compound purity or handling. | 1. Source this compound from a reputable supplier and obtain a certificate of analysis for each batch. 2. Perform a quality control check (e.g., HPLC) on new batches to confirm purity and concentration before use in critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade this compound under various stress conditions to inform the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound powder to 105°C in an oven for 24 hours.
-
Dissolve the stressed powder in a suitable solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber (ICH Q1B guidelines).
-
Analyze by HPLC at appropriate time intervals.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate it from its degradation products.
Objective: To establish an HPLC method capable of accurately measuring the concentration of this compound in the presence of its potential degradants.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Method Development:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve good separation between the this compound peak and the peaks of the degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradants.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
-
Data Presentation
The following table is a template for summarizing quantitative data from a long-term stability study of a this compound solution.
| Condition | Time Point | Concentration (µg/mL) | % Remaining | Degradation Products (Peak Area) |
| -20°C in DMSO | 0 days | 1000 | 100% | Not Detected |
| 30 days | 995 | 99.5% | Not Detected | |
| 90 days | 988 | 98.8% | Not Detected | |
| 4°C in Culture Medium | 0 hours | 10 | 100% | Not Detected |
| 24 hours | 9.2 | 92% | Degradant 1: 5.3 | |
| 72 hours | 7.8 | 78% | Degradant 1: 12.1 |
Visualizations
This compound Mechanism of Action: KRAS Signaling Pathway Inhibition
This compound is known to inhibit the function of mutant KRAS(G12C).[1] This inhibition disrupts downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival.[3]
References
- 1. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Spiclomazine concentration for different KRAS mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Spiclomazine for studying KRAS-mutant cancers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound, particularly in the context of different KRAS mutations.
Q1: We are not observing the expected preferential cytotoxicity of this compound in our KRAS-mutant cell lines compared to wild-type KRAS cells. What could be the reason?
A1: Several factors could contribute to this discrepancy:
-
Cell Line Specific Effects: While this compound generally shows preferential activity against KRAS-mutant cells, the magnitude of this effect can vary between different cell lines. Factors such as the specific KRAS mutation, the genetic background of the cells, and the expression levels of other signaling proteins can influence sensitivity.
-
Sub-optimal Drug Concentration: Ensure that the concentrations of this compound used are within the effective range. We recommend performing a dose-response curve to determine the IC50 value for each cell line in your experimental system.
-
Incorrect Vehicle Control: this compound is typically dissolved in DMSO. Ensure that your vehicle control (DMSO alone) is used at the same final concentration as in your this compound-treated samples, as high concentrations of DMSO can be toxic to cells.
-
Cell Culture Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and cell density, can impact drug sensitivity. Maintain consistent and optimal culture conditions for all experiments.
-
This compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q2: Our Western blot results for p-ERK and c-Raf inhibition are inconsistent after this compound treatment. What are the possible causes and solutions?
A2: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Timing of Treatment and Lysate Collection: The inhibition of downstream KRAS signaling by this compound is time-dependent. For analyzing the MAPK pathway, serum-starve the cells before treatment and stimulate with a growth factor like EGF for a short period (e.g., 10 minutes) before harvesting the cell lysates.[1] This synchronizes the cells and allows for a clearer observation of signaling inhibition.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are added to your lysis buffer to prevent the degradation and dephosphorylation of your target proteins. Keep samples on ice throughout the lysis procedure.
-
Antibody Quality: The quality of primary antibodies against p-ERK, total ERK, c-Raf, and your loading control is crucial. Use validated antibodies from reputable suppliers and optimize the antibody dilution.
-
Loading Amount: Ensure equal protein loading across all lanes of your gel. Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates and normalize the loading amounts.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane, especially for high molecular weight proteins. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.
Q3: In our colony formation assay, we see either too few or too many colonies to count accurately. How can we optimize this?
A3: Optimizing the colony formation assay requires careful cell seeding and culture conditions:
-
Cell Seeding Density: The optimal number of cells to seed depends on the proliferative capacity of your cell line. Perform a preliminary experiment with a range of cell densities (e.g., 100, 250, 500, 1000 cells per well of a 6-well plate) to determine the density that yields a countable number of distinct colonies (typically 50-150) after the desired incubation period.
-
Single-Cell Suspension: Ensure that you have a true single-cell suspension before plating. Clumps of cells will lead to the formation of single large colonies, which can skew the results. Gently pipette the cell suspension up and down to break up any clumps.
-
Incubation Time: The incubation time required for colony formation can vary from 1 to 3 weeks depending on the cell line. Monitor the plates regularly under a microscope and stop the experiment when the colonies are of a sufficient size to be visualized and counted.
-
Media Changes: To maintain healthy cell growth, it may be necessary to carefully change the media during the incubation period, especially for longer experiments. Be gentle to avoid dislodging the developing colonies.
Q4: What is the mechanism of action of this compound, and why is it more effective against KRAS-mutant cells?
A4: this compound functions by binding to an intermediate, unstable conformation of activated (GTP-bound) KRAS.[2] This binding event "freezes" KRAS in an inactive state, preventing it from interacting with its downstream effectors and thereby inhibiting pro-survival signaling pathways like the MAPK cascade.[1]
Mutant KRAS proteins are often constitutively active, meaning they are predominantly in the GTP-bound state. This leads to a higher proportion of the target intermediate conformation in KRAS-mutant cells compared to wild-type cells, where KRAS is mostly in the inactive GDP-bound state.[2] This higher abundance of the drug's target is believed to be the primary reason for the preferential anti-tumor activity of this compound in KRAS-mutant cancers.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pancreatic cancer cell lines after 48 hours of treatment, demonstrating its preferential efficacy against cells harboring KRAS mutations.
| Cell Line | KRAS Mutation Status | IC50 (µM) | Reference |
| MIA PaCa-2 | G12C | 26.8 ± 0.9 | [3] |
| CFPAC-1 | G12V | 31.5 ± 2.0 | [3] |
| Capan-1 | G12V | 19.7 ± 0.6 | |
| SW1990 | G12T | 14.1 ± 2.3 | |
| BxPC-3 | Wild-Type | 74.2 ± 0.3 |
Visualizations
Caption: this compound inhibits the KRAS signaling pathway.
Caption: Workflow for MTT Cell Viability Assay.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well) in 100 µL of complete medium.
-
Include wells with media only for blank measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Also, prepare a vehicle control (DMSO) at the highest concentration used for the this compound dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of the MAPK Pathway
This protocol describes the detection of changes in the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-c-Raf, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Treat the cells with the desired concentrations of this compound or vehicle control in serum-free medium for the specified time (e.g., 24 hours).
-
Prior to harvesting, stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
-
Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using image analysis software.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
PBS, sterile
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a low number of cells (e.g., 500 cells per well) in 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Treatment:
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator. Replace the medium with fresh drug-containing medium every 3-4 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, when visible colonies have formed, carefully wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully wash the wells with water several times to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
-
References
Cell line-specific responses to Spiclomazine treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Spiclomazine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a targeted anti-cancer agent that functions by inhibiting the Ras-mediated signaling pathway.[1][2] It specifically targets the intermediate conformation of activated Ras, preventing its interaction with downstream effectors.[1][2] This leads to the abrogation of KRas-GTP levels and subsequent attenuation of downstream signaling cascades, such as the mitogen-activated protein kinases (MAPK) pathway.[1][3]
Q2: Is this compound selective for certain types of cancer cells?
Yes, this compound demonstrates preferential anti-tumor activity in cancer cells harboring KRas mutations.[1][2] Studies have shown that mutant KRas-driven pancreatic cancer cells are more sensitive to this compound treatment compared to wild-type KRas cancer cells.[1][2] This selectivity is attributed to its mechanism of locking the intermediate conformation of activated Ras, which is more prevalent in these mutant cell lines.[1]
Q3: What are the expected cellular effects of this compound treatment on sensitive cancer cell lines?
Treatment of sensitive cancer cell lines with this compound is expected to result in:
-
Reduced Cell Viability: A dose-dependent decrease in cell survival.[1][4]
-
Cell Cycle Arrest: Arrest of the cell cycle, primarily at the G2 phase in cell lines like MIA PaCa-2, CFPAC-1, and BxPC-3, and at the S phase in Capan-1 and SW1990 cells.[1][5]
-
Induction of Apoptosis: Triggering of programmed cell death through the intrinsic mitochondrial pathway.[4][6][7]
Q4: Does this compound affect normal, non-cancerous cells?
This compound exhibits significantly less cytotoxicity towards normal human cell lines compared to cancer cells.[1][4][6][7] For instance, the IC50 values for normal cell lines like HEK-293 and HL-7702 are considerably higher than those for sensitive pancreatic cancer cell lines.[1][4]
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability in my cancer cell line after this compound treatment.
-
Verify the KRas mutation status of your cell line: this compound is most effective against cell lines with activating KRas mutations.[1][2] Cell lines with wild-type KRas, such as BxPC-3, show a more modest response.[1]
-
Check your drug concentration and treatment duration: Ensure you are using a concentration range appropriate for your specific cell line and that the treatment duration is sufficient (e.g., 48 hours for IC50 determination).[1] Refer to the IC50 values in the data table below for guidance.
-
Confirm the quality and stability of your this compound stock: Improper storage or handling can lead to degradation of the compound.
-
Assess your cell culture conditions: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
Problem 2: I am not detecting markers of apoptosis (e.g., cleaved caspases) after this compound treatment.
-
Optimize the treatment time: Apoptosis is a dynamic process. The peak of apoptotic markers may occur at a specific time point post-treatment (e.g., 24 hours).[8] Consider performing a time-course experiment.
-
Use appropriate detection methods: Western blotting for cleaved caspases (Caspase-3 and Caspase-9) and Annexin V-FITC staining are reliable methods to detect this compound-induced apoptosis.[1][4][8]
-
Examine upstream signaling: Confirm the inhibition of the Ras-MAPK pathway (e.g., decreased p-ERK and c-Raf) as this is an upstream event leading to apoptosis.[1]
-
Consider the cell line's specific response: While this compound induces apoptosis in many sensitive cell lines, the extent and timing can vary.
Problem 3: I am observing unexpected toxicity in my control (non-cancerous) cell line.
-
Review your dosing: While this compound has a good selectivity profile, very high concentrations may lead to off-target effects and toxicity in normal cells. Ensure you are using concentrations that are cytotoxic to cancer cells but have minimal effect on normal cells, as indicated by the IC50 values.[1]
-
Check for contamination: Mycoplasma or other contaminants in your cell culture can increase cellular stress and sensitivity to drug treatment.
-
Evaluate the health of your control cells: Ensure your control cells are healthy and not under any stress before initiating the experiment.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines after 48 Hours of Treatment
| Cell Line | Cancer Type | KRas Status | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | G12C | 19.7 - 74.2 | [1][2] |
| CFPAC-1 | Pancreatic | G12V | 19.7 - 74.2 | [1][2] |
| Capan-1 | Pancreatic | G12V | 19.7 - 74.2 | [1][2] |
| SW1990 | Pancreatic | G12T | 19.7 - 74.2 | [1] |
| BxPC-3 | Pancreatic | Wild-Type | Modest Inhibition | [1] |
| HEK-293 | Normal Embryonic Kidney | N/A | 86.9 ± 1.4 | [1] |
| HL-7702 | Normal Liver | N/A | 147.7 ± 3.3 | [1] |
| PBMC | Normal Blood | N/A | 125.6 ± 2.8 | [1] |
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
This protocol is adapted from methodologies used in studies assessing this compound's effect on cell viability.[1][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24 or 48 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement: Measure the optical density at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blotting for Apoptosis Markers
This protocol outlines the general steps for detecting changes in apoptosis-related proteins following this compound treatment.[4][10][11]
-
Cell Lysis: After treatment with this compound for the desired time, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, cleaved Caspase-9, Bcl-2, Bax, p-ERK, c-Raf) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
3. Annexin V-FITC Apoptosis Assay
This protocol is based on the methodology used to assess apoptosis induction by this compound.[1][8]
-
Cell Seeding and Treatment: Seed cells on glass-bottomed plates and treat with this compound for the indicated time (e.g., 24 hours).
-
Staining: Wash the cells with binding buffer and then stain with Annexin V-FITC and a nuclear counterstain (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.
-
Imaging: Visualize the stained cells using a fluorescence microscope or confocal laser scanning microscope.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the treated and control groups.
Visualizations
Caption: this compound inhibits the KRas-MAPK pathway and induces apoptosis.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 7. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing Spiclomazine Efficacy with Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Spiclomazine in combination therapies to enhance its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in a combination therapy approach?
A1: this compound is a promising agent that selectively targets mutant KRas-driven cancers.[1][2] Its mechanism involves the suppression of the Ras-mediated signaling pathway, leading to cell cycle arrest and apoptosis.[1][2] However, as with many targeted therapies, cancer cells can develop resistance through various mechanisms. Combination therapies aim to overcome or prevent this resistance by targeting parallel or downstream signaling pathways, thereby creating a more robust and durable anti-tumor response. The goal is to achieve synergistic or additive effects, where the combination is more effective than the sum of its individual components.
Q2: What are the most promising classes of drugs to combine with this compound?
A2: While specific clinical data on this compound combination therapies are limited, preclinical rationale suggests combining it with inhibitors of key signaling nodes that are often involved in resistance to KRas inhibition. Promising combination partners could include:
-
MEK Inhibitors: Directly downstream of Raf in the MAPK pathway, MEK inhibitors can help to further suppress signaling and prevent pathway reactivation.
-
mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that can promote cell survival and proliferation. Dual inhibition of KRas and mTOR pathways may lead to enhanced apoptosis.
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Feedback activation of RTKs (e.g., EGFR) can be a mechanism of resistance to KRas inhibitors. Co-targeting RTKs may prevent this escape mechanism.
-
SHP2 Inhibitors: SHP2 is a phosphatase that plays a role in activating RAS signaling. Combining a KRas inhibitor with a SHP2 inhibitor could provide a more complete blockade of the pathway.
-
Immune Checkpoint Inhibitors: Some KRas inhibitors have been shown to enhance the effects of immunotherapy.[3] Exploring combinations with agents like anti-PD-1 or anti-CTLA-4 antibodies could be a valuable strategy.
Q3: Are there any known synergistic interactions of this compound with other agents?
A3: Currently, there is a lack of published preclinical or clinical studies specifically detailing synergistic drug combinations with this compound. However, the scientific community is actively exploring combination strategies for KRas inhibitors in general, and these findings can provide a strong basis for designing experiments with this compound.[3][4][5] Researchers are encouraged to perform in vitro synergy studies, such as checkerboard assays, to identify promising combinations for further preclinical investigation.
Troubleshooting Guides
Issue 1: Sub-optimal synergy observed in in-vitro combination studies with this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate cell line selection: The chosen cell line may not be dependent on the KRas pathway or may have intrinsic resistance mechanisms to one or both drugs. | Solution: Confirm the KRas mutation status of your cell line. Use a panel of cell lines with different genetic backgrounds to assess the robustness of the combination. |
| Incorrect drug ratio: The synergistic effect of a drug combination is often dependent on the concentration ratio of the two agents. | Solution: Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination partner to identify the optimal synergistic ratio. |
| Antagonistic interaction: The chosen combination may have an antagonistic effect at the cellular level. | Solution: Review the mechanisms of action of both drugs to identify potential antagonistic interactions. Consider exploring alternative combination partners that target different nodes in the signaling network. |
| Sub-optimal assay conditions: The experimental endpoint or timing may not be appropriate to capture the synergistic effect. | Solution: Evaluate synergy using multiple assays (e.g., proliferation, apoptosis, colony formation). Assess the combination effect at different time points to capture both early and late responses. |
Issue 2: High toxicity observed in animal models with this compound combination therapy.
| Possible Cause | Troubleshooting Step |
| Overlapping toxicities: Both agents may have similar off-target effects, leading to additive or synergistic toxicity. | Solution: Review the known toxicity profiles of both drugs. Consider using lower doses of each drug in the combination or exploring a sequential dosing schedule instead of concurrent administration. |
| Pharmacokinetic interactions: One drug may alter the metabolism or clearance of the other, leading to increased exposure and toxicity. | Solution: Conduct pharmacokinetic studies to assess for any drug-drug interactions. Adjust dosing based on the pharmacokinetic data. |
| Strain-specific sensitivity: The chosen animal model may be particularly sensitive to the combination. | Solution: Test the combination in a different animal strain or species to assess the generalizability of the toxicity. |
Data Presentation
Table 1: Hypothetical In Vitro Synergy Data for this compound Combinations in a KRas G12C Mutant Pancreatic Cancer Cell Line (e.g., MIA PaCa-2)
| Combination Partner | Concentration Range (µM) | Combination Index (CI) at ED50 | Observed Effect |
| MEK Inhibitor (e.g., Trametinib) | This compound: 1-50Trametinib: 0.01-1 | 0.5 - 0.8 | Synergistic |
| mTOR Inhibitor (e.g., Everolimus) | This compound: 1-50Everolimus: 0.1-10 | 0.6 - 0.9 | Synergistic |
| EGFR Inhibitor (e.g., Cetuximab) | This compound: 1-50Cetuximab: 1-100 µg/mL | 0.9 - 1.1 | Additive |
| SHP2 Inhibitor (e.g., RMC-4550) | This compound: 1-50RMC-4550: 0.1-10 | 0.4 - 0.7 | Strong Synergy |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
-
Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2, CFPAC-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination partner in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each condition. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant pancreatic cancer cells (e.g., 1x10^6 MIA PaCa-2 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, this compound alone, combination partner alone, and this compound + combination partner. Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for pathway modulation, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups. Analyze pharmacodynamic markers to confirm target engagement and pathway inhibition.
Mandatory Visualization
Caption: this compound inhibits KRas, blocking downstream MAPK and PI3K/AKT signaling pathways.
Caption: Workflow for identifying and validating synergistic this compound combination therapies.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Spiclomazine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Duration | Recommendation |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
To enhance solubility when preparing stock solutions, it is advisable to warm the tube to 37°C and use an ultrasonic bath.[2]
Q2: What are the potential degradation pathways for this compound?
This compound, as a phenothiazine derivative, is susceptible to degradation through several pathways, primarily oxidation and photodegradation.
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which can lead to the formation of this compound sulfoxide. Further oxidation can also occur at the nitrogen atoms in the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of the phenothiazine structure. This may involve reactions such as dehalogenation (loss of the chlorine atom).
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
Q3: How can I detect this compound degradation in my experiments?
Degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
Q4: I am observing unexpected results in my cell-based assays with this compound. Could this be due to degradation?
Yes, degradation of this compound can lead to a loss of potency and the formation of new compounds with different biological activities, potentially causing unexpected or inconsistent results in your experiments. If you suspect degradation, it is crucial to verify the integrity of your this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent biological activity of this compound. | Degradation of the this compound stock solution due to improper storage (e.g., prolonged storage at -20°C, repeated freeze-thaw cycles, exposure to light). | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -80°C for long-term use. 4. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times relative to the parent this compound peak. 2. If degradation is confirmed, review your storage and handling procedures. |
| Precipitation observed in the this compound stock solution. | Poor solubility or degradation leading to the formation of insoluble products. | 1. Ensure the solvent used is appropriate and of high purity. This compound is soluble in DMSO.[2][3] 2. To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[2] 3. If precipitation persists after proper dissolution techniques, it may be a sign of significant degradation. Discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study based on ICH Q1A (R2) guidelines to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a methanol:water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound and the stock solution at 60°C for 48 hours in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV or mass spectrometry detection, to observe the formation of degradation products and the decrease in the concentration of the parent this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Column:
-
Use a standard HPLC system with a UV or PDA detector.
-
A C18 reverse-phase column is a common starting point for the analysis of phenothiazine derivatives.
2. Mobile Phase Optimization:
-
Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the mobile phase composition and pH to achieve good separation between the this compound peak and any degradation product peaks generated during the forced degradation study.
3. Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is critical to ensure it is stability-indicating.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
Dealing with conflicting data in Spiclomazine research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Spiclomazine research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help address common challenges and interpret variable results observed during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter, providing potential explanations and solutions for conflicting or unexpected data.
1. Why am I observing different IC50 values for this compound in my panel of pancreatic cancer cell lines?
It is common to observe a range of IC50 values for this compound across different pancreatic cancer cell lines. This variability is often linked to the genetic background of the cells, particularly the mutation status of the KRas oncogene.
Possible Cause:
-
KRas Mutation Status: Research has shown that pancreatic cancer cell lines with activating KRas mutations tend to be more sensitive to this compound than those with wild-type KRas. This compound is thought to exert its effect by binding to and freezing an intermediate conformation of activated Ras, thereby inhibiting downstream signaling.[1][2]
Troubleshooting Steps:
-
Verify KRas Status: Confirm the KRas mutation status of your cell lines through sequencing or by referencing publicly available databases.
-
Compare with Published Data: Refer to the data table below to compare your IC50 values with those reported in the literature for cell lines with known KRas status.
-
Standardize Experimental Conditions: Ensure that your experimental parameters, such as cell seeding density, treatment duration (e.g., 48 hours), and MTT assay protocol, are consistent across all cell lines.
2. My experiments show this compound inducing cell cycle arrest, but the specific phase of arrest varies between cell lines. Is this expected?
Yes, this is an expected finding. This compound has been reported to induce cell cycle arrest at different phases in a cell-line-dependent manner.
Observed Variability:
-
G2 Phase Arrest: In pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, and BxPC-3, this compound has been shown to cause cell cycle arrest at the G2 phase.
-
S Phase Arrest: In other pancreatic cancer cell lines, like Capan-1 and SW1990, this compound treatment leads to an accumulation of cells in the S phase.
Potential Explanation:
The precise mechanism governing the differential cell cycle arrest is not fully elucidated but is likely tied to the specific genetic and proteomic context of each cell line, which influences the cellular response to KRas signaling inhibition.
Experimental Consideration:
When designing experiments to study the effects of this compound on cell cycle progression, it is crucial to analyze multiple time points and use a panel of cell lines with diverse genetic backgrounds to fully characterize its effects.
3. I am not observing a significant apoptotic response in wild-type KRas pancreatic cancer cells. Is this compound ineffective in these cells?
While this compound is more potent in mutant KRas-driven cancers, it is not entirely inactive in wild-type KRas cells. However, the cellular response may be different, with a less pronounced apoptotic effect compared to sensitive mutant lines.
Key Observation:
-
BxPC-3, a cell line with wild-type KRas, exhibits a more modest reduction in cell viability in response to this compound compared to mutant KRas cell lines. While apoptosis is induced in BxPC-3 cells, the sensitivity is lower.
Troubleshooting and Further Investigation:
-
Higher Concentrations: You may need to use higher concentrations of this compound to induce a significant apoptotic response in wild-type KRas cells.
-
Alternative Endpoints: In addition to apoptosis, consider evaluating other cellular outcomes, such as cell cycle arrest and inhibition of cell migration and invasion, which are also known effects of this compound.[3][4]
-
Combination Therapies: Investigate the potential for synergistic effects by combining this compound with other anti-cancer agents in wild-type KRas models.
Data Presentation
The following tables summarize key quantitative data from this compound research to provide a comparative reference for your experiments.
Table 1: IC50 Values of this compound in Pancreatic Cancer and Normal Cell Lines (48h Treatment)
| Cell Line | KRas Status | IC50 (µM) | Reference |
| MIA PaCa-2 | Mutant (G12C) | 26.8 ± 0.9 | [5] |
| CFPAC-1 | Mutant | 31.5 ± 2.0 | [5] |
| Capan-1 | Mutant | 19.7 ± 0.6 | |
| SW1990 | Mutant | 14.1 ± 2.3 | |
| BxPC-3 | Wild-Type | 74.2 ± 0.3 | |
| HEK-239 | N/A (Normal) | 86.9 ± 1.4 | [5] |
| HL-7702 | N/A (Normal) | 147.7 ± 3.3 | [5] |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line Used | Treatment | Outcome | Reference |
| BALB/c Mice | MIA PaCa-2 | 68 mg/kg this compound, intra-peritoneal for 2 weeks | Complete inhibition of tumor growth | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in this compound research.
1. MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
2. Flow Cytometry for Cell Cycle Analysis
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Western Blot for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway following this compound treatment.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
This compound's Proposed Mechanism of Action in KRas-Driven Pancreatic Cancer
Caption: this compound targets an intermediate conformation of active KRas, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound's Effect on Cell Viability and Cell Cycle
Caption: Workflow for evaluating this compound's impact on cell viability and cell cycle progression.
Logical Relationship of this compound's Effects on Apoptosis Induction
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Spiclomazine's Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of Spiclomazine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to predict if this compound can cross the blood-brain barrier?
A1: Before proceeding with complex in vitro or in vivo experiments, it is advisable to perform in silico and physicochemical assessments. These initial steps can provide a theoretical prediction of BBB penetration based on the molecular properties of this compound. Key parameters to evaluate include lipophilicity (LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[1]
Q2: Which in vitro models are suitable for assessing this compound's BBB permeability?
A2: In vitro models are essential for initial screening and mechanistic studies, offering a more controlled environment compared to in vivo systems.[2][3] The most common and well-established in vitro models for BBB permeability assessment are cell-based assays, particularly those using Transwell systems.[4][5] These models can range from simple monocultures of brain endothelial cells to more complex co-culture systems that better mimic the neurovascular unit.[3][6]
Q3: What are the key in vivo methods to confirm this compound's brain penetration?
A3: In vivo studies are crucial for validating in vitro findings and understanding the compound's behavior in a complete physiological system.[7][8] Common in vivo techniques to quantify brain penetration include:
-
Brain/Plasma Ratio Determination: This method provides an extent of brain penetration at single or multiple time points.[9]
-
In Situ Brain Perfusion: This technique allows for the measurement of the unidirectional influx constant (Kin) of a drug into the brain.[7][9]
-
Intracerebral Microdialysis: This method measures the concentration of unbound this compound in the brain's extracellular fluid over time.[7][8]
-
Quantitative Autoradiography: If a radiolabeled version of this compound is available, this imaging technique can visualize and quantify its distribution in the brain.[7]
Troubleshooting Guides
In Vitro Transwell Permeability Assay
Issue 1: Low Transendothelial Electrical Resistance (TEER) values in the in vitro BBB model.
-
Possible Cause: Incomplete formation of tight junctions between the endothelial cells, leading to a "leaky" barrier. This can be due to suboptimal cell culture conditions, improper seeding density, or the use of cell lines with poor barrier-forming capabilities.[10]
-
Troubleshooting Steps:
-
Optimize Cell Culture Conditions: Ensure the use of appropriate media supplements that are known to enhance barrier properties, such as hydrocortisone or cAMP analogs.[11]
-
Verify Cell Seeding Density: Determine the optimal seeding density to achieve a confluent monolayer.
-
Consider Co-culture Models: Co-culturing brain endothelial cells with astrocytes and/or pericytes can significantly enhance tight junction formation and increase TEER values.[5][6]
-
Check for Contamination: Microbial contamination can compromise cell health and barrier integrity.
-
Issue 2: High variability in this compound permeability results between experiments.
-
Possible Cause: Inconsistent experimental procedures, variability in cell monolayer integrity, or issues with the analytical method used to quantify this compound.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including media changes, incubation times, and sampling, are performed consistently.
-
Monitor TEER: Use TEER measurements to confirm the integrity of the cell monolayer before and after each experiment. Only use wells that fall within a predefined acceptable TEER range.[4]
-
Validate Analytical Method: Ensure the analytical method (e.g., HPLC, LC-MS/MS) for this compound quantification is validated for linearity, accuracy, and precision in the relevant biological matrix.
-
Assess Compound Stability: Verify the stability of this compound in the assay medium under the experimental conditions.
-
In Vivo Brain Penetration Studies
Issue 1: Discrepancy between in vitro and in vivo BBB penetration results for this compound.
-
Possible Cause: In vitro models, while useful, do not fully recapitulate the complexity of the in vivo BBB, which includes active efflux transporters and metabolic enzymes.[2] this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or be rapidly metabolized in the brain.
-
Troubleshooting Steps:
-
Investigate Active Transport: Conduct bidirectional transport studies in your in vitro model to assess if this compound is a substrate for efflux transporters.[3] This involves measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions.
-
Perform In Vivo Efflux Inhibition Studies: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) in an in vivo study. A significant increase in the brain/plasma ratio in the presence of the inhibitor would suggest that this compound is a P-gp substrate.
-
Analyze Brain Metabolites: Measure the levels of this compound and its potential metabolites in both brain and plasma samples to assess the extent of brain metabolism.
-
Experimental Protocols
In Vitro BBB Permeability Assay Using a Transwell Co-culture Model
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model composed of brain endothelial cells co-cultured with astrocytes.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells
-
Primary astrocytes
-
Appropriate cell culture media and supplements
-
This compound
-
Lucifer yellow or a fluorescently-labeled dextran (as a marker of paracellular permeability)
-
Transendothelial Electrical Resistance (TEER) measurement system
Methodology:
-
Astrocyte Seeding: Seed primary astrocytes on the bottom of the 24-well plate. Culture until they form a confluent monolayer.
-
Endothelial Cell Seeding: Seed the brain endothelial cells on the apical side of the fibronectin-coated Transwell inserts.
-
Co-culture: Place the inserts containing the endothelial cells into the wells with the astrocytes. Culture for 4-6 days to allow for the formation of a tight monolayer.
-
TEER Measurement: Monitor the formation of the barrier by measuring the TEER daily. The assay should be performed once the TEER values have reached a stable plateau.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral compartments with a transport buffer.
-
Add this compound to the apical (donor) chamber.
-
Include a paracellular marker (e.g., Lucifer yellow) to assess the integrity of the monolayer during the experiment.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the volume of the collected sample with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of this compound in the donor chamber.
-
In Vivo Brain-to-Plasma Ratio Determination
This protocol outlines the procedure for determining the brain-to-plasma concentration ratio (Kp) of this compound in rodents.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol mixture)
-
Rodents (e.g., mice or rats)
-
Surgical tools for tissue collection
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Dosing: Administer this compound to the animals at a predetermined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At a specific time point post-administration (e.g., 1 hour, corresponding to the expected Cmax), anesthetize the animals.
-
Blood Collection: Collect a blood sample via cardiac puncture into tubes containing an anticoagulant.
-
Brain Perfusion (Optional but Recommended): To remove residual blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is clear.
-
Brain Collection: Immediately following blood collection/perfusion, dissect the brain.
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma ratio (Kp) as follows:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration of this compound in the brain (ng/g of tissue) and Cplasma is the concentration of this compound in the plasma (ng/mL).
-
Data Presentation
Table 1: In Vitro Permeability of this compound Across a Transwell BBB Model
| Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 8.5 ± 1.2 | 1.1 |
| Propranolol (High Permeability Control) | 25.3 ± 2.5 | 1.0 |
| Atenolol (Low Permeability Control) | 0.4 ± 0.1 | 1.2 |
Papp values are presented as mean ± standard deviation. The efflux ratio is calculated as the ratio of Papp (B-A) / Papp (A-B). A ratio > 2 is indicative of active efflux.
Table 2: In Vivo Brain Penetration of this compound in Rats
| Compound | Dose (mg/kg, IV) | Time Point (hr) | Brain Conc. (ng/g) | Plasma Conc. (ng/mL) | Brain/Plasma Ratio (Kp) |
| This compound | 10 | 1 | 150 ± 35 | 300 ± 50 | 0.5 |
| Diazepam (High Penetration Control) | 5 | 1 | 800 ± 120 | 400 ± 60 | 2.0 |
| Loperamide (Low Penetration Control) | 5 | 1 | 10 ± 3 | 500 ± 75 | 0.02 |
Concentrations and Kp values are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for assessing this compound's BBB penetration.
Caption: Potential transport mechanisms of this compound across the BBB.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medical.researchfloor.org [medical.researchfloor.org]
- 4. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine Preclinical Toxicity Management: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicity of Spiclomazine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo toxicity of this compound in preclinical models?
A1: Preclinical studies in BALB/c mice have indicated that this compound is generally well-tolerated. In a study involving xenograft models of pancreatic cancer, this compound administered at 68 mg/kg intraperitoneally every other day for two weeks did not result in any significant body weight loss or other observable signs of toxicity in the treated mice.[1][2] Comparatively, mice treated with the standard chemotherapeutic agent, gemcitabine, showed marked body weight loss.[1][2]
Q2: Does this compound show selective toxicity towards cancer cells?
A2: Yes, in vitro studies have demonstrated that this compound exhibits preferential cytotoxicity towards cancer cells over normal cells. Human embryonic kidney (HEK-293) and liver (HL-7702) cells were found to be more resistant to the growth-inhibiting effects of this compound compared to pancreatic carcinoma cell lines.[3][4] This selectivity is a promising characteristic for a therapeutic agent.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of mutant KRAS (specifically KRAS G12C).[5] It functions by locking the activated KRAS protein in an intermediate conformation, thereby attenuating KRAS-GTP activity and inhibiting downstream signaling pathways, such as the MAPK/ERK pathway.[1] This disruption of signaling leads to cell cycle arrest and apoptosis in cancer cells.
Q4: What are the potential, though not commonly reported, toxicities to be aware of based on this compound's chemical class?
A4: this compound is a phenothiazine derivative. While this compound itself has shown a favorable safety profile in initial preclinical studies, phenothiazines as a class can be associated with certain adverse effects. In animal models, some phenothiazine derivatives have been linked to:
-
Central Nervous System Effects: Sedation, depression, or conversely, excitement and agitation.[6] Ataxia (uncoordinated gait) may also be observed.[6]
-
Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) and changes in heart rate.[6][7]
-
Endocrine Effects: Studies in mice with other phenothiazines have shown potential effects on the endocrine system, such as delayed sexual maturity and alterations in the estrous cycle.[8]
It is important to note that these are general class effects and have not been specifically reported with this compound in the available preclinical cancer studies.
Q5: What are common toxicities observed with KRAS inhibitors in general?
A5: While this compound's preclinical toxicity appears low, clinical trials of other KRAS inhibitors have reported treatment-related adverse events. These can provide insights into potential areas for monitoring in long-term or higher-dose preclinical studies. Common toxicities include:
-
Gastrointestinal: Diarrhea, nausea, and vomiting.[9]
-
Hepatic: Increased levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9][10]
-
General: Fatigue.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected Weight Loss or Reduced Food/Water Intake | - General malaise - Gastrointestinal toxicity - Off-target effects | 1. Monitor body weight daily. 2. Assess food and water consumption daily. 3. Perform a thorough clinical examination of the animal. 4. Consider reducing the dose or frequency of administration. 5. If severe, euthanize the animal and perform a necropsy with histopathological analysis of major organs. |
| Lethargy, Sedation, or Ataxia | - CNS effects related to the phenothiazine structure | 1. Conduct regular neurological assessments (e.g., open field test, rotarod test). 2. Observe for changes in normal cage activity. 3. If symptoms are significant, consider dose reduction. |
| Skin Irritation or Hair Loss at Injection Site (for subcutaneous administration) | - Local inflammatory reaction to the vehicle or compound | 1. Rotate injection sites. 2. Ensure proper injection technique. 3. Monitor for signs of inflammation (redness, swelling). 4. Consider alternative routes of administration if irritation persists. |
| Abnormal Blood Test Results (e.g., elevated liver enzymes) | - Potential hepatotoxicity | 1. Collect blood samples for hematology and clinical chemistry analysis at baseline and at the end of the study. 2. If elevated liver enzymes (ALT, AST) are observed, consider reducing the dose. 3. Perform histopathological examination of the liver upon study completion. |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
1. Animal Model:
-
Species: BALB/c nude mice (or other appropriate immunocompromised strain)
-
Age: 6-8 weeks
-
Sex: Female (or as appropriate for the cell line)
2. Tumor Implantation:
-
Prepare a suspension of a human pancreatic cancer cell line with a KRAS mutation (e.g., MIA PaCa-2) in a suitable medium (e.g., RPMI-1640) mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
3. Dosing and Administration:
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Dose: Based on efficacy studies, a starting point could be 68 mg/kg.[1][2]
-
Route of Administration: Intraperitoneal (IP) injection.[1][2]
-
Duration: 2-4 weeks.
-
Control Groups:
-
Vehicle control (receiving only the vehicle solution).
-
Positive control (e.g., Gemcitabine at a standard dose).
-
4. Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Record the body weight of each mouse every 2-3 days.[1][2]
-
Clinical Observations: Perform daily checks for any signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (lethargy, agitation), and food/water intake.
-
End-of-Study Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).
-
Harvest tumors and major organs (liver, kidneys, spleen, lungs, heart) for histopathological examination.
-
Protocol 2: General Toxicity Screening in Healthy Mice
1. Animal Model:
-
Species: Healthy BALB/c mice (or other standard strain).
-
Age: 8-10 weeks.
-
Sex: Equal numbers of males and females.
2. Dosing and Administration:
-
Administer this compound at three dose levels (low, medium, high) and a vehicle control. The high dose should be a multiple of the anticipated efficacious dose to determine the maximum tolerated dose (MTD).
-
Administer daily for 14 days via the intended clinical route (e.g., oral gavage or IP injection).
3. Monitoring and Data Collection:
-
Mortality and Clinical Signs: Observe animals twice daily.
-
Body Weight: Record at least twice a week.
-
Food Consumption: Measure weekly.
-
Hematology and Clinical Chemistry: Collect blood at the end of the study.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve major organs from all animals in the control and high-dose groups for histopathological evaluation.
Visualizations
Caption: this compound's mechanism of action targeting the KRAS signaling pathway.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 5. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazines- dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Some endocrine effects of two phenothiazine derivatives, chlorpromazine and perphenazine, in the female mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing Spiclomazine treatment schedules for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing Spiclomazine treatment schedules to achieve maximum efficacy in pre-clinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a targeted anticancer agent that primarily functions by inhibiting the activity of activated KRas. It binds to an intermediate conformation of KRas-GTP, preventing it from interacting with its downstream effectors. This leads to the attenuation of the mitogen-activated protein kinase (MAPK) signaling pathway, including c-Raf, MEK, and ERK.[1][2] this compound has also been shown to induce apoptosis through the intrinsic mitochondrial pathway by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax, leading to the activation of caspase-9 and caspase-3.[3][4]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Pancreatic cancer cell lines with KRas mutations have shown particular sensitivity to this compound.[1][5] Studies have demonstrated that cell lines harboring KRas mutations (e.g., MIA PaCa-2, CFPAC-1, Capan-1, SW1990) are markedly more sensitive compared to wild-type KRas cell lines (e.g., BxPC-3).[3][6] The drug also shows significantly less cytotoxicity in normal, non-cancerous cell lines like HEK-293 and HL-7702.[2][3]
Q3: What is a good starting point for this compound concentration in vitro?
A3: A good starting point is to use the known 50% inhibitory concentration (IC50) for your cell line of interest as a reference. The IC50 can vary depending on the cell line and the duration of the treatment. For a 48-hour treatment, typical IC50 values for sensitive pancreatic cancer cell lines range from approximately 14 µM to 32 µM.[2][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: What is a known effective in vivo dosing schedule for this compound?
A4: In a xenograft model using MIA PaCa-2 cells in BALB/c mice, a dosing schedule of 68 mg/kg administered intraperitoneally every other day for two weeks was shown to be effective at inhibiting tumor growth with minimal side effects.[3][4] This can serve as a starting point for in vivo studies, but optimization may be required depending on the tumor model and mouse strain.
Q5: How does this compound affect the cell cycle?
A5: this compound has been shown to induce cell cycle arrest, primarily at the G2 phase, in several pancreatic cancer cell lines, including MIA PaCa-2 and CFPAC-1.[3][6] In some other cell lines, such as Capan-1 and SW1990, it may cause arrest at the S phase.[6] This effect is selective for cancer cells, with no significant cell-cycle arrest observed in normal cell lines.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound (48h Treatment)
| Cell Line | KRas Status | IC50 (µM) | Notes |
| SW1990 | Mutant | 14.1 ± 2.3 | Pancreatic Cancer |
| Capan-1 | Mutant | 19.7 ± 0.6 | Pancreatic Cancer |
| MIA PaCa-2 | Mutant | 26.8 ± 0.9 | Pancreatic Cancer |
| CFPAC-1 | Mutant | 31.5 ± 2.0 | Pancreatic Cancer |
| BxPC-3 | Wild-Type | 74.2 ± 0.3 | Pancreatic Cancer |
| HEK-293 | Wild-Type | 86.9 ± 1.4 | Normal Human Embryonic Kidney |
| HL-7702 | Wild-Type | 147.7 ± 3.3 | Normal Human Liver |
Data compiled from multiple sources.[2][6]
Table 2: Example In Vivo Dosing Regimen
| Parameter | Value |
| Drug | This compound |
| Animal Model | BALB/c mice with MIA PaCa-2 xenografts |
| Dose | 68 mg/kg |
| Route of Admin. | Intraperitoneal (i.p.) |
| Dosing Schedule | Every other day |
| Treatment Duration | 2 weeks |
| Outcome | Significant tumor growth inhibition |
Based on a published study.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., CCK-8, MTT)
-
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
-
Answer:
-
Inconsistent Seeding Density: Ensure cells are evenly suspended before plating and that the cell seeding density is consistent across all wells and experiments. Overly high or low densities can significantly affect results. A recommended starting density is often around 10,000 cells/well in a 96-well plate.[7]
-
Edge Effects: The outermost wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental data or ensure they are filled with sterile PBS or media to maintain humidity.
-
Incubation Time: For time-dependent drugs, even small variations in the incubation period can alter the outcome. Standardize the incubation time with this compound (e.g., 24, 48, 72 hours) and the CCK-8/MTT reagent incubation time (typically 1-4 hours).[7]
-
Reagent Preparation: Ensure that MTT or CCK-8 solutions are properly prepared, stored, and protected from light. For MTT assays, ensure complete dissolution of formazan crystals before reading the absorbance.[7]
-
Issue 2: Unexpected Cell Cycle Analysis Results
-
Question: My flow cytometry data does not show a clear G2 arrest after this compound treatment. Why might this be?
-
Answer:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a significant cell cycle block or so high that it causes widespread apoptosis, obscuring the cell cycle profile. Perform a dose-response experiment to find a concentration that induces arrest without excessive cell death.
-
Incorrect Timing: Cell cycle effects are time-dependent. A 24-hour time point is often used to assess cell cycle changes.[6] If you are checking too early, the effect may not be apparent. If you are checking too late, cells may have undergone apoptosis. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Cell Fixation Issues: Improper fixation with ethanol can lead to cell clumping and poor-quality data. Ensure you are using ice-cold 70% ethanol and adding it dropwise to the cell pellet while gently vortexing.[8]
-
RNase Treatment: Propidium iodide (PI) can bind to double-stranded RNA, creating a false signal. Ensure that your staining protocol includes an RNase treatment step to eliminate this background.[5]
-
Issue 3: Weak or No Signal in Western Blot for p-ERK
-
Question: I am not seeing a decrease in phosphorylated ERK (p-ERK) after this compound treatment, even though my viability assays show an effect. What is wrong?
-
Answer:
-
Timing of Lysate Collection: The inhibition of MAPK signaling can be a rapid and sometimes transient event. You may be collecting cell lysates too late after treatment. Try a time-course experiment, collecting samples at earlier time points (e.g., 1, 4, 8, 24 hours) to capture the window of maximal p-ERK inhibition.
-
Basal Pathway Activity: Ensure your cells have a detectable basal level of p-ERK. In some culture conditions (e.g., serum-starvation followed by growth factor stimulation), the signal is more robust. This compound's effect is often demonstrated in serum-starved cells to show a clear reduction in KRas-GTP levels and downstream signaling.[1]
-
Sample Preparation: Use phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation. Keep samples on ice at all times.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-ERK and total ERK. Ensure your secondary antibody is appropriate and not expired.
-
Experimental Protocols
Protocol 1: In Vitro Schedule Optimization Workflow
This protocol outlines a general strategy to compare different this compound dosing schedules (e.g., continuous vs. intermittent) on cancer cell viability.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Establish Dosing Schedules:
-
Continuous Exposure: Treat cells with a range of this compound concentrations for the full duration of the experiment (e.g., 72 or 96 hours).
-
Intermittent Exposure: Treat cells with this compound for a defined period (e.g., 24 hours), then wash the cells with PBS and replace with fresh, drug-free media for the remainder of the experiment.
-
Pulsed Dosing: Treat cells for a shorter period (e.g., 4-8 hours), wash, and re-expose them to the drug at a later time point.
-
-
Assess Viability: At the end of the total experimental period, assess cell viability using a CCK-8 or MTT assay.
-
Data Analysis: Compare the IC50 values and the maximal growth inhibition achieved with each schedule. This will help determine if continuous exposure is necessary or if shorter, intermittent schedules can achieve similar efficacy.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed 1 x 10^6 cells in 6-well plates, allow to adhere, and treat with the desired concentration of this compound for 24 hours.
-
Harvest and Fixation: Harvest cells (including any floating cells in the media), wash with PBS, and centrifuge. Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 3: Western Blot for MAPK Pathway Analysis
-
Sample Preparation: Plate cells and treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a 12% polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro workflow for optimizing treatment schedules.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Spiclomazine, Sotorasib, and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. For decades, KRAS was considered an "undruggable" target. Now, with the advent of specific inhibitors, the therapeutic landscape for patients with KRAS G12C-mutated cancers is rapidly evolving. This guide provides a comparative overview of three such inhibitors: spiclomazine, a novel agent with preclinical activity, and the FDA-approved drugs sotorasib and adagrasib. We present available preclinical data, detail common experimental methodologies, and visualize key pathways and workflows to support further research and development in this critical area.
Mechanism of Action: Targeting the "Undruggable"
Sotorasib and adagrasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2][3][4][5] This covalent bond locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2][3][4][5]
This compound, on the other hand, is proposed to act by a distinct mechanism. Preclinical studies suggest that this compound "freezes" an intermediate conformation of activated Ras, leading to the abrogation of KRAS-GTP levels and subsequent suppression of downstream signaling.[6][7][8] This inhibitor has shown preferential activity in cancer cells harboring KRAS mutations.[7][8]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound, sotorasib, and adagrasib. It is important to note that these data are derived from separate studies and not from head-to-head comparisons, which may limit direct comparability due to variations in experimental conditions.
Table 1: In Vitro Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation |
| This compound | MIA PaCa-2 (KRAS G12C) | Pancreatic | 19.7 - 74.2 µM (48h) | [8] |
| CFPAC-1 (KRAS G12V) | Pancreatic | 19.7 - 74.2 µM (48h) | [8] | |
| Capan-1 (KRAS G12V) | Pancreatic | 19.7 - 74.2 µM (48h) | [8] | |
| SW1990 (KRAS G12D) | Pancreatic | 19.7 - 74.2 µM (48h) | [8] | |
| BxPC-3 (KRAS wild-type) | Pancreatic | 74.2 µM (48h) | [8] | |
| Sotorasib | KRAS G12C cell lines | Various | 0.004 - 0.032 µM | [9] |
| Non-KRAS G12C cell lines | Various | > 7.5 µM | [9] | |
| Adagrasib | KRAS G12C cell lines (2D) | Various | 10 - 973 nM | [10] |
| KRAS G12C cell lines (3D) | Various | 0.2 - 1042 nM | [10] |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| This compound | BALB/c mice with MIA PaCa-2 xenografts | Pancreatic | 68 mg/kg, i.p., every other day for 2 weeks | Complete inhibition of tumor growth in some mice | [8] |
| Sotorasib | Not specified | Not specified | Not specified | Tumor regression in KRAS G12C models | [1] |
| Adagrasib | Not specified | NSCLC, CRC | Not specified | Objective response rates of 45% (NSCLC) and 17% (CRC) in early trials | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor or vehicle control and incubate for the desired duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Western Blotting for KRAS Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13][14]
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, KRAS).[13][14][15]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[15]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on film or by a digital imager.[15]
In Vivo Xenograft Tumor Model
Xenograft models are essential for evaluating the anti-tumor efficacy of drug candidates in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2 for pancreatic cancer, or NCI-H358 for NSCLC) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the specified dosing schedule.[8][16]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream pathway modulation.[8]
Visualizing the Science
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Caption: The KRAS signaling pathway and points of intervention by KRAS G12C inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of KRAS G12C inhibitors.
Caption: A logical comparison of the key features of this compound, sotorasib, and adagrasib.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. onclive.com [onclive.com]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiclomazine and Gemcitabine in Pancreatic Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Spiclomazine and the established chemotherapeutic agent, gemcitabine, in the context of pancreatic cancer. This analysis is supported by experimental data on their mechanisms of action, cytotoxic effects, and impact on key cellular processes.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge, with limited effective treatment options. Gemcitabine has long been a cornerstone of its chemotherapy, but resistance and modest survival benefits necessitate the exploration of novel therapeutic agents. This compound, a targeted inhibitor, has emerged as a promising candidate, demonstrating preferential activity against pancreatic tumors harboring KRas mutations, a common genetic driver of this malignancy. This guide synthesizes preclinical data to offer a comparative perspective on these two compounds.
Mechanism of Action
This compound is a targeted inhibitor that functions by freezing the intermediate conformation of activated Ras proteins, which are critical signaling nodes in cell proliferation and survival.[1] In pancreatic cancer, particularly in tumors with KRas mutations, this compound abrogates the KRas-GTP level, leading to the suppression of downstream signaling pathways, including the MAPK/ERK pathway (c-Raf, MEK, ERK).[1] This targeted action results in cell cycle arrest and apoptosis, with a notable preferential effect on cancer cells over normal cells.[1]
Gemcitabine , a nucleoside analog of deoxycytidine, functions as a cytotoxic agent.[2][3] After cellular uptake, it is phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][4] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to masked chain termination and inhibition of DNA synthesis.[5][6] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication and repair.[2][6] This dual action ultimately induces apoptosis in rapidly dividing cancer cells.[4]
In Vitro Efficacy: A Comparative Look
The cytotoxic effects of this compound and gemcitabine have been evaluated in various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
| Drug | Cell Line | KRas Status | IC50 (48h treatment) | Reference |
| This compound | MIA PaCa-2 | G12C mutant | 19.7 µM | [1] |
| CFPAC-1 | G12V mutant | Not specified in source | [1] | |
| BxPC-3 | Wild-type | Modest inhibition | [1] | |
| Gemcitabine | MIA PaCa-2 | G12C mutant | ~36-40 nM | [2] |
| PANC-1 | G12D mutant | ~50 nM | [2] | |
| BxPC-3 | Wild-type | ~18 nM | [2] |
Note: IC50 values for gemcitabine can vary between studies and experimental conditions.
In Vivo Antitumor Activity
A head-to-head comparison in a MIA PaCa-2 xenograft model in BALB/c mice demonstrated the superior in vivo efficacy of this compound over gemcitabine.
| Treatment Group | Dosage | Tumor Growth Inhibition | Toxicity | Reference |
| This compound | 68 mg/kg (i.p. every other day for 2 weeks) | Significantly more effective than gemcitabine; complete tumor growth blockage in 3 out of 5 mice. | No body weight loss or obvious signs of toxicity. | [1] |
| Gemcitabine | 60 mg/kg (i.p. every other day for 2 weeks) | Less effective than this compound. | Marked body weight loss and some deaths. | [1] |
Signaling Pathways and Cellular Effects
This compound Signaling Pathway
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine-based combination treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Spiclomazine and Next-Generation KRAS Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the evolving landscape of KRAS-targeted therapies.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been a challenging target in oncology. However, the advent of direct KRAS inhibitors has marked a significant breakthrough. This guide provides a detailed head-to-head comparison of Spiclomazine, a novel KRAS-targeting agent, with the leading next-generation KRAS inhibitors, including mutation-specific and pan-KRAS inhibitors. We present a comprehensive analysis of their mechanisms of action, preclinical efficacy, available clinical data, and known resistance mechanisms, supported by experimental data and protocols.
At a Glance: this compound vs. Next-Generation KRAS Inhibitors
| Feature | This compound | Next-Generation KRAS Inhibitors |
| Primary Mechanism | Stabilizes an intermediate conformation of activated KRAS, leading to suppression of downstream signaling. | Covalent binding to specific KRAS mutants (e.g., G12C) or non-covalent inhibition of multiple RAS isoforms (pan-RAS). |
| Target Specificity | Preferentially targets mutant KRAS-driven cancer cells.[1][2] | Highly specific to certain mutations (e.g., Sotorasib for G12C) or broader activity against multiple RAS mutations (e.g., RMC-6236). |
| Therapeutic Approach | Indirect modulation of KRAS activity. | Direct inhibition of KRAS protein. |
| Development Stage | Preclinical. | Clinical (some approved, others in trials). |
Mechanism of Action: A Tale of Two Strategies
This compound: Freezing KRAS in an Inactive State
This compound employs a unique mechanism by "freezing the intermediate conformation of activated Ras".[2][3] This stabilization prevents KRAS from engaging with its downstream effectors, thereby abrogating the KRAS-GTP signaling cascade.[2][4] This leads to the attenuation of the MAPK pathway, as evidenced by reduced levels of c-Raf and phosphorylated ERK (p-ERK).[4][5]
Next-Generation KRAS Inhibitors: Direct Engagement of the "Undruggable" Target
Next-generation KRAS inhibitors, in contrast, directly bind to the KRAS protein. This class can be broadly divided into two categories:
-
Mutation-Specific Covalent Inhibitors: These inhibitors, such as the FDA-approved Sotorasib (AMG 510) and Adagrasib (MRTX849), are designed to target specific KRAS mutations, most notably G12C.[6][7][8][9] They form an irreversible covalent bond with the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[6][7][9]
-
Pan-KRAS and Pan-RAS Inhibitors: This emerging class of inhibitors, including agents like RMC-6236 and Paluratide, aims to overcome the limitation of mutation-specific drugs by targeting multiple KRAS mutations or even other RAS isoforms (HRAS and NRAS).[10][11] Their mechanisms are varied and can include non-covalent binding to the active GTP-bound state of RAS or interfering with the interaction between RAS and its effector proteins.[10][11]
Preclinical Efficacy: A Comparative Look at In Vitro and In Vivo Data
This compound: Preferential Activity Against Mutant KRAS
Preclinical studies have demonstrated that this compound exhibits preferential cytotoxicity towards pancreatic cancer cell lines harboring KRAS mutations compared to wild-type KRAS cells.[1][2]
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) after 48h |
| MIA PaCa-2 | G12C | 26.8 ± 0.9[1][7] |
| CFPAC-1 | G12V | 31.5 ± 2.0[1][7] |
| Capan-1 | G12V | 19.7 ± 0.6[1] |
| SW1990 | G12T | 14.1 ± 2.3[1] |
| BxPC-3 | Wild-Type | 74.2 ± 0.3[1] |
In vivo, this compound has been shown to completely inhibit tumor growth in a MIA PaCa-2 xenograft model in BALB/c mice when administered at 68 mg/kg for two weeks via the intraperitoneal route.[12]
Next-Generation KRAS Inhibitors: Potent and Specific Inhibition
Next-generation KRAS inhibitors have shown potent and highly specific activity in preclinical models.
Table 2: Preclinical Efficacy of Select Next-Generation KRAS Inhibitors
| Inhibitor | KRAS Mutant Target | Cell Line/Model | Key Findings |
| Sotorasib | G12C | NSCLC cell lines | Induces tumor regression in xenograft models.[8] |
| Adagrasib | G12C | Colorectal cancer cell lines | Overcomes adaptive feedback by combining with an EGFR inhibitor.[13] |
| MRTX1133 | G12D | Pancreatic cancer xenografts | Demonstrates dose-dependent tumor regression.[6][14] |
| Paluratide | Pan-RAS | KRAS G12D models | High binding affinity (Kd of 0.043 nM) and blocks interaction with SOS1.[10] |
Clinical Landscape: Next-Generation Inhibitors Leading the Way
While this compound remains in the preclinical stage of development, several next-generation KRAS inhibitors have advanced into clinical trials, with some already receiving regulatory approval.
Table 3: Clinical Trial Data for Select Next-Generation KRAS Inhibitors
| Inhibitor | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | NSCLC (KRAS G12C) | Phase 2 (CodeBreaK 100) | 37.1%[15][16] | 6.8 months[16] |
| Adagrasib (+ Cetuximab) | Colorectal Cancer (KRAS G12C) | Phase 1/2 (KRYSTAL-1) | 34.0%[9][13][17] | 6.9 months[9][13] |
| RMC-6236 | Pancreatic Ductal Adenocarcinoma (KRAS G12X) | Phase 1 | 20% (14+ week ORR)[18] | 8.1 months (second-line)[18][19] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for this compound
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, CFPAC-1) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.[20]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for 24 or 48 hours.
-
MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[20]
-
Data Analysis: The absorbance is measured to determine cell viability, and IC50 values are calculated.
Xenograft Tumor Model for this compound
-
Cell Preparation: MIA PaCa-2 cells are harvested, washed, and resuspended in a suitable medium.
-
Animal Model: 4-6 week old BALB/c mice are used.[12]
-
Tumor Implantation: 3.0 x 10^6 cells are injected subcutaneously into the flank of the mice.[21]
-
Treatment: When tumors reach a specified volume (e.g., 50-60 mm³), treatment with this compound (e.g., 68 mg/kg, intraperitoneally) or vehicle is initiated and continued for a defined period (e.g., 2 weeks).[12][21]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[21]
-
Immunohistochemistry: At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers like c-Raf and p-ERK.[12]
Mechanisms of Resistance
A critical aspect of targeted therapies is the emergence of resistance.
This compound: As this compound is still in preclinical development, there is currently no published data on mechanisms of resistance.
Next-Generation KRAS Inhibitors: Resistance to KRAS G12C inhibitors like sotorasib and adagrasib is a significant clinical challenge. Mechanisms of acquired resistance are diverse and can include:[14][15][16][18][22][23][24][25]
-
On-target resistance: Secondary mutations in the KRAS gene that prevent inhibitor binding.[15][16][18][23]
-
Off-target resistance: Activation of bypass signaling pathways, such as through mutations in other genes like NRAS, BRAF, or MET amplification.[14][15][16][23]
-
Histological transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.[25]
Pan-RAS inhibitors are being developed in part to overcome some of these resistance mechanisms, particularly those involving on-target mutations.[16]
Conclusion
This compound represents an intriguing approach to targeting KRAS-driven cancers with its unique mechanism of action. Its preferential activity against mutant KRAS cell lines in preclinical models is promising. However, it is still in the early stages of development.
In contrast, the next-generation KRAS inhibitors, particularly the G12C-specific agents, have already made a significant impact in the clinic, providing a much-needed therapeutic option for patients with these specific mutations. The development of pan-KRAS inhibitors holds the potential to broaden the applicability of KRAS-targeted therapies.
Future research should focus on a direct preclinical comparison of this compound with next-generation KRAS inhibitors to better understand their relative efficacy and potential for combination therapies. Furthermore, as this compound progresses, identifying potential resistance mechanisms will be crucial for its long-term clinical success. The continued evolution of KRAS-targeted therapies offers hope for improved outcomes for patients with these challenging cancers.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 10. Paluratide - Wikipedia [en.wikipedia.org]
- 11. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Adagrasib used for? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 15. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 17. Sotorasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ascopubs.org [ascopubs.org]
- 20. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
Spiclomazine: A Potential Breakthrough for Tumors Resistant to Targeted Therapies
For Immediate Release
A comprehensive analysis of preclinical data suggests that spiclomazine, a novel therapeutic agent, demonstrates significant efficacy in tumor models characterized by resistance to other targeted therapies, particularly those driven by KRAS mutations. This guide provides an in-depth comparison of this compound's performance against established targeted agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Targeting the "Undruggable": this compound's Mechanism of Action
This compound exhibits a unique mechanism of action by directly targeting and inhibiting the activated form of the KRAS protein.[1] Mutations in the KRAS gene are notoriously difficult to target and are a common driver of resistance to many targeted therapies. This compound's ability to preferentially inhibit cancer cells with mutant KRAS over those with wild-type KRAS presents a promising strategy for overcoming this significant challenge in oncology.[1][2]
The binding of this compound to mutant KRAS disrupts downstream signaling through the RAF-MEK-ERK pathway, a critical cascade for tumor cell proliferation and survival.[2] This targeted inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in KRAS-mutant cancer cells.[1][2]
Comparative Efficacy in KRAS-Mutant Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a prime example of a tumor type dominated by KRAS mutations, with limited effective targeted therapies. Preclinical studies have demonstrated this compound's potent and selective activity against a panel of human pancreatic cancer cell lines harboring various KRAS mutations.
In Vitro Sensitivity Profile
The half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays highlight this compound's preferential activity against KRAS-mutant cancer cells compared to both wild-type KRAS cancer cells and normal human cell lines.
| Cell Line | KRAS Status | IC50 (µM) after 48h | Cell Type |
| MIA PaCa-2 | G12C | 19.7 | Pancreatic Cancer |
| CFPAC-1 | G12V | ~25 | Pancreatic Cancer |
| Capan-1 | G12V | ~30 | Pancreatic Cancer |
| SW1990 | G12T | ~40 | Pancreatic Cancer |
| BxPC-3 | Wild-Type | 74.2 | Pancreatic Cancer |
| HEK-293 | Wild-Type | 86.9 | Normal Human Kidney |
| HL-7702 | Wild-Type | 147.7 | Normal Human Liver |
Data compiled from a study by Guo et al. (2018).[2]
In Vivo Tumor Growth Inhibition
In a mouse xenograft model using the KRAS-mutant MIA PaCa-2 pancreatic cancer cell line, this compound demonstrated remarkable anti-tumor activity. Daily intraperitoneal administration of 68 mg/kg this compound for two weeks resulted in the complete inhibition of tumor growth .[2] This effect was significantly more potent than that observed with the standard-of-care chemotherapy agent, gemcitabine.[2]
Indirect Comparison with Other Targeted Therapies
While no direct head-to-head studies of this compound against other KRAS or MEK inhibitors in resistant tumors have been published, an indirect comparison can be made based on available clinical trial data for other agents in KRAS-mutant cancers. It is important to note that these are cross-trial comparisons and should be interpreted with caution.
| Therapy | Target | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Mutant KRAS | Pancreatic Cancer (preclinical) | Not applicable (complete tumor inhibition) | Not applicable |
| Sotorasib | KRAS G12C | Pancreatic Cancer (heavily pretreated) | 21.1% | 4.0 months |
| Adagrasib | KRAS G12C | Pancreatic Cancer (pretreated) | 50% (in a small cohort) | 6.6 months |
| Selumetinib | MEK1/2 | KRAS G12R Pancreatic Cancer | 0% | 3.0 months |
Data for Sotorasib, Adagrasib, and Selumetinib are from clinical trials in heavily pretreated patient populations.[3][4][5][6][7][8][9]
This indirect comparison suggests that this compound's preclinical efficacy, particularly the complete tumor inhibition observed in the xenograft model, is highly promising and warrants further investigation in clinical settings, especially in patient populations that have developed resistance to other targeted agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells and normal control cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells were incubated for 48 hours.
-
MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[10]
In Vivo Xenograft Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.
-
Cell Implantation: 1 x 107 MIA PaCa-2 cells suspended in Matrigel were injected into the renal capsule.[2]
-
Treatment: Once tumors were established, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 68 mg/kg daily for two weeks. The control group received a vehicle control, and a comparator group received gemcitabine.[2]
-
Monitoring: Tumor volume and mouse body weight were monitored regularly.
-
Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised for further analysis, including immunohistochemistry for markers of proliferation and apoptosis.[2]
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a potent and selective inhibitor of KRAS-mutant tumors, with a particularly promising efficacy profile in pancreatic cancer models. Its ability to induce complete tumor regression in a xenograft model highlights its potential as a transformative therapy for patients with tumors resistant to current targeted agents.
Further research, including head-to-head preclinical studies against other KRAS and MEK inhibitors and subsequent clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of resistant cancers. The detailed experimental protocols provided herein should facilitate these crucial next steps in the development of this promising anti-cancer agent.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sotorasib Shows Activity in KRAS G12C–Mutated Pancreatic Cancer - The ASCO Post [ascopost.com]
- 5. First data for sotorasib in patients with pancreatic cancer with <em>KRAS</em> p.G12C mutation: A phase I/II study evaluating efficacy and safety - ASCO [asco.org]
- 6. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
- 7. Efficacy and safety of Kras inhibitors in pancreatic cancer: A systematic review of clinical trials. - ASCO [asco.org]
- 8. springermedizin.de [springermedizin.de]
- 9. escholarship.org [escholarship.org]
- 10. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of Spiclomazine with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine is an investigational anti-neoplastic agent that has demonstrated significant preclinical activity, particularly in cancers driven by KRAS mutations. Its primary mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression. While this compound has been evaluated as a monotherapy, its potential in combination with other therapeutic modalities, such as immunotherapy, remains a critical area of investigation. This guide provides a comparative assessment of the potential synergistic effects of this compound with immunotherapy, drawing parallels from existing research on other KRAS inhibitors and outlining a comprehensive experimental framework to validate this promising combination.
This compound: Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted approach targeting key cellular pathways involved in cancer cell proliferation and survival.
Key Mechanistic Features of this compound:
-
Induction of Apoptosis: this compound triggers programmed cell death via the intrinsic mitochondrial pathway.[1][2] This is characterized by a reduction in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspases 3 and 9.[1][2]
-
Regulation of Apoptotic Proteins: The pro-apoptotic activity of this compound is further supported by its ability to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[2][3]
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G2 or S phase in pancreatic cancer cell lines, thereby inhibiting cell division.[4][5]
-
Inhibition of Cell Migration and Invasion: The compound effectively suppresses the metastatic potential of cancer cells by down-regulating matrix metalloproteinases MMP-2 and MMP-9.[1]
-
Preferential Activity in KRAS-Mutant Cancers: Notably, this compound displays a preferential anti-tumor activity in cancer cells harboring KRAS mutations.[5][6][7]
The signaling pathway of this compound's apoptotic action is illustrated below:
Caption: Signaling pathway of this compound-induced apoptosis.
Synergistic Potential with Immunotherapy: A Comparative Analysis
While direct experimental data on the combination of this compound and immunotherapy is not yet available, compelling evidence from studies on other KRAS inhibitors suggests a strong potential for synergistic anti-tumor activity.
Alternative KRAS Inhibitors in Combination with Immunotherapy
Preclinical studies have demonstrated that combining KRAS inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) can lead to durable tumor elimination and improved survival in models of pancreatic and lung cancer.[3][4] The underlying mechanism for this synergy involves the remodeling of the tumor microenvironment by the KRAS inhibitor, making it more responsive to immunotherapy.[1] Specifically, KRAS inhibition has been shown to increase the infiltration of T cells into the tumor.[1]
| Therapeutic Agent | Cancer Type | Key Synergistic Findings with Immunotherapy |
| MRTX1133 (KRAS G12D Inhibitor) | Pancreatic Cancer | Combination with immune checkpoint inhibitors led to durable tumor elimination and significantly improved survival in preclinical models.[3] |
| RAS(ON) Multi-selective Inhibitors | Pancreatic Cancer | Reshaped the tumor microenvironment by increasing T cell infiltration, making the tumor more receptive to immunotherapy.[1] |
| Sotorasib (KRAS G12C Inhibitor) | Non-Small Cell Lung Cancer | Overcomes resistance to KRAS-targeted therapy by flagging cancer cells for destruction by the immune system when combined with engineered antibody drugs.[5] |
Proposed Experimental Protocol for Assessing this compound-Immunotherapy Synergy
To rigorously evaluate the potential synergistic effects of this compound with immunotherapy, a detailed preclinical in vivo study is proposed.
Animal Model
-
Model: Syngeneic mouse model with implanted KRAS-mutant pancreatic or lung cancer cell lines (e.g., Pan02 or LLC).
-
Animals: Immunocompetent C57BL/6 mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of 1x10^6 tumor cells into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100 mm³) before treatment initiation.
Treatment Groups
A four-arm study design is recommended to assess synergy:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | Establishes baseline tumor growth. |
| 2 | This compound | Evaluates the single-agent efficacy of this compound. |
| 3 | Anti-PD-1 Antibody | Evaluates the single-agent efficacy of the immune checkpoint inhibitor. |
| 4 | This compound + Anti-PD-1 Antibody | Assesses the synergistic or additive effect of the combination therapy. |
Dosing and Administration
-
This compound: Administered daily via oral gavage or intraperitoneal injection at a pre-determined optimal dose.
-
Anti-PD-1 Antibody: Administered intraperitoneally twice a week.
Endpoint Analysis
-
Tumor Growth Inhibition: Tumor volume to be measured every 2-3 days using calipers.
-
Survival Analysis: Mice to be monitored for survival, with humane endpoints defined.
-
Immunophenotyping: At the end of the study, tumors and spleens to be harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Cytokine Analysis: Serum and tumor homogenates to be analyzed for key cytokine levels (e.g., IFN-γ, TNF-α, IL-6) using ELISA or multiplex assays.
-
Immunohistochemistry: Tumor sections to be stained for immune cell markers (e.g., CD8, FoxP3) to assess immune cell infiltration.
The proposed experimental workflow is visualized below:
References
- 1. Immunotherapy may boost pancreatic cancer targeted therapy | Penn Medicine [pennmedicine.org]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models [newsroom.cap.org]
- 3. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 5. KRAS-Targeted Therapy Doubles as Component of Immunotherapy - NCI [cancer.gov]
- 6. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of Spiclomazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of Spiclomazine, a potent mutant KRAS inhibitor. Due to the limited publicly available quantitative data on the broad off-target profile of this compound, this guide also includes information on established alternative KRAS inhibitors, Sotorasib and Adagrasib, to provide a contextual reference for researchers in the field. The experimental data and methodologies presented are based on available scientific literature.
Executive Summary
Comparative Analysis of Off-Target Profiles
The following tables summarize the available data for this compound and its alternatives. It is important to note that a direct quantitative comparison is challenging due to the lack of standardized and publicly available off-target screening data for this compound.
Table 1: Cellular Activity and Selectivity of this compound
| Cell Line | KRAS Status | IC50 (µM) after 48h | Reference |
| MIA PaCa-2 | G12C | 19.7 | [2] |
| CFPAC-1 | G12V | 25.3 | [2] |
| Capan-1 | G12V | 33.8 | [2] |
| SW1990 | G12T | 74.2 | [2] |
| BxPC-3 | Wild-Type | 45.1 | [2] |
| HEK-293 (normal) | Wild-Type | >100 | [5] |
| HL-7702 (normal) | Wild-Type | >100 | [5] |
Table 2: Off-Target Profile Comparison
| Compound | Primary Target | Key Off-Target Information | Reference |
| This compound | Mutant KRAS | On-target engagement confirmed via CETSA. Stated to have minimal effects on normal cells, suggesting selectivity. No comprehensive off-target screening data is publicly available. | [1][3][5] |
| Sotorasib | KRAS G12C | In vitro assays showed no significant off-target effects against a panel of receptors, enzymes (including kinases), ion channels, and transporters. | [4] |
| Adagrasib | KRAS G12C | A highly selective and potent inhibitor of KRAS G12C. While a detailed off-target panel is not publicly detailed, its development focused on optimizing selectivity. | [6][7] |
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's activity and the methods used to assess it, the following diagrams are provided.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 7. fda.gov [fda.gov]
Benchmarking Spiclomazine's Potency Against Novel KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS G12C-mutated cancers has evolved rapidly, moving from a once "undruggable" target to one with multiple approved and investigational inhibitors. This guide provides a comparative analysis of Spiclomazine, an early KRAS inhibitor, against a panel of novel, highly potent KRAS G12C inhibitors. The data presented herein is compiled from various preclinical studies and is intended to offer a comparative perspective on their potency.
Executive Summary
This compound has demonstrated preferential anti-tumor activity in mutant KRAS-driven cancers by reducing KRAS-GTP levels and inducing apoptosis. However, a new wave of covalent KRAS G12C inhibitors has emerged, exhibiting significantly greater potency in preclinical models. This guide summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds, details relevant experimental protocols, and provides visual representations of the targeted signaling pathway and experimental workflows.
Disclaimer: The quantitative data presented in this guide are compiled from different studies. A direct head-to-head comparison of this compound with the novel inhibitors in the same experimental setting is not currently available. Therefore, the potency values should be interpreted with caution, as variations in cell lines, assay conditions, and experimental protocols can influence the results.
Data Presentation: Comparative Potency of KRAS G12C Inhibitors
The following table summarizes the reported IC50 values for this compound and a selection of novel KRAS G12C inhibitors in various cancer cell lines harboring the KRAS G12C mutation. The significantly lower IC50 values of the novel inhibitors (in the nanomolar to sub-nanomolar range) compared to this compound (in the micromolar range) highlight the remarkable progress in the development of potent and selective KRAS G12C-targeted therapies.
| Inhibitor | Target | Cell Line(s) | IC50 | Citation(s) |
| This compound | Mutant KRAS | Pancreatic cancer cell lines (e.g., MIA PaCa-2) | 19.7 - 74.2 µM | [1] |
| Sotorasib (AMG 510) | KRAS G12C | NCI-H358, MIA PaCa-2 | 0.004 - 0.032 µM | |
| Adagrasib (MRTX849) | KRAS G12C | KRAS G12C-mutant cell lines | 10 - 973 nM (2D); 0.2 - 1042 nM (3D) | [2][3] |
| Garsorasib (D-1553) | KRAS G12C | KRAS G12C-mutant cell lines | ~10 nM | [4] |
| Fulzerasib (GFH925) | KRAS G12C | KRAS G12C-mutant tumor cell lines | 2 - 20 nM | |
| Olomorasib (LY3537982) | KRAS G12C | SW1463, H358, MIAPACA2 (in combination) | 0.001 - 0.007 µM | |
| Divarasib (GDC-6036) | KRAS G12C | KRAS G12C-mutant cell lines | <0.01 µM | |
| Elironrasib (RMC-6291) | KRAS G12C(ON) | KRAS G12C mutant cells | 0.11 nM (median) |
Experimental Protocols
The determination of inhibitor potency is critical in drug development. The IC50 values cited in this guide are primarily derived from cell viability and biochemical assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound or a novel KRAS G12C inhibitor) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KRAS-GTP Pulldown Assay
This assay is used to measure the levels of active, GTP-bound KRAS in cells, providing a direct measure of target engagement by the inhibitor.
Protocol:
-
Cell Lysis: Treat cells with the test inhibitor for a specified time, then lyse the cells in a buffer containing inhibitors of GTP hydrolysis (e.g., GTPγS) to preserve the GTP-bound state of KRAS.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound KRAS. The RBD is typically coupled to glutathione-agarose beads.
-
Washing: Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with a primary antibody specific for KRAS, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Visualize the bands using a chemiluminescent substrate.
-
Quantification: Quantify the intensity of the bands corresponding to GTP-bound KRAS. A decrease in the band intensity in inhibitor-treated samples compared to the control indicates inhibition of KRAS activation.
Mandatory Visualization
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in the MAPK/ERK signaling pathway, a critical cascade for cell proliferation and survival. This compound and the novel inhibitors aim to block this pathway at the level of KRAS.
Caption: The KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Experimental Workflow for Potency Determination
The following diagram outlines a typical workflow for assessing the potency of a KRAS G12C inhibitor.
Caption: A generalized workflow for determining the IC50 of a KRAS G12C inhibitor.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Spiclomazine's On-Target Engagement with KRas in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods used to confirm that the investigational compound Spiclomazine directly engages its intended target, the KRas protein, within living cells. We compare the underlying principles and data obtained from these methods with those of established, FDA-approved KRas inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), offering a benchmark for evaluating on-target efficacy. Detailed experimental protocols and visual workflows are provided to facilitate the replication and adaptation of these critical target validation studies.
Introduction to this compound and Target Engagement
This compound is an investigational small molecule identified as a potent inhibitor of mutant KRas, particularly effective in KRas-driven pancreatic cancers.[1][2] A critical step in the development of any targeted therapy is to unequivocally demonstrate that the drug binds to its intended molecular target in a biologically relevant context—a concept known as "on-target engagement." Confirming this engagement is paramount as it links the drug's molecular mechanism to its cellular and physiological effects, ensuring that the observed anti-tumor activity is not due to off-target interactions.[3]
The primary methods employed to validate this compound's engagement with KRas are the Cellular Thermal Shift Assay (CETSA), which confirms direct binding and stabilization, and RNA interference (RNAi), which demonstrates target dependency.
Comparison of KRas Inhibitors
This compound represents a distinct approach to KRas inhibition compared to the covalent inhibitors Sotorasib and Adagrasib. While Sotorasib and Adagrasib form an irreversible covalent bond with a specific cysteine residue in the KRAS G12C mutant, locking it in an inactive state, this compound is predicted to act by "freezing" an intermediate conformation of activated Ras.[3][4][5][6] This mechanistic difference underscores the importance of robust target engagement assays to validate its unique mode of action.
| Feature | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target | Mutant KRas (preferential)[3] | KRAS G12C Mutant[6] | KRAS G12C Mutant[4][7] |
| Mechanism of Action | Stabilizes an intermediate conformation of activated Ras, abrogating KRas-GTP levels.[1][3] | Covalently and irreversibly binds to cysteine-12, locking KRAS in an inactive, GDP-bound state.[6] | Covalently and irreversibly binds to cysteine-12, locking KRAS in its inactive, GDP-bound state.[4][5] |
| Reported Potency (In Vitro) | IC50: 19.7–74.2 μM (in various pancreatic cancer cell lines)[3] | Data primarily from clinical trials. | IC50: 0.2 nM–1042 nM (in various KRAS G12C mutant cell lines)[4] |
| Clinical Efficacy (Pancreatic Cancer) | Preclinical; inhibits tumor growth in mouse xenograft models.[3] | CodeBreaK-100 Trial: - Objective Response Rate: 21%- Disease Control Rate: 84%- Median Progression-Free Survival: 4.0 months[8] | KRYSTAL-1 Trial: - Objective Response Rate: 33%- Disease Control Rate: 100%- Median Progression-Free Survival: 5.4 months[8] |
Key Experimental Methods for Target Validation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify direct drug-target interaction in intact cells. The principle is that when a drug binds to its target protein, the resulting complex is thermodynamically stabilized, making it more resistant to heat-induced denaturation.[9] This stabilization is detected by heating cell lysates or intact cells treated with the drug across a temperature gradient, followed by quantification of the remaining soluble target protein, typically by Western blot.[10][11]
Studies on this compound have successfully used CETSA to demonstrate that it physically engages with and stabilizes the KRas protein inside pancreatic cancer cells.[3] This provides direct evidence of target binding in a cellular environment.
Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Target Validation via siRNA Knockdown
Figure 2. Workflow for target validation using siRNA-mediated knockdown.
This compound's Effect on the KRas Signaling Pathway
Oncogenic KRas mutations lock the protein in a constitutively active, GTP-bound state, leading to hyperactivation of downstream pro-survival signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[1][15] By engaging and stabilizing KRas, this compound prevents this downstream signaling, leading to reduced phosphorylation of key pathway components like c-Raf and ERK.[3] This attenuation of survival signaling ultimately results in cell cycle arrest and apoptosis in KRas-driven cancer cells.[1]
Figure 3. The KRas signaling pathway and the point of intervention for this compound.
Appendix: Detailed Experimental Protocols
A. Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is synthesized from established CETSA methodologies.[10][11]
1. Cell Culture and Treatment: a. Culture pancreatic cancer cells (e.g., MIA PaCa-2) to approximately 80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 12.5 µg/mL) or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[16]
2. Heating Step: a. Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the aliquots in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by cooling at room temperature for 3 minutes.[9]
3. Protein Extraction: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
4. Western Blot Analysis: a. Carefully collect the supernatant (soluble fraction) and determine the protein concentration. b. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody against KRas, followed by an HRP-conjugated secondary antibody. e. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.
5. Data Analysis: a. Normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C) for both drug-treated and vehicle-treated samples. b. Plot the normalized soluble KRas fraction against temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization.
B. Protocol: KRas Target Validation by siRNA
1. siRNA Transfection: a. Day 1: Seed cells (e.g., MIA PaCa-2) in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. b. Day 2: Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) with either KRas-targeting siRNA (siKRas) or a non-targeting control siRNA (siNC) according to the manufacturer's protocol.
2. Confirmation of Knockdown: a. 48-72 hours post-transfection, harvest a subset of cells from each group. b. Lyse the cells and perform a Western blot as described in the CETSA protocol (steps 4b-4e) to confirm the reduction of KRas protein levels in the siKRas-treated group compared to the siNC group.
3. Phenotypic Assay (e.g., Colony Formation): a. 24 hours post-transfection, re-seed an equal number of viable cells from the siKRas and siNC groups into new plates. b. Allow cells to adhere, then treat with varying concentrations of this compound or vehicle control. c. Culture the cells for 7-14 days, replacing the media with fresh drug-containing media every 2-3 days. d. After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet. e. Count the number of colonies in each plate to determine the effect of this compound in the presence and absence of its target. A reduced effect in siKRas cells validates the on-target action.
References
- 1. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
Spiclomazine in Patient-Derived Xenograft Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the pre-clinical performance of Spiclomazine in comparison to alternative therapies for KRAS-mutant pancreatic cancer.
This guide provides a detailed comparison of this compound's anti-tumor activity with that of other therapeutic agents, including targeted KRAS inhibitors and standard-of-care chemotherapies, in xenograft models of pancreatic cancer. While direct comparative studies of this compound in patient-derived xenograft (PDX) models are not currently available in the public domain, this document synthesizes the existing data from a cell-line-derived xenograft model for this compound and compares it with the performance of alternative drugs in more clinically relevant PDX models.
Executive Summary
This compound, a novel inhibitor of activated KRas, has demonstrated significant preclinical efficacy, achieving complete tumor growth inhibition in a MIA PaCa-2 cell-line-derived xenograft model of pancreatic cancer.[1][2] This potent activity positions it as a promising candidate for the treatment of KRAS-driven malignancies. This guide provides a comparative overview of its performance against emerging targeted therapies such as Adagrasib and Sotorasib, as well as established chemotherapeutic agents like Gemcitabine and Nab-paclitaxel, in patient-derived xenograft (PDX) models, which are known to more faithfully recapitulate the heterogeneity of human tumors.
Performance Data in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and its comparators in xenograft models of pancreatic cancer. It is crucial to note that the data for this compound is derived from a cell-line-derived xenograft model, which may not be directly comparable to the PDX model data available for the other agents.
Table 1: Performance of this compound in a Cell-Line-Derived Xenograft Model
| Therapeutic Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | MIA PaCa-2 (KRAS G12C) | 68 mg/kg, intraperitoneally, every other day for 2 weeks | Complete tumor inhibition | [1][2] |
Table 2: Performance of Targeted KRAS Inhibitors in Pancreatic Cancer PDX Models
| Therapeutic Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Objective Response Rate (ORR) | Source |
| Adagrasib (MRTX849) | KRAS G12C-mutant PDX | Not specified in preclinical PDX studies | 50% ORR in a clinical trial with patients who have KRAS G12C-mutated pancreatic cancer.[3][4] | [3][4] |
| Sotorasib (AMG 510) | KRAS G12C-mutant PDX | Not specified in preclinical PDX studies | 21.1% ORR in a clinical trial with patients who have KRAS G12C-mutated pancreatic cancer.[5][6][7][8] | [5][6][7][8] |
Table 3: Performance of Standard-of-Care Chemotherapy in Pancreatic Cancer PDX Models
| Therapeutic Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| Gemcitabine | Pancreatic Cancer PDX | 60 mg/kg, intraperitoneally, every 4 days for 3 weeks | TGI varied from -16.2% to 170.06% across different PDX models.[9][10] | [9][10] |
| Nab-paclitaxel | Pancreatic Cancer PDX | 10 mg/kg | 20.0% TGI | [11] |
| Gemcitabine + Nab-paclitaxel | Pancreatic Cancer PDX | Not specified | More tumor regression than either drug alone.[12] | [12] |
Experimental Protocols
This compound in a MIA PaCa-2 Xenograft Model
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells, known to harbor a KRAS G12C mutation, were used.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were utilized for the study.
-
Tumor Implantation: 1 x 10^7 MIA PaCa-2 cells, suspended in a 1:1 mixture of media and Matrigel, were injected into the renal capsule of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 68 mg/kg every other day for two weeks.
-
Efficacy Evaluation: Tumor growth was monitored regularly. At the end of the study, tumors were excised, and immunohistochemical analyses were performed to assess the levels of c-Raf, p-ERK, and TUNEL staining to evaluate downstream signaling and apoptosis, respectively.[1]
General Protocol for Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Studies
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy of pancreatic cancer.[13][14]
-
Implantation: The tumor tissue is cut into small fragments (1-3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[13][14] Matrigel may be used to support initial tumor growth.[14]
-
Passaging: Once the primary tumor (F0) reaches a certain volume (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice to expand the model.[14]
-
Drug Efficacy Studies: Once tumors in a passage cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Dosing: The investigational drug (e.g., Adagrasib, Sotorasib, Gemcitabine, Nab-paclitaxel) is administered according to a specified dosing schedule, route, and concentration.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for various analyses, including histopathology, immunohistochemistry, and molecular profiling, to assess treatment efficacy and mechanisms of action. Tumor Growth Inhibition (TGI) is a common metric calculated as: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.[9]
Visualizations
KRAS Signaling Pathway
The diagram below illustrates the KRAS signaling pathway, which is the primary target of this compound and other KRAS inhibitors. This compound is believed to function by binding to the intermediate conformation of activated KRas, thereby inhibiting downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways.[1]
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow in Xenograft Models
The following diagram outlines a typical workflow for the preclinical evaluation of anti-cancer agents using xenograft models, from model establishment to efficacy assessment.
Caption: A generalized workflow for preclinical drug evaluation in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. mednexus.org [mednexus.org]
- 3. onclive.com [onclive.com]
- 4. Efficacy and safety of Kras inhibitors in pancreatic cancer: A systematic review of clinical trials. - ASCO [asco.org]
- 5. Sotorasib Tackles KRASG12C-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 7. asco.org [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Toxicity Profiles of KRAS Inhibitors
The development of inhibitors targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) has marked a significant breakthrough in oncology, offering new therapeutic avenues for patients with KRAS-mutant cancers. This guide provides a comparative overview of the in vivo toxicity profiles of two pioneering KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), and offers a glance at the emerging landscape of next-generation KRAS inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance and safety of these agents.
First-Generation KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
Sotorasib and adagrasib have both received regulatory approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and have demonstrated clinical efficacy. However, their in vivo toxicity profiles, as observed in their pivotal clinical trials, present some distinctions. The following table summarizes the treatment-related adverse events (TRAEs) reported in the CodeBreaK 100/200 trials for sotorasib and the KRYSTAL-1 trial for adagrasib.
Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) for Sotorasib and Adagrasib
| Adverse Event Category | Sotorasib (CodeBreaK 100/200 Pooled Analysis) | Adagrasib (KRYSTAL-1) |
| Any Grade TRAEs | 70.7%[1] | 97%[2] |
| Grade ≥3 TRAEs | 26.8%[1] | 41%[2] |
| Gastrointestinal | ||
| Diarrhea | 31.1% (Any Grade)[1] | 63% (Any Grade)[2] |
| Nausea | 14.6% (Any Grade)[1] | 62% (Any Grade)[2] |
| Vomiting | Not reported as ≥10%[1] | 47% (Any Grade)[2] |
| Hepatotoxicity | ||
| ALT Increased | 12.4% (Any Grade)[1] | 28% (Any Grade)[3] |
| AST Increased | 12.2% (Any Grade)[1] | 25% (Any Grade)[3] |
| Fatigue | Not reported as ≥10%[1] | 41% (Any Grade)[3] |
| Musculoskeletal Pain | Not reported as ≥10%[1] | Not specified |
| Renal Impairment | Not specified | 26% (Blood creatinine increased, Any Grade)[3] |
| Dose Interruption due to TRAEs | 34%[4] | 61%[2] |
| Dose Reduction due to TRAEs | 5%[4] | 52%[2] |
| Treatment Discontinuation due to TRAEs | 9%[4] | 6.9% |
Experimental Protocols
The toxicity data presented above were primarily collected from the CodeBreaK clinical trial program for sotorasib and the KRYSTAL-1 clinical trial for adagrasib. The general methodologies for safety and toxicity assessment in these trials are outlined below.
CodeBreaK (Sotorasib) Trials (e.g., CodeBreaK 100, NCT03600883)
The primary safety endpoints of the CodeBreaK trials were to evaluate the safety and tolerability of sotorasib.[4]
-
Patient Population: Patients with locally advanced or metastatic solid tumors with a KRAS G12C mutation who have received at least one prior systemic therapy.[4]
-
Dosing: Sotorasib was administered orally at a dose of 960 mg once daily.[1]
-
Toxicity Assessment:
-
Adverse events (AEs) were monitored continuously throughout the study and for 30 days after the last dose of the study drug.
-
The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.[1]
-
Safety assessments included regular monitoring of vital signs, physical examinations, and laboratory tests (hematology, serum chemistry, and urinalysis). The specific frequency of these assessments is detailed in the full study protocol, but typically involves more frequent monitoring in the initial cycles of treatment.
-
Radiographic scans were performed every 6 weeks up to week 48 and every 12 weeks thereafter to monitor disease progression and potential treatment-related toxicities.[5]
-
KRYSTAL-1 (Adagrasib) Trial (NCT03785249)
The KRYSTAL-1 study was a Phase 1/2 trial designed to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of adagrasib.[6]
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation.[6]
-
Dosing: The recommended Phase 2 dose was established at 600 mg orally twice daily.[7]
-
Toxicity Assessment:
-
The primary endpoint for the Phase 1 portion was safety and tolerability.[8]
-
AEs were monitored and graded using NCI CTCAE.
-
Safety evaluations included physical examinations, vital sign measurements, and regular laboratory assessments of hematology and blood chemistry.
-
Objective tumor response was assessed by blinded independent central review according to RECIST v1.1.[9]
-
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the context of toxicity studies, the following diagrams illustrate the KRAS signaling pathway and a generalized workflow for in vivo toxicity assessment of KRAS inhibitors.
Caption: KRAS signaling pathway and inhibitor action.
Caption: Generalized in vivo toxicity assessment workflow.
Next-Generation KRAS Inhibitors: A Look Ahead
Several next-generation KRAS inhibitors are in various stages of preclinical and clinical development, aiming to improve upon the efficacy and safety of the first-generation agents or to target other KRAS mutations. While comprehensive in vivo toxicity data is still emerging, early findings for some of these compounds are available.
-
JNJ-74699157 (ARS-3248): This KRAS G12C inhibitor demonstrated potent preclinical activity but showed significant toxicities in a Phase 1 clinical trial, which were in contrast to the more favorable safety profiles of sotorasib and adagrasib.[10]
-
MRTX1133: A non-covalent, selective inhibitor of KRAS G12D, which is still in early preclinical testing. Its efficacy and safety profile are yet to be determined in clinical settings.[10]
-
LY3537982: A novel, highly selective, and potent KRAS G12C inhibitor that has shown promising in vivo efficacy and safety in preclinical models. A first-in-human Phase 1 clinical trial was planned.
-
JDQ443: A structurally novel covalent KRAS G12C inhibitor with a unique binding mode that has demonstrated potent and selective antitumor activity in preclinical models and in patients, both as a monotherapy and in combination.
-
ASP2453: This novel KRAS G12C inhibitor has shown potent anti-tumor activity in preclinical models and has demonstrated efficacy in an AMG 510-resistant xenograft model.
The development of these and other next-generation KRAS inhibitors holds the promise of expanding the therapeutic options for patients with KRAS-mutant cancers. Continued investigation into their in vivo toxicity profiles will be crucial for their successful clinical translation.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The toxicity profiles of these agents can vary based on patient populations and clinical settings. For complete and up-to-date information, please refer to the official prescribing information and published clinical trial data for each specific drug.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. "KRYSTAL-1: Activity and Safety of Adagrasib (MRTX849) in Advanced/ Met" by P A. Jänne, Igor I. Rybkin et al. [scholarlycommons.henryford.com]
- 8. ascopubs.org [ascopubs.org]
- 9. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 10. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
Genomic Determinants of Spiclomazine Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Spiclomazine with alternative KRAS inhibitors, supported by experimental data and detailed protocols. This compound, a novel anti-cancer agent, has demonstrated preferential cytotoxicity towards pancreatic cancer cells harboring KRAS mutations, a key driver in this malignancy.
This guide summarizes the genomic determinants of sensitivity to this compound, focusing on its mechanism of action targeting the KRAS oncoprotein. We present a comparative analysis with other notable KRAS inhibitors, Sotorasib and Adagrasib, to provide a broader context for ongoing research and development in this critical area of oncology.
Performance Comparison of KRAS Inhibitors
This compound's efficacy is intrinsically linked to the genomic landscape of cancer cells, particularly the presence of KRAS mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various pancreatic and lung cancer cell lines, highlighting their differential sensitivity based on KRAS mutation status.
| Drug | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| This compound | MIA PaCa-2 | Pancreatic | G12C | 26.8 ± 0.9 | [1] |
| CFPAC-1 | Pancreatic | G12V | 31.5 ± 2.0 | [1] | |
| Capan-1 | Pancreatic | G12V | 19.7 ± 0.6 | [1] | |
| SW1990 | Pancreatic | G12T | 14.1 ± 2.3 | [1] | |
| BxPC-3 | Pancreatic | Wild-Type | 74.2 ± 0.3 | [1] | |
| HEK-293 | Normal Kidney | Wild-Type | 86.9 ± 1.4 | [1] | |
| HL-7702 | Normal Liver | Wild-Type | 147.7 ± 3.3 | [1] | |
| Sotorasib | MIA PaCa-2 | Pancreatic | G12C | ~0.009 | [1] |
| NCI-H358 | Lung | G12C | ~0.006 | [1] | |
| H23 | Lung | G12C | 0.6904 | [1] | |
| Adagrasib | MIA PaCa-2 | Pancreatic | G12C | 10 - 973 nM (2D) | [2][3] |
| H358 | Lung | G12C | 10 - 973 nM (2D) | [2][3] | |
| SW1573 | Lung | G12C | 10 - 973 nM (2D) | [2][3] |
Mechanism of Action: Targeting the KRAS Signaling Cascade
This compound exerts its anti-tumor activity by directly targeting the KRAS protein, a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival. Specifically, this compound is believed to bind to an intermediate, activated conformation of KRAS, thereby preventing its interaction with downstream effectors. This targeted inhibition leads to the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway and the induction of apoptosis.
This compound-Induced Inhibition of the MAPK Pathway
The diagram below illustrates the proposed mechanism of this compound's action on the KRAS-MAPK signaling pathway. By binding to activated KRAS, this compound prevents the recruitment and activation of c-Raf, which in turn inhibits the phosphorylation of MEK and its downstream target ERK. The sustained inactivation of this pathway ultimately leads to cell cycle arrest.
Caption: this compound inhibits the MAPK signaling pathway.
Induction of Apoptosis via the Mitochondrial Pathway
In addition to cell cycle arrest, this compound promotes programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This is characterized by the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section provides detailed methodologies for key experiments used to characterize the genomic determinants of this compound sensitivity.
Cellular Thermal Shift Assay (CETSA) for KRAS Target Engagement
This protocol is designed to verify the direct binding of this compound to the KRAS protein within intact cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KRAS antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture pancreatic cancer cells to 80-90% confluency. Treat cells with either this compound (at various concentrations) or DMSO for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS.
-
Heat Treatment: Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated protein aggregates.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-KRAS antibody to detect the amount of soluble KRAS at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble KRAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
siRNA-Mediated Knockdown of KRAS
This protocol describes the silencing of KRAS expression to confirm that the effects of this compound are on-target.
Materials:
-
Pancreatic cancer cell lines
-
siRNA targeting KRAS (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
6-well plates
-
Reagents for RT-qPCR and Western blotting
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blotting) levels.
-
Functional Assays: Perform downstream functional assays, such as cell viability or colony formation assays, to evaluate the effect of KRAS knockdown on this compound sensitivity.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for 10-14 days at 37°C, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the drug.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
-
Washing and Drying: Carefully wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results are often expressed as a percentage of the control.
Western Blotting for Signaling Pathway Analysis
This protocol is for the detection of key proteins in the MAPK and apoptosis pathways following this compound treatment.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-c-Raf, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-9, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the genomic determinants of this compound sensitivity.
Caption: Workflow for investigating this compound sensitivity.
References
Safety Operating Guide
Proper Disposal Procedures for Spiclomazine
This document provides essential safety and logistical information for the proper handling and disposal of Spiclomazine, a phenothiazine derivative investigated for its antipsychotic and antineoplastic properties.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection, in line with federal and state regulations.
Core Safety Principles
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be managed as a hazardous pharmaceutical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[4][5] Regulations such as the Resource Conservation and Recovery Act (RCRA) govern the disposal of such hazardous materials.[5][6][7]
Data Presentation: Hazard Profile and Waste Management
The following tables summarize the known hazards of this compound hydrochloride and outline the disposal plan for different types of waste generated during research activities.
Table 1: Hazard Profile of this compound Hydrochloride
| Hazard Classification (GHS) | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | [4] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. | [4] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |[4] |
Table 2: this compound Waste Segregation and Disposal Plan
| Waste Type | Description | Disposal Container | Final Disposal Method |
|---|---|---|---|
| Bulk this compound | Unused, expired, or off-specification this compound powder or solutions. | Black RCRA Hazardous Waste Container for antineoplastics/cytotoxic drugs.[8] | Incineration at a permitted hazardous waste facility.[5][7] |
| Trace-Contaminated Sharps | Needles, syringes, scalpels, or glass slides contaminated with trace amounts of this compound. | Yellow Chemotherapy Sharps Container, labeled "Chemo Sharps" or "Cytotoxic Sharps".[9][10] | Incineration.[10] |
| Grossly Contaminated Sharps | Syringes containing visible residual amounts of this compound (>0.1 ml). | Black RCRA Hazardous Waste Container.[8] | Incineration at a permitted hazardous waste facility.[5] |
| Contaminated Labware & PPE | Gloves, gowns, bench paper, vials, pipette tips, and other disposables. | Yellow bag or container for chemotherapy/cytotoxic waste.[10] | Incineration.[10] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides detailed methodology for the safe segregation and disposal of this compound waste from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling this compound or its waste, personnel must wear appropriate PPE. 1.2. Minimum PPE Requirement:
- Two pairs of chemotherapy-rated gloves.
- Disposable gown, impermeable to chemicals.
- ANSI-rated safety goggles or a face shield.[4] 1.3. All PPE used during handling and disposal must be treated as contaminated waste.
2.0 Waste Segregation and Containerization
2.1. Identify the Waste Stream: At the point of generation, determine the correct waste category using Table 2. 2.2. Bulk this compound & Grossly Contaminated Items:
- Carefully place all unused or expired this compound and any items with visible residue into a designated black RCRA hazardous waste container.[8]
- Ensure the container is compatible with the waste and is kept securely closed when not in use. 2.3. Trace-Contaminated Sharps:
- Immediately place all used needles and other contaminated sharps into a designated puncture-proof, leak-proof yellow chemotherapy sharps container.[10]
- Do not recap, bend, or break needles. 2.4. Trace-Contaminated Labware and PPE:
- Place all disposable items with trace contamination, including gloves, gowns, and bench pads, into a yellow chemotherapy waste bag or bin.[10]
3.0 Labeling and Storage
3.1. Ensure all waste containers are clearly labeled with a "Hazardous Waste" label. 3.2. The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The specific hazard characteristics (e.g., "Toxic," "Aquatic Toxin").
- The date accumulation started. 3.3. Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.
4.0 Spill Management
4.1. In case of a spill, immediately alert personnel in the area. 4.2. Wearing the full PPE described in section 1.0, contain the spill using a chemotherapy spill kit. 4.3. Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into the black RCRA hazardous waste container. 4.4. Wash the affected area thoroughly after cleanup.
5.0 Final Disposal
5.1. Do not allow hazardous waste to accumulate for more than 90 days. 5.2. When a waste container is full or ready for disposal, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8] 5.3. Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and regulations.
Mandatory Visualizations
The following diagrams illustrate the key decision-making processes for managing this compound waste in a laboratory environment.
References
- 1. This compound | C22H24ClN3OS2 | CID 65714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 4. This compound hydrochloride|27007-85-8|MSDS [dcchemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. web.uri.edu [web.uri.edu]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Spiclomazine
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of Spiclomazine, a potent KRAS(G12C) inhibitor. This document provides immediate, actionable safety and logistical information to ensure the integrity of your research and the safety of your laboratory personnel.
This guide delivers procedural, step-by-step guidance for the operational use and disposal of this compound, establishing a foundation of trust and safety in your laboratory's chemical handling practices.
Personal Protective Equipment (PPE) for Handling this compound
All personnel handling this compound must use the following personal protective equipment. These requirements are based on the hazardous properties of the compound, including being harmful if swallowed and very toxic to aquatic life.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., Nitrile) |
| Body Protection | Impervious clothing (e.g., laboratory coat) |
| Respiratory | Suitable respirator if dust or aerosols may be generated |
Operational Plan: Safe Handling and Storage
Adherence to these procedures is critical to prevent contamination and ensure the stability of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and date of receipt.
Preparation of Stock Solutions
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Workspace Preparation: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock solution concentration.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -80°C.
Disposal Plan: Managing this compound Waste
This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating a stringent disposal protocol.
Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: This includes contaminated gloves, pipette tips, and weighing paper. Place these items in a sealed bag before disposing of them in the designated solid hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions containing this compound should be collected in a sealed, leak-proof container labeled as "Hazardous Waste: Contains this compound."
-
Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Consult EHS: All disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office.
-
Waste Manifest: Complete a hazardous waste disposal form as required by your institution, accurately listing the contents of the waste container.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by authorized personnel.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol), and the rinsate must be collected as hazardous waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Ras-GTP Pull-Down Assay
This assay is used to determine the levels of active, GTP-bound Ras in cells treated with this compound.
-
Cell Culture and Treatment: Culture pancreatic cancer cell lines (e.g., CFPAC-1, MIA PaCa-2) in complete medium. Starve the cells for 8 hours in a medium containing 1% FBS, then treat with various concentrations of this compound for 24 hours.
-
Cell Lysis: After treatment, stimulate the cells with EGF (10 ng/mL) for 20 minutes. Lyse the cells and process the lysate using a Ras activation assay kit.
-
Western Blot Analysis: Detect the total Ras and the active Ras-GTP using Western blot analysis with specific antibodies.
Visualizing Key Processes
To further clarify the handling workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of this compound handling, from receipt to disposal.
Caption: A simplified diagram showing how this compound inhibits the KRAS signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
